kobe2602
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethyl)anilino]-3-(4-fluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4N5O4S/c15-8-1-3-9(4-2-8)19-13(28)21-20-12-10(22(24)25)5-7(14(16,17)18)6-11(12)23(26)27/h1-6,20H,(H2,19,21,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPBSITXCGPXJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of kobe2602 in Ras Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are among the most prevalent drivers of human cancers, yet targeting these oncoproteins has proven to be a formidable challenge. For decades, the absence of defined surface pockets on the active, GTP-bound form of Ras (Ras-GTP) rendered it "undruggable." This guide details the mechanism of action of kobe2602, a small-molecule inhibitor that emerged from a structure-based drug design strategy targeting a novel pocket on Ras-GTP. This compound and its analog, kobe0065, function by directly binding to Ras-GTP and sterically hindering its interaction with a multitude of downstream effector proteins. This action leads to the simultaneous suppression of several critical oncogenic signaling pathways, culminating in anti-proliferative and pro-apoptotic effects in Ras-driven cancer models. This document summarizes the discovery, mechanism, and preclinical efficacy of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its mode of action.
Core Mechanism of Action
This compound was identified through an in silico screening of compounds designed to fit into a newly discovered surface pocket on the crystal structure of M-Ras-GTP, a close homolog of the canonical Ras proteins.[1][2] The fundamental mechanism of this compound is the direct, non-covalent binding to active Ras-GTP. This binding event physically obstructs the effector-binding interface on Ras, competitively inhibiting the association of Ras-GTP with its downstream signaling partners.[1][3]
Unlike inhibitors that target the nucleotide exchange process or the enzymatic activity of upstream or downstream kinases, this compound directly targets the protein-protein interaction at the nexus of Ras signaling. NMR spectroscopy studies using a water-soluble analog, kobe2601, revealed that the compound inserts into a hydrophobic surface pocket near the switch I and switch II regions of H-Ras.[1][3] This positioning sterically clashes with the binding domains of effector proteins.[1][3]
The consequence of this action is the comprehensive blockade of multiple Ras-driven signaling cascades, including:
-
The RAF-MEK-ERK Pathway: Crucial for cell proliferation and survival.
-
The PI3K-Akt Pathway: A key regulator of cell growth, metabolism, and apoptosis.
-
The RalGDS-RalA Pathway: Implicated in cytoskeletal dynamics, vesicle trafficking, and tumorigenesis.[1]
Furthermore, this compound was found to inhibit the interaction between Ras-GTP and the distal allosteric site of Son of sevenless (Sos), a guanine nucleotide exchange factor (GEF) that also functions as a Ras effector.[1] Intriguingly, the compound was also observed to bind to the inactive, GDP-bound form of Ras (Ras-GDP), though it did not appear to inhibit the catalytic GEF activity of Sos.[1][3]
Quantitative Data Summary
The efficacy and biochemical properties of this compound have been quantified through various in vitro and cellular assays. The data is summarized below for clear comparison.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Description | Value | Cell Line / System | Reference |
| Ki | Inhibitory constant for the binding of H-Ras-GTP to the Ras-binding domain (RBD) of c-Raf-1. | 149 ± 55 μM | In vitro binding assay | [1] |
| IC50 | Inhibition of anchorage-independent growth (colony formation). | ~1.4 μM | H-rasG12V-transformed NIH 3T3 cells | [1] |
| IC50 | Inhibition of anchorage-dependent cell proliferation. | ~2 μM | H-rasG12V-transformed NIH 3T3 cells | [1] |
Table 2: Comparative Cellular IC50 Values of Kobe Compounds and Sorafenib
| Compound | Anchorage-Independent Growth IC50 (μM) | Anchorage-Dependent Growth IC50 (μM) | Reference |
| This compound | ~1.4 | ~2.0 | [1] |
| kobe0065 | ~0.5 | ~1.5 | [1] |
| Sorafenib | ~2.1 | ~0.8 | [1] |
Table 3: Antitumor Activity in Xenograft Model
| Treatment (Oral Admin.) | Dose | Tumor Growth Inhibition | Model | Reference |
| This compound | 80 mg/kg/day | ~40-50% | SW480 (K-rasG12V) human colon carcinoma xenograft in nude mice | [1] |
| kobe0065 | 80 mg/kg/day | ~40-50% | SW480 (K-rasG12V) human colon carcinoma xenograft in nude mice | [1] |
| Sorafenib | 80 mg/kg/day | ~65% | SW480 (K-rasG12V) human colon carcinoma xenograft in nude mice | [1] |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided to illustrate the mechanism of action and the experimental approaches used to characterize this compound.
Signaling Pathway Inhibition by this compound
Caption: Mechanism of this compound action on the Ras signaling pathway.
Experimental Workflow for Characterization
Caption: Experimental workflow for the discovery and validation of this compound.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to elucidate the mechanism of action of this compound, based on the published research.[1]
In Vitro Ras-Raf Binding Inhibition Assay
-
Objective: To quantify the ability of this compound to inhibit the direct interaction between active H-Ras and the Ras-binding domain (RBD) of its effector, c-Raf-1.
-
Methodology:
-
Protein Preparation: Recombinant H-Ras was loaded with a non-hydrolyzable GTP analog (GppNHp) to maintain its active state. The c-Raf-1 RBD (amino acids 50-131) was expressed and purified, typically as a GST-fusion protein.
-
Assay Principle: An ELISA-based or similar high-throughput format was used. For example, purified H-Ras-GppNHp was immobilized on a microplate.
-
Inhibition: Various concentrations of this compound (or vehicle control) were pre-incubated with the immobilized H-Ras.
-
Binding Reaction: GST-tagged c-Raf-1 RBD was then added to the wells, allowing binding to occur.
-
Detection: The amount of bound RBD was quantified using an anti-GST antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a colorimetric or chemiluminescent substrate.
-
Data Analysis: The signal was measured, and the inhibitory constant (Ki) was calculated from competitive binding curves.
-
Cellular Ras-GTP Pulldown and Western Blot Analysis
-
Objective: To determine the effect of this compound on the downstream signaling activity of Ras in a cellular context.
-
Methodology:
-
Cell Culture and Treatment: H-rasG12V-transformed NIH 3T3 cells were cultured under standard conditions. Cells were treated with various concentrations of this compound (e.g., 20 μM), a positive control (e.g., sorafenib), or a vehicle (DMSO) for a specified duration.
-
Cell Lysis: After treatment, cells were harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Ras-GTP Pulldown (for RalA-GTP): To measure the activation of the RalGDS effector pathway, cell lysates were incubated with a GST-fusion protein of the Ral-binding domain of Sec5 immobilized on glutathione-sepharose beads. This specifically pulls down the active, GTP-bound form of RalA.
-
Western Blotting:
-
Total cell lysates were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were probed with primary antibodies specific for phosphorylated forms of key downstream kinases (e.g., anti-pMEK, anti-pERK, anti-pAkt).
-
To ensure equal protein loading, membranes were also probed with antibodies against the total forms of these proteins (total MEK, ERK, Akt) and a loading control like β-actin.
-
For the pulldown assay, the captured proteins were eluted, separated by SDS-PAGE, and blotted with an anti-RalA antibody.
-
-
Detection: Blots were incubated with HRP-conjugated secondary antibodies, and signals were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Anchorage-Independent Growth Assay (Soft Agar)
-
Objective: To assess the impact of this compound on the oncogenic potential of Ras-transformed cells, specifically their ability to proliferate without attachment to a solid substrate.
-
Methodology:
-
Plate Preparation: A base layer of agar mixed with cell culture medium was allowed to solidify in 6-well plates.
-
Cell Suspension: H-rasG12V-transformed NIH 3T3 cells were suspended in a top layer of lower-concentration agar mixed with medium containing various concentrations of this compound.
-
Plating: The cell-agar suspension was overlaid onto the base layer.
-
Incubation: Plates were incubated for an extended period (e.g., 2-3 weeks) to allow for colony formation.
-
Quantification: Colonies were stained (e.g., with crystal violet) and counted. The IC50 value was determined as the concentration of this compound required to reduce the number of colonies by 50% compared to the vehicle-treated control.
-
Mouse Xenograft Model
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used.
-
Tumor Implantation: Human colon carcinoma SW480 cells, which harbor an endogenous K-rasG12V mutation, were injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered daily via oral gavage at a specified dose (e.g., 80 mg/kg). Control groups received a vehicle solution.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The experiment was concluded after a set period (e.g., 17 days), and the percentage of tumor growth inhibition was calculated by comparing the average tumor volume in the treated group to the vehicle control group. Immunohistochemistry on tumor sections for markers like pERK was also performed.[1]
-
Conclusion and Future Outlook
This compound represents a proof-of-concept for a novel class of Ras inhibitors that function by directly targeting the effector-binding surface of Ras-GTP.[1] Its mechanism, involving the simultaneous blockade of multiple downstream pathways, offers a potential advantage over inhibitors that target a single node in the signaling network. The preclinical data demonstrates that this approach can translate into the inhibition of cancer cell growth both in vitro and in vivo.[1][4]
While the potency of this compound (with Ki and IC50 values in the micromolar range) may not be sufficient for clinical development, the compound serves as a critical scaffold for the development of next-generation Ras inhibitors with improved affinity and specificity.[1][5] The structural information gleaned from its interaction with Ras provides a valuable blueprint for optimizing drug-protein interactions within this challenging target class. Future efforts will likely focus on modifying the this compound structure to enhance its binding affinity, improve its pharmacokinetic properties, and ultimately translate this promising mechanistic approach into a clinically viable therapeutic for Ras-mutant cancers.
References
- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. K-Ras and p53 mouse model with molecular characteristics of human rhabdomyosarcoma and translational applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-Molecule RAS Inhibitors as Anticancer Agents: Discovery, Development, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small-molecule Ras inhibitors that display antitumor activity by interfering with Ras·GTP-effector interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
KOBE2602: A Targeted Inhibitor of Ras-Effector Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule KOBE2602, focusing on its molecular target, mechanism of action, and the experimental methodologies used in its characterization. This compound has been identified as a selective inhibitor of the Ras family of small GTPases, which are critical regulators of cellular signaling and are frequently mutated in human cancers. This document is intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery.
Molecular Target and Mechanism of Action
This compound directly targets the active, GTP-bound conformation of Ras proteins (H-Ras, K-Ras, and N-Ras).[1][2][3] Its primary mechanism of action is the inhibition of the protein-protein interaction between Ras-GTP and its downstream effector, c-Raf-1.[1][4] By blocking this interaction, this compound effectively abrogates the activation of the downstream Raf-MEK-ERK signaling cascade, a pathway crucial for cell proliferation, differentiation, and survival.[2][3] Furthermore, this compound has been shown to down-regulate the activity of other Ras-dependent signaling molecules, including Akt and RalA.[2][3] This multi-faceted inhibition of Ras-effector pathways contributes to its anti-proliferative and pro-apoptotic effects in cancer cells harboring Ras mutations.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activities in various experimental settings.
| Parameter | Value | Experimental System | Reference |
| K_i (H-Ras-GTP - c-Raf-1 binding) | 149 ± 55 µM | In vitro binding assay | [3] |
| IC50 (Anchorage-dependent growth) | ~2 µM | H-RasG12V-transformed NIH 3T3 cells | [1] |
| IC50 (Anchorage-independent growth) | 1.4 µM | H-RasG12V-transformed NIH 3T3 cells | [1][3] |
| Antitumor Activity (Oral Dose) | 80 mg/kg | Mouse xenograft model with SW480 (K-RasG12V) cells | [1][2] |
Table 1: In Vitro and Cellular Activity of this compound
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Ras-Raf Binding Assay
This assay quantifies the inhibitory effect of this compound on the interaction between H-Ras and the Ras-binding domain (RBD) of c-Raf-1.
-
Reagents:
-
Recombinant human H-Ras protein
-
Recombinant GST-tagged c-Raf-1 RBD
-
GTPγS (non-hydrolyzable GTP analog)
-
Glutathione-Sepharose beads
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
Load recombinant H-Ras with GTPγS by incubation in the presence of a molar excess of the nucleotide.
-
Immobilize GST-c-Raf-1 RBD on Glutathione-Sepharose beads.
-
In a multi-well plate, combine the GTPγS-loaded H-Ras, the c-Raf-1 RBD-bound beads, and varying concentrations of this compound.
-
Incubate the mixture to allow for binding to occur.
-
Wash the beads to remove unbound H-Ras.
-
Elute the bound proteins from the beads.
-
Quantify the amount of bound H-Ras using a suitable method, such as Western blotting with an anti-H-Ras antibody or by using radiolabeled H-Ras.
-
Calculate the Ki value from the dose-response curve.
-
Cellular Ras-Raf Co-Immunoprecipitation
This assay assesses the ability of this compound to disrupt the Ras-Raf interaction within a cellular context.
-
Reagents:
-
Cell line expressing a tagged version of Ras (e.g., HA-tagged H-RasG12V in NIH 3T3 cells)
-
Cell lysis buffer (non-denaturing, e.g., containing 1% NP-40)
-
Antibody against the Ras tag (e.g., anti-HA antibody)
-
Protein A/G-agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against c-Raf-1 and the Ras tag
-
-
Procedure:
-
Culture the cells and treat with varying concentrations of this compound for a specified time.
-
Lyse the cells in non-denaturing lysis buffer to preserve protein complexes.
-
Clarify the cell lysates by centrifugation.
-
Incubate the lysates with the anti-tag antibody to capture the tagged Ras and its interacting proteins.
-
Add Protein A/G-agarose beads to precipitate the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding partners.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with antibodies against c-Raf-1 and the Ras tag to detect the co-immunoprecipitated proteins.
-
Inhibition of MEK/ERK Phosphorylation
This Western blot-based assay measures the effect of this compound on the downstream signaling of the Ras-Raf pathway.
-
Reagents:
-
Cell line of interest (e.g., H-RasG12V-transformed NIH 3T3 cells)
-
This compound
-
Cell lysis buffer (containing phosphatase and protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), and total ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells and allow them to adhere.
-
Treat the cells with different concentrations of this compound for the desired duration.
-
Lyse the cells and quantify the protein concentration.
-
Normalize the protein concentrations of all samples.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-MEK, total MEK, p-ERK, and total ERK.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Anchorage-Independent Growth (Soft Agar) Assay
This assay evaluates the effect of this compound on the tumorigenic potential of cells by measuring their ability to grow in a semi-solid medium.
-
Reagents:
-
H-RasG12V-transformed NIH 3T3 cells
-
Complete growth medium
-
Agar
-
This compound
-
6-well plates
-
-
Procedure:
-
Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.
-
Prepare a top layer of 0.3% agar in complete medium containing a single-cell suspension of the transformed cells.
-
Incorporate various concentrations of this compound into the top agar layer.
-
Carefully overlay the top agar layer onto the base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, or until colonies are visible.
-
Stain the colonies with a solution such as crystal violet.
-
Count the number of colonies and/or measure their size to determine the effect of this compound on anchorage-independent growth.
-
In Vivo Antitumor Activity in a Xenograft Model
This experiment assesses the efficacy of this compound in a living organism.
-
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
SW480 human colon cancer cells (expressing K-RasG12V)
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of SW480 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a specified dose and schedule (e.g., 80 mg/kg, daily). The control group receives the vehicle.
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and the workflows of the described experimental procedures.
Caption: this compound inhibits the interaction between active Ras-GTP and c-Raf.
Caption: Experimental workflow for the characterization of this compound.
References
kobe2602 discovery and development history
An In-Depth Technical Guide to the Discovery and Development of kobe2602, a Small-Molecule Ras Inhibitor
For decades, the Ras family of oncoproteins has been considered an "undruggable" target in cancer therapy despite their frequent mutation in various malignancies. The discovery of this compound, a small-molecule inhibitor of Ras, represents a significant advancement in the field. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.
Discovery and Development History
This compound was identified through a strategic, structure-based drug design approach. The development originated with the in silico screening of a virtual compound library targeting a newly identified pocket on the GTP-bound form of M-Ras, a close relative of the canonical Ras proteins (H-Ras, K-Ras, and N-Ras). This screening led to the discovery of an initial hit compound, kobe0065 .[1][2][3]
Subsequently, a computer-assisted similarity search of approximately 160,000 compounds, based on the chemical structure of kobe0065, led to the identification of This compound as a more potent analog.[1][2][4] This discovery pipeline highlights the power of computational chemistry in modern drug discovery.
Logical Workflow for the Discovery of this compound
Caption: Workflow for the discovery and validation of this compound.
Mechanism of Action
This compound functions as a Ras inhibitor by directly interfering with the interaction between the active, GTP-bound form of Ras and its downstream effector proteins. Specifically, it has been shown to block the binding of H-Ras•GTP to the Ras-binding domain (RBD) of c-Raf-1.[1][5] This inhibition occurs with a dissociation constant (Ki) of 149 µM.[4][5]
Nuclear Magnetic Resonance (NMR) spectroscopy studies of a related analog, kobe2601, have provided structural insights into the binding mode. These studies revealed that the compound inserts into a surface pocket on H-Ras near the switch I and switch II regions, which are critical for effector protein recognition.[6] By occupying this pocket, this compound allosterically inhibits the binding of multiple Ras effectors, thereby blocking downstream signaling.
The inhibitory effects of this compound are not limited to the Raf-MEK-ERK pathway. It has also been demonstrated to down-regulate the PI3K-Akt and RalGDS-RalA signaling cascades.[1][7][8] This broad-spectrum inhibition of Ras-mediated signaling contributes to its potent anti-proliferative and pro-apoptotic effects in cancer cells harboring Ras mutations.
Ras Signaling Pathway and the Action of this compound
Caption: The Ras signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its parent compound, kobe0065.
Table 1: In Vitro Binding Affinity
| Compound | Target Interaction | Ki (µM) |
| kobe0065 | H-Ras•GTP to c-Raf-1 RBD | 46 ± 13 |
| This compound | H-Ras•GTP to c-Raf-1 RBD | 149 ± 55 |
Table 2: In Vitro and Cellular Inhibitory Concentrations (IC50)
| Compound | Assay | Cell Line | IC50 (µM) |
| This compound | Inhibition of H-RasG12V binding to c-Raf-1 in NIH 3T3 cells | NIH 3T3 (H-RasG12V) | ~10 |
| This compound | Inhibition of colony formation in soft agar | NIH 3T3 (H-RasG12V) | 1.4 |
| This compound | Inhibition of cell proliferation | NIH 3T3 (H-RasG12V) | ~2 |
Table 3: In Vivo Antitumor Efficacy
| Compound | Animal Model | Cell Line | Dosage | Tumor Growth Inhibition |
| This compound | Nude mice xenograft | SW480 (K-RasG12V) | 80 mg/kg (oral administration) | 40-50% |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. Below are representative protocols for the key experiments conducted in the discovery and characterization of this compound.
In Vitro Ras-Raf Binding Assay
This protocol describes a method to assess the inhibitory effect of compounds on the interaction between Ras and the Ras-binding domain (RBD) of Raf.
-
Protein Expression and Purification:
-
Express recombinant GST-tagged c-Raf-1 RBD and His-tagged H-Ras in E. coli.
-
Purify the proteins using glutathione-sepharose and Ni-NTA affinity chromatography, respectively.
-
-
GTP Loading of H-Ras:
-
Incubate purified H-Ras with a 10-fold molar excess of GTPγS (a non-hydrolyzable GTP analog) in the presence of alkaline phosphatase to ensure complete loading.
-
-
Binding Assay:
-
Immobilize GST-c-Raf-1 RBD on glutathione-coated 96-well plates.
-
Add GTPγS-loaded H-Ras to the wells in the presence of varying concentrations of this compound or a vehicle control (DMSO).
-
Incubate for 1 hour at room temperature to allow for binding.
-
-
Detection:
-
Wash the wells to remove unbound H-Ras.
-
Add a primary antibody specific for H-Ras, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of H-Ras binding at each concentration of this compound and determine the IC50 value.
-
Western Blot Analysis of MEK and ERK Phosphorylation
This protocol details the procedure for assessing the effect of this compound on the phosphorylation status of downstream effectors in the Ras signaling pathway.
-
Cell Culture and Treatment:
-
Culture NIH 3T3 cells transiently expressing H-RasG12V in DMEM supplemented with 10% fetal bovine serum.
-
Treat the cells with 20 µM this compound or a vehicle control for the desired time period.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
SW480 Xenograft Mouse Model
This protocol outlines the in vivo evaluation of the antitumor activity of this compound.
-
Cell Culture:
-
Culture human colon carcinoma SW480 cells, which harbor a K-RasG12V mutation, in a suitable medium.
-
-
Animal Model:
-
Use 6- to 8-week-old female athymic nude mice.
-
-
Tumor Implantation:
-
Subcutaneously inject 5 x 106 SW480 cells suspended in Matrigel into the flank of each mouse.
-
-
Treatment:
-
When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 80 mg/kg) or a vehicle control orally, once daily, for a specified duration.
-
-
Tumor Measurement:
-
Measure the tumor volume using calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition as a percentage of the control group.
-
Perform statistical analysis to determine the significance of the observed antitumor effect.
-
This comprehensive guide provides a detailed overview of the discovery, mechanism, and preclinical evaluation of this compound, offering valuable insights for the continued development of Ras-targeted cancer therapies.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. In vitro RAS-RAF binding assays [bio-protocol.org]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. SW480 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Silibinin Suppresses Growth of Human Colorectal Carcinoma SW480 Cells in Culture and Xenograft through Down-regulation of β-Catenin-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ras-Raf Interaction Pathway: Core Mechanisms and Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf signaling pathway is a cornerstone of cellular communication, governing fundamental processes such as proliferation, differentiation, survival, and apoptosis.[1][2] As a critical branch of the mitogen-activated protein kinase (MAPK) cascade, its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[3][4][5] This technical guide provides an in-depth exploration of the core mechanisms of the Ras-Raf interaction and presents detailed experimental protocols for its investigation, aimed at researchers, scientists, and professionals in drug development.
Core Components and Mechanism of Activation
The pathway is initiated by the activation of Ras proteins (H-Ras, K-Ras, and N-Ras), small GTPases that cycle between an inactive GDP-bound and an active GTP-bound state.[1] This switch is tightly regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[1] Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate GEFs, leading to GTP loading on Ras.[1][6]
Active, GTP-bound Ras recruits Raf kinases (A-Raf, B-Raf, and C-Raf), serine/threonine kinases, to the plasma membrane.[1][7][8] This translocation is a critical step, as it facilitates the subsequent activation of Raf. The interaction between Ras and Raf is multifaceted, involving the Ras-binding domain (RBD) and the cysteine-rich domain (CRD) of Raf.[9][10] While the RBD provides the primary high-affinity interaction with the switch I region of Ras, the CRD is also crucial for stable membrane association and full Raf activation.[10]
At the membrane, Raf activation is a complex process involving dimerization (homo- and hetero-dimerization) and phosphorylation events.[7] Activated Raf then phosphorylates and activates the dual-specificity kinases MEK1 and MEK2, which in turn phosphorylate and activate the extracellular signal-regulated kinases ERK1 and ERK2.[1][11] Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cellular responses.[1]
Quantitative Analysis of Ras-Raf Interaction
The affinity of the interaction between Ras and Raf proteins is a key determinant of signaling efficiency. Various biophysical techniques have been employed to quantify this interaction, providing valuable data for understanding the pathway's regulation and for the development of targeted inhibitors.
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| H-Ras (GppNHp) & C-Raf (RBD) | Isothermal Titration Calorimetry (ITC) | 1 µM | [12] |
| H-Ras (GppNHp) & C-Raf (RBD) | Surface Plasmon Resonance (SPR) | 18 nM | [13] |
| K-Ras (GppNHp) & C-Raf (RBD-CRD) | Surface Plasmon Resonance (SPR) | ~20-50 nM | [4] |
| N-Ras (GppNHp) & C-Raf (RBD) | Isothermal Titration Calorimetry (ITC) | ~1 µM | [12] |
| H-Ras (G12V) & C-Raf | Bioluminescence Resonance Energy Transfer (BRET) | BRET50: 0.172 | [14] |
| K-Ras (G12V) & C-Raf | Bioluminescence Resonance Energy Transfer (BRET) | BRET50: 0.165 | [14] |
| N-Ras (G12V) & C-Raf | Bioluminescence Resonance Energy Transfer (BRET) | BRET50: 0.168 | [14] |
| K-Ras (G12V) & B-Raf | Bioluminescence Resonance Energy Transfer (BRET) | BRET50: 0.083 | [14] |
Note: GppNHp is a non-hydrolyzable GTP analog. BRET50 represents the concentration of the acceptor protein required to produce 50% of the maximum BRET signal and is an indicator of binding affinity.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect Ras-Raf Interaction
This protocol describes the co-immunoprecipitation of a "bait" protein (e.g., GFP-tagged Ras) and its interacting "prey" protein (e.g., endogenous Raf).
Materials:
-
Cells expressing the bait protein
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Antibody against the bait protein or its tag (e.g., anti-GFP antibody)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysate Preparation:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution:
-
Resuspend the beads in Elution Buffer and heat at 95-100°C for 5-10 minutes to release the protein complexes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot to detect both the bait and prey proteins using specific antibodies.[15]
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for In-Cell Interaction
BRET is a proximity-based assay that measures the interaction between two proteins in living cells.[16] One protein is fused to a bioluminescent donor (e.g., NanoLuc luciferase) and the other to a fluorescent acceptor (e.g., HaloTag).[8]
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression vectors for donor- and acceptor-tagged proteins of interest
-
Transfection reagent
-
White, opaque 96-well plates
-
BRET substrate (e.g., furimazine for NanoLuc)
-
HaloTag ligand labeled with a fluorescent dye (e.g., HaloTag NanoBRET 618)
-
Plate reader capable of measuring luminescence at two distinct wavelengths
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect cells with the donor and acceptor fusion constructs. Include controls with donor only and acceptor only.
-
-
Substrate and Ligand Addition:
-
After 24-48 hours, add the HaloTag ligand to the cells and incubate as recommended by the manufacturer.
-
Just before reading, add the luciferase substrate.
-
-
BRET Measurement:
-
Immediately measure the luminescence at the donor emission wavelength (e.g., ~460 nm for NanoLuc) and the acceptor emission wavelength (e.g., ~618 nm).
-
-
Data Analysis:
In Vitro Raf Kinase Assay
This assay measures the kinase activity of Raf by quantifying the phosphorylation of its substrate, MEK.
Materials:
-
Purified active Raf kinase
-
Purified inactive MEK kinase (substrate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Phospho-MEK specific antibody
-
Detection reagents (e.g., secondary antibody conjugated to HRP for ELISA or a fluorescent label for TR-FRET)
-
96- or 384-well plates
Procedure:
-
Reaction Setup:
-
In a multi-well plate, add the Kinase Assay Buffer, purified MEK, and the test compound (inhibitor or activator).
-
Add purified active Raf kinase to initiate the reaction.
-
Add ATP to start the phosphorylation.
-
-
Incubation:
-
Incubate the reaction at a controlled temperature (e.g., 30°C or room temperature) for a specific time (e.g., 30-60 minutes).
-
-
Detection:
-
Data Analysis:
-
Quantify the signal, which is proportional to the amount of phosphorylated MEK and thus reflects the Raf kinase activity.
-
For inhibitor studies, calculate the IC50 value.[11]
-
Visualizations of the Ras-Raf Signaling Pathway and Experimental Workflows
Ras-Raf Signaling Cascade
Caption: Overview of the Ras-Raf-MEK-ERK signaling cascade.
Co-Immunoprecipitation Workflow
Caption: Workflow for Co-Immunoprecipitation.
BRET Assay Principle
Caption: Principle of the BRET assay for protein interactions.
Conclusion
A thorough understanding of the Ras-Raf interaction pathway is paramount for the development of effective cancer therapies. This guide has provided a detailed overview of the pathway's core components and activation mechanism, supported by quantitative data on protein-protein interactions. The experimental protocols outlined herein offer practical guidance for researchers to investigate this critical signaling cascade. By combining these molecular and cellular approaches, the scientific community can continue to unravel the complexities of Ras-Raf signaling and develop novel therapeutic strategies to combat diseases driven by its aberrant activity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KRAS interaction with RAF1 RAS-binding domain and cysteine-rich domain provides insights into RAS-mediated RAF activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Real-time single-molecule co-immunoprecipitation analyses reveal cancer-specific Ras signalling dynamics | Semantic Scholar [semanticscholar.org]
- 7. 14-3-3 Facilitates Ras-Dependent Raf-1 Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioluminescence Resonance Energy Transfer (BRET)-Based Assay for Measuring Interactions of CRAF with 14-3-3 Proteins in Live Cells [app.jove.com]
- 9. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal Structure Reveals the Full Ras–Raf Interface and Advances Mechanistic Understanding of Raf Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Distinct Binding Preferences between Ras and Raf Family Members and the Impact on Oncogenic Ras Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 16. nuvucameras.com [nuvucameras.com]
- 17. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioluminescence Resonance Energy Transfer (BRET)-based Assay for Measuring Interactions of CRAF with 14-3-3 Proteins in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Small Molecule Inhibitor kobe2602: A Technical Guide to its Interruption of Downstream Ras Signaling
For Immediate Release
This technical guide provides a comprehensive overview of the small molecule inhibitor kobe2602 and its effects on the downstream signaling pathways of the Ras oncogene. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and signal transduction. Herein, we detail the mechanism of action of this compound, present quantitative data on its efficacy, provide detailed experimental protocols for key assays, and visualize the affected signaling cascades.
Introduction to this compound
Mutations in the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are among the most prevalent drivers of human cancers, leading to constitutively active signaling that promotes cell proliferation, survival, and differentiation.[1] The development of direct Ras inhibitors has been a long-standing challenge in oncology. This compound, an analog of the compound Kobe0065, emerged from an in silico screen designed to identify small molecules that could bind to a pocket on the surface of GTP-bound Ras (Ras-GTP), thereby inhibiting its interaction with downstream effector proteins.[2][3][4] This guide will explore the significant body of research demonstrating the ability of this compound to disrupt multiple Ras-driven signaling pathways.
Mechanism of Action
This compound functions as a competitive inhibitor of the Ras-effector protein-protein interaction.[2] It directly binds to Ras-GTP, preventing its engagement with a multitude of downstream signaling proteins. This blockade leads to the downregulation of several critical pathways that are hyperactivated in Ras-mutant cancers.
Quantitative Data Summary
The inhibitory activities of this compound have been quantified in various in vitro and cellular assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibition Data for this compound
| Assay | Target Interaction | Ki Value (μM) |
| In vitro binding assay | H-Ras·GTP - c-Raf-1 RBD | 149 ± 55 |
Data sourced from Shima et al., PNAS, 2013.[2]
Table 2: Cellular Inhibition Data for this compound
| Cell Line | Assay | IC50 Value (μM) |
| H-rasG12V-transformed NIH 3T3 | Anchorage-independent growth | 1.4 |
| H-rasG12V-transformed NIH 3T3 | Anchorage-dependent growth | 2 |
| H-rasG12V-transformed NIH 3T3 | Sos-mediated nucleotide exchange | ~100 |
Data sourced from Shima et al., PNAS, 2013.[2]
Effects on Downstream Ras Signaling Pathways
This compound has been shown to effectively inhibit multiple downstream signaling cascades initiated by activated Ras.
Raf-MEK-ERK Pathway
The Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation. This compound, by preventing the binding of Ras-GTP to c-Raf-1, leads to a significant reduction in the phosphorylation of MEK and ERK.[2][5]
PI3K-Akt Pathway
The PI3K-Akt pathway is crucial for cell survival and growth. This compound treatment results in a substantial decrease in the phosphorylation of Akt, indicating an inhibition of the PI3K pathway downstream of Ras.[2][5]
RalGDS-RalA Pathway
The RalGDS-RalA pathway is implicated in the regulation of vesicle trafficking and cytoskeletal dynamics, which are important for cell motility and invasion. This compound has been demonstrated to reduce the levels of active, GTP-bound RalA.[2][5]
Sos-mediated Nucleotide Exchange
Interestingly, this compound also exhibits a weaker inhibitory effect on the Son of sevenless (Sos)-mediated GDP-GTP exchange on Ras, suggesting a potential feedback inhibition mechanism.[2][5]
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the experimental workflows used to characterize its activity.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's effects on Ras signaling, based on the procedures described by Shima et al., PNAS, 2013, and general laboratory protocols.
In Vitro H-Ras and c-Raf-1 Binding Assay
This assay measures the direct inhibitory effect of this compound on the binding of H-Ras-GTP to the Ras-binding domain (RBD) of c-Raf-1.
-
Protein Preparation: Recombinant GST-tagged c-Raf-1 RBD and His-tagged H-Ras are expressed and purified from E. coli.
-
Nucleotide Loading: H-Ras is loaded with a non-hydrolyzable GTP analog, such as GTPγS or GppNHp, to maintain it in an active state.
-
Assay Setup: The assay is performed in a 96-well plate format. GST-c-Raf-1 RBD is immobilized on glutathione-coated plates.
-
Inhibition: A fixed concentration of GTP-loaded H-Ras is mixed with varying concentrations of this compound.
-
Binding Reaction: The H-Ras and this compound mixture is added to the wells containing the immobilized c-Raf-1 RBD and incubated to allow binding.
-
Detection: Unbound proteins are washed away. The amount of bound H-Ras is quantified using an anti-His antibody conjugated to a detectable enzyme (e.g., HRP) followed by the addition of a chromogenic or chemiluminescent substrate.
-
Data Analysis: The Ki value is calculated by fitting the dose-response data to a competitive binding model.
Cell Lysis and Western Blotting for Downstream Signaling
This protocol details the analysis of the phosphorylation status of key downstream signaling molecules in cells treated with this compound.
-
Cell Culture and Treatment: H-rasG12V-transformed NIH 3T3 cells are cultured to ~70-80% confluency. Cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of MEK, ERK, and Akt.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified using image analysis software, and the ratio of phosphorylated to total protein is calculated.
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the effect of this compound on the hallmark of cellular transformation, anchorage-independent growth.
-
Base Agar Layer: A layer of 0.6% agar in complete medium is poured into 6-well plates and allowed to solidify.
-
Cell Suspension: H-rasG12V-transformed NIH 3T3 cells are trypsinized, counted, and resuspended in complete medium containing 0.3% agar and the desired concentrations of this compound or vehicle control.
-
Top Agar Layer: The cell-agar suspension is overlaid onto the base agar layer.
-
Incubation: The plates are incubated at 37°C in a humidified incubator for 2-3 weeks, with the addition of fresh medium containing the respective treatments every few days to prevent drying.
-
Colony Staining and Counting: Colonies are stained with a solution of crystal violet. The number and size of colonies are quantified using a microscope and image analysis software.
-
Data Analysis: The IC50 value is determined by plotting the percentage of colony formation against the concentration of this compound.
Tumor Xenograft Model in Nude Mice
This in vivo model evaluates the anti-tumor efficacy of this compound.
-
Cell Implantation: Human colon carcinoma SW480 cells, which harbor a K-rasG12V mutation, are harvested and suspended in a suitable medium (e.g., Matrigel). The cell suspension is then subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for pERK).
-
Efficacy Evaluation: The anti-tumor activity is assessed by comparing the tumor growth inhibition in the this compound-treated group to the control group.
Conclusion
This compound represents a significant advancement in the development of direct Ras inhibitors. Its ability to disrupt the interaction of Ras-GTP with multiple downstream effectors provides a multi-pronged attack on the signaling networks that drive cancer cell proliferation and survival. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to further investigate the therapeutic potential of this compound and similar Ras-targeting compounds. The continued exploration of such molecules holds promise for the development of novel and effective treatments for Ras-driven malignancies.
References
- 1. Distinct Binding Preferences between Ras and Raf Family Members and the Impact on Oncogenic Ras Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras-effector interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
The Structural Basis of Kobe2602 Binding to Ras: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular basis of the interaction between the small molecule inhibitor Kobe2602 and the Ras protein, a critical target in cancer therapy. This document synthesizes available research to offer a comprehensive resource on the binding mechanism, a summary of quantitative data, detailed experimental methodologies, and visual representations of the key pathways and interactions.
Introduction to Ras and the Therapeutic Challenge
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are pivotal molecular switches in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. In their active form, Ras proteins interact with a multitude of effector proteins, including Raf kinases, phosphoinositide 3-kinases (PI3Ks), and Ral guanine nucleotide exchange factors (RalGEFs), to initiate downstream signaling cascades that regulate cell proliferation, differentiation, and survival.[1] Activating mutations in RAS genes are among the most common oncogenic drivers in human cancers, rendering Ras a highly sought-after therapeutic target. However, the shallow and broad nature of its effector-binding surfaces has historically made the development of direct inhibitors a formidable challenge.[2][3]
This compound: A Novel Inhibitor of the Ras-Effector Interaction
This compound, an analog of the parent compound Kobe0065, emerged from an in silico screen designed to identify small molecules that could bind to a novel pocket on the surface of Ras·GTP.[2][3] Unlike conventional approaches that target the nucleotide-binding pocket, this compound functions by directly interfering with the protein-protein interaction between Ras and its downstream effectors.[2]
Mechanism of Action
This compound competitively inhibits the binding of H-Ras·GTP to the Ras-binding domain (RBD) of c-Raf-1.[2] This disruption of the primary Ras-Raf interaction prevents the activation of the downstream MEK/ERK signaling pathway, a critical cascade for cell proliferation.[2] Furthermore, studies have shown that this compound and its parent compound also lead to the downregulation of other key signaling pathways, including the PI3K/Akt and RalGDS pathways, suggesting a broader inhibition of Ras-effector interactions.[2] This multi-pronged inhibition of downstream signaling contributes to its anti-proliferative and pro-apoptotic effects in cancer cells harboring oncogenic Ras mutations.[2]
Quantitative Binding and Activity Data
The following table summarizes the key quantitative data reported for this compound and its analogs.
| Compound | Assay Type | Target | Value | Reference |
| This compound | In vitro inhibition of H-Ras·GTP binding to c-Raf-1 | H-Ras·GTP | Ki = 149 ± 55 µM | [2] |
| This compound | Inhibition of anchorage-independent growth of H-rasG12V-transformed NIH 3T3 cells | Cellular | IC50 ≈ 1.4 µM | [2] |
| This compound | Inhibition of anchorage-dependent proliferation of H-rasG12V-transformed NIH 3T3 cells | Cellular | IC50 ≈ 2 µM | [2] |
| Kobe0065 | In vitro inhibition of H-Ras·GTP binding to c-Raf-1 | H-Ras·GTP | Ki = 46 ± 13 µM | [2] |
| Kobe2601 | In vitro inhibition of H-Ras·GTP binding to c-Raf-1 | H-Ras·GTP | Ki = 773 ± 49 µM | [2] |
Structural Basis of Binding: Insights from an Analog
A direct crystal structure of this compound in complex with Ras is not currently available. However, the structural basis of binding has been elucidated through Nuclear Magnetic Resonance (NMR) studies of a water-soluble analog, Kobe2601, in complex with a stabilized mutant of H-Ras (H-RasT35S·GppNHp).[2] The structural similarity between Kobe2601 and this compound allows for a reliable model of the binding interaction.
The NMR structure (PDB ID: 2LWI) reveals that Kobe2601 binds to a surface pocket on H-Ras located near the switch I and switch II regions, which are critical for effector binding.[2][4] The fluorobenzene moiety of Kobe2601 inserts into a hydrophobic pocket formed by the side chains of Lys5, Leu56, Met67, Gln70, Tyr71, and Thr74.[5] This binding mode directly overlaps with the binding sites of Ras effectors, such as c-Raf-1, PI3K, and RalGDS, providing a clear structural rationale for its competitive inhibitory activity.[2][5] Superimposition of the H-Ras-Kobe2601 complex structure with structures of Ras-effector complexes demonstrates the steric hindrance that would prevent effector binding.[2][5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflows used to characterize its interaction with Ras.
Caption: Ras signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the discovery and characterization of this compound.
Caption: Logical relationship of Kobe2601 binding to H-Ras.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the binding and activity of this compound. These protocols are based on standard molecular biology techniques and the descriptions provided in the primary literature.
In Vitro Ras-Raf Binding Assay (ELISA-based)
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure the inhibition of the H-Ras·GTP and c-Raf-1 RBD interaction by this compound.
-
Reagents and Materials:
-
Recombinant human H-Ras protein
-
Recombinant human c-Raf-1 Ras Binding Domain (RBD) fused to Glutathione S-transferase (GST)
-
GTPγS (non-hydrolyzable GTP analog)
-
GDP
-
High-binding 96-well microplates
-
Anti-GST antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Assay buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.05% Tween-20
-
Wash buffer: PBS with 0.05% Tween-20
-
Coating buffer: PBS
-
-
Procedure:
-
Coat the wells of a 96-well plate with 100 µL of 2 µg/mL recombinant H-Ras in coating buffer overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Block the wells with 200 µL of assay buffer containing 1% BSA for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Load H-Ras with GTPγS by incubating the coated H-Ras with 100 µM GTPγS in assay buffer for 30 minutes at 30°C. For a negative control, load with 100 µM GDP.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a separate plate, pre-incubate 1 µg/mL of GST-RBD with the various concentrations of this compound for 30 minutes at room temperature.
-
Add 100 µL of the this compound/GST-RBD mixture to the H-Ras-coated wells and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of HRP-conjugated anti-GST antibody (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the Ki value using competitive binding analysis.
-
Western Blot Analysis of Downstream Signaling
This protocol outlines the steps to assess the phosphorylation status of MEK, ERK, and Akt in H-rasG12V-transformed cells treated with this compound.
-
Reagents and Materials:
-
H-rasG12V-transformed NIH 3T3 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pMEK, anti-MEK, anti-pERK, anti-ERK, anti-pAkt, anti-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed H-rasG12V-transformed NIH 3T3 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) or DMSO for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.
-
Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use separate membranes for different antibody sets.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
NMR Spectroscopy for Protein-Ligand Interaction
This protocol provides a general framework for using 1H-15N HSQC NMR to map the binding site of a small molecule like Kobe2601 on a protein like H-Ras.
-
Reagents and Materials:
-
15N-labeled H-Ras protein (e.g., H-RasT35S·GppNHp) in NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 10% D2O)
-
Kobe2601 (or other water-soluble analog) dissolved in a compatible solvent (e.g., d6-DMSO)
-
NMR tubes
-
-
Procedure:
-
Prepare a sample of 15N-labeled H-Ras at a suitable concentration for NMR (e.g., 0.1-0.5 mM).
-
Acquire a 1H-15N HSQC spectrum of the apo-protein. This serves as the reference spectrum.
-
Prepare a concentrated stock solution of the ligand (Kobe2601).
-
Add a small volume of the ligand stock solution to the protein sample to achieve a specific protein:ligand molar ratio (e.g., 1:1, 1:2, 1:5).
-
Acquire a 1H-15N HSQC spectrum of the protein-ligand complex.
-
Repeat step 4 and 5 for a titration series with increasing ligand concentrations.
-
Overlay the spectra from the titration series with the reference spectrum.
-
Analyze the chemical shift perturbations (CSPs) and line broadening of the backbone amide signals. Residues with significant CSPs or line broadening are likely at or near the binding interface.
-
Map the perturbed residues onto the 3D structure of H-Ras to identify the binding site.
-
Conclusion
This compound represents a promising class of Ras inhibitors that function through a direct-binding mechanism to disrupt Ras-effector interactions. While a high-resolution crystal structure of the this compound-Ras complex remains to be determined, NMR studies with a close analog have provided significant insights into the structural basis of its inhibitory activity. The compound binds to a key pocket on the Ras surface, sterically hindering the binding of downstream effectors and thereby inhibiting multiple oncogenic signaling pathways. The methodologies and data presented in this guide offer a comprehensive resource for researchers in the field of Ras biology and cancer drug discovery, providing a foundation for the further development of this and other novel Ras inhibitors.
References
- 1. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small-molecule Ras inhibitors that display antitumor activity by interfering with Ras·GTP-effector interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Initial Characterization of Kobe2602: A Ras-Effector Interaction Inhibitor in Cancer Cell Lines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Kobe2602 is a small-molecule inhibitor identified through in silico screening designed to disrupt the interaction between Ras GTPases and their downstream effectors. This document provides a comprehensive technical overview of the initial characterization of this compound, summarizing its effects on various cancer cell lines, particularly those harboring Ras mutations. Detailed methodologies for key in vitro and in vivo experiments are provided, along with a summary of its inhibitory activities. The primary mechanism of this compound involves the direct inhibition of the H-Ras·GTP binding to the c-Raf-1 Ras-binding domain, leading to the suppression of downstream signaling pathways critical for cancer cell proliferation and survival.
Introduction
The Ras family of small GTPases, including H-Ras, K-Ras, and N-Ras, function as critical molecular switches in intracellular signaling.[1] These proteins cycle between an active GTP-bound state and an inactive GDP-bound state to regulate pathways involved in cell growth, differentiation, and apoptosis.[1] Aberrant Ras activation, often due to mutations that lock Ras in the GTP-bound state, is a frequent driver in a wide range of human cancers, making it a prime target for therapeutic intervention.[1]
This compound emerged from a computer-assisted similarity search as an analog of the parent compound Kobe0065, which was discovered through an in silico docking screen.[2] This guide details the preclinical data and methodologies used to characterize this compound as a Ras inhibitor with antitumor properties.
Mechanism of Action
This compound functions as a selective Ras inhibitor by directly blocking the binding of active, GTP-bound H-Ras to its effector protein, c-Raf-1.[1] This inhibitory action disrupts the canonical Ras-Raf-MEK-ERK signaling cascade, a critical pathway for cell proliferation. The binding of this compound to Ras·GTP prevents the recruitment of c-Raf-1 to the cell membrane and its subsequent activation, leading to a reduction in the phosphorylation of downstream kinases MEK and ERK.[2] Furthermore, the inhibitory effects of this compound extend to other Ras-mediated pathways, including the PI3K/Akt and RalA signaling cascades.[2]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The data is summarized in the tables below for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value (µM) | Description |
| Ki | 149 ± 55 | Inhibitory constant for the binding of H-Ras·GTP to c-Raf-1.[2] |
Table 2: Cellular Inhibitory Activity of this compound
| Assay Type | Cell Line | IC50 (µM) | Description |
| Anchorage-Independent Growth | H-rasG12V-transformed NIH 3T3 | 1.4 | Inhibition of colony formation in soft agar.[2][3] |
| Anchorage-Dependent Growth | H-rasG12V-transformed NIH 3T3 | 2 | Inhibition of cell proliferation in the presence of 2% FBS.[2][3] |
| Sos-mediated Nucleotide Exchange | In vitro assay | ~100 | Weak inhibition of the GEF activity of Sos.[2] |
Table 3: Efficacy of this compound in Cancer Cell Lines with Ras Mutations
| Cell Line | Cancer Type | Ras Mutation | Effect |
| SW480 | Colon Carcinoma | K-rasG12V | Inhibition of colony formation and in vivo tumor growth.[2] |
| PANC-1 | Pancreatic Cancer | K-rasG12V | Inhibition of colony formation.[2] |
| EJ-1 | Bladder Cancer | H-rasG12V | Inhibition of colony formation. |
| HT1080 | Fibrosarcoma | N-rasQ61L | Inhibition of colony formation.[2] |
| DLD-1 | Colorectal Adenocarcinoma | K-rasG13D | Inhibition of colony formation.[2] |
| HCT116 | Colorectal Carcinoma | K-rasG13D | Inhibition of colony formation.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard laboratory procedures and the information available from the primary research.
In Vitro Ras-Raf Binding Assay (GST Pull-Down)
This assay is used to determine the inhibitory effect of this compound on the direct interaction between Ras and the Ras-binding domain (RBD) of Raf.
-
Protein Expression and Purification:
-
Express GST-tagged Raf-1 RBD in E. coli and purify using glutathione-Sepharose beads.
-
Prepare cell lysates containing activated H-Ras·GTP from cells overexpressing a constitutively active H-Ras mutant (e.g., H-RasG12V).
-
-
Binding Reaction:
-
Incubate the purified GST-Raf-1 RBD bound to glutathione-Sepharose beads with the H-Ras·GTP containing cell lysate.
-
In parallel, set up reactions including various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for protein binding.
-
-
Washing and Elution:
-
Wash the beads several times with a cold lysis/wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Detection:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using a primary antibody specific for H-Ras to detect the amount of H-Ras that was pulled down by the GST-Raf-1 RBD.
-
Quantify the band intensities to determine the dose-dependent inhibition by this compound.
-
Anchorage-Independent Growth Assay (Soft Agar Colony Formation)
This assay assesses the ability of this compound to inhibit the transformed phenotype of cancer cells.
-
Preparation of Agar Layers:
-
Prepare a base layer of 0.5-0.6% agar in cell culture medium in 6-well plates and allow it to solidify.
-
Prepare a top layer of 0.3-0.4% agar in cell culture medium.
-
-
Cell Seeding:
-
Trypsinize and count the desired cancer cells (e.g., H-rasG12V-transformed NIH 3T3 cells).
-
Resuspend the cells in the top agar solution at a density of 5,000-10,000 cells per well.
-
Add various concentrations of this compound or a vehicle control to the cell-agar suspension.
-
Plate the cell-agar suspension on top of the base agar layer.
-
-
Incubation and Staining:
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the cells with medium containing the respective concentrations of this compound twice a week.
-
After the incubation period, stain the colonies with a solution of crystal violet.
-
-
Quantification:
-
Count the number of colonies in each well using a microscope.
-
Calculate the IC50 value for this compound based on the reduction in colony number compared to the control.
-
Apoptosis Assay (Annexin V Staining)
This assay quantifies the induction of apoptosis in cells treated with this compound.
-
Cell Treatment:
-
Plate cells (e.g., H-rasG12V-transformed NIH 3T3 cells) and treat with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
-
Cell Staining:
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Western Blot for Downstream Signaling
This method is used to assess the effect of this compound on the phosphorylation status of key proteins in the Ras signaling pathway.
-
Cell Lysis:
-
Treat cells (e.g., NIH 3T3 cells expressing H-RasG12V) with this compound or a vehicle control for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), and total ERK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the inhibitory effect of this compound.
-
In Vivo Tumor Xenograft Study
This study evaluates the antitumor activity of this compound in a mouse model.
-
Cell Implantation:
-
Subcutaneously implant human colon carcinoma SW480 cells (5 x 106 cells) into the flanks of female athymic nude mice.[2]
-
-
Tumor Growth and Treatment:
-
Monitoring and Endpoint:
-
Measure tumor volumes and mouse body weights regularly (e.g., twice a week).
-
The study endpoint is reached when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition for the this compound-treated group compared to the control group.
-
Assess the tolerability of the treatment by monitoring body weight changes.
-
Experimental and Logical Workflow
The characterization of this compound followed a logical progression from computational screening to in vivo validation.
Conclusion
The initial characterization of this compound demonstrates its potential as a small-molecule inhibitor of the Ras-effector interaction. It effectively inhibits the growth of cancer cell lines with various Ras mutations in vitro and shows antitumor activity in a preclinical xenograft model.[2] The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound and its analogs as potential cancer therapeutics. Future studies should focus on optimizing its potency and specificity, as well as further elucidating its pharmacokinetic and pharmacodynamic properties.
References
The Anti-Proliferative Potential of kobe2602: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the Ras family of small GTPases are among the most prevalent oncogenic drivers in human cancers. For decades, direct inhibition of Ras has been a formidable challenge. This technical guide delves into the anti-proliferative effects of kobe2602, a small molecule inhibitor designed to block the interaction between Ras and its downstream effectors. We will explore its mechanism of action, present key quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the signaling pathways it modulates. This document serves as a comprehensive resource for researchers investigating novel Ras inhibitors and their therapeutic potential.
Introduction: The Challenge of Targeting Ras
The Ras proteins (H-Ras, K-Ras, and N-Ras) function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. In their active state, they engage with a multitude of effector proteins to regulate critical cellular processes, including proliferation, survival, and differentiation. Oncogenic mutations, most commonly occurring at codons 12, 13, and 61, lock Ras in a constitutively active state, leading to aberrant downstream signaling and tumorigenesis.
This compound emerged from an in silico screen targeting a novel pocket on the surface of M-Ras GTP, a conformation also adopted by other Ras isoforms.[1] It, along with its analog Kobe0065, represents a class of molecules that directly interfere with the protein-protein interactions essential for Ras-mediated signaling.
Mechanism of Action: Disrupting the Ras-Effector Axis
This compound exerts its anti-proliferative effects by binding to the active, GTP-bound form of Ras proteins. This binding sterically hinders the interaction of Ras with its downstream effectors, most notably c-Raf-1. By preventing this crucial initial step in the signaling cascade, this compound effectively attenuates the hyperactive signals that drive cancer cell proliferation.
The inhibitory action of this compound is not limited to a single pathway. It has been shown to down-regulate multiple downstream signaling networks, including the MEK/ERK, PI3K/Akt, and RalGDS pathways.[1][2] This broad-spectrum inhibition of Ras-dependent signaling contributes to its potent anti-proliferative and pro-apoptotic activity.
Quantitative Data on the Anti-Proliferative Effects of this compound
The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
| Assay | Cell Line | Parameter | Value | Reference |
| Anchorage-Independent Growth (Soft Agar) | H-rasG12V-transformed NIH 3T3 | IC50 | 1.4 µM | [1] |
| Anchorage-Dependent Growth | H-rasG12V-transformed NIH 3T3 | IC50 | ~2 µM | [1] |
| H-Ras·GTP - c-Raf-1 Binding Inhibition | In vitro | Ki | 149 ± 55 µM | [1] |
| Sos-mediated Nucleotide Exchange Inhibition | In vitro | IC50 | ~100 µM |
Table 1: In Vitro Efficacy of this compound
| Xenograft Model | Cell Line | Treatment | Outcome | Reference |
| Nude Mice | SW480 (human colon carcinoma, K-rasG12V) | 80 mg/kg this compound, oral daily | ~40-50% tumor growth inhibition |
Table 2: In Vivo Anti-Tumor Activity of this compound
Key Experimental Protocols
To facilitate further research and validation of this compound's anti-proliferative effects, this section provides detailed methodologies for the pivotal experiments cited.
Anchorage-Independent Growth Assay (Soft Agar Colony Formation)
This assay assesses the ability of cells to proliferate in an anchorage-independent manner, a hallmark of malignant transformation.
Materials:
-
Base Agar: 1.2% agar in complete medium
-
Top Agar: 0.7% agar in complete medium
-
H-rasG12V-transformed NIH 3T3 cells
-
6-well plates
-
This compound stock solution (in DMSO)
-
Crystal Violet staining solution (0.005% in PBS)
Procedure:
-
Prepare Base Layer: Add 2 ml of 1.2% base agar to each well of a 6-well plate. Allow to solidify at room temperature in a sterile hood.
-
Prepare Cell Suspension: Trypsinize and count H-rasG12V-transformed NIH 3T3 cells. Resuspend cells in complete medium to a concentration of 1 x 104 cells/ml.
-
Prepare Top Layer: For each treatment condition, mix 1.5 ml of the cell suspension with 1.5 ml of 0.7% top agar (pre-warmed to 40°C) containing the desired concentration of this compound or vehicle control (DMSO).
-
Plating: Immediately overlay 2 ml of the top agar/cell mixture onto the solidified base agar.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days.
-
Colony Staining and Counting: After the incubation period, stain the colonies by adding 1 ml of Crystal Violet solution to each well and incubating for 1 hour at room temperature. Wash the wells with PBS and count the number of colonies using a light microscope.
In Vivo Tumor Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
SW480 human colon carcinoma cells
-
Matrigel
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 5 x 106 SW480 cells suspended in 100 µl of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Treatment Initiation: When tumors reach a mean volume of approximately 50-100 mm3, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 80 mg/kg) or vehicle control orally once daily for a specified period (e.g., 5 consecutive days per week for 3 weeks).
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Ras Activation Pull-Down Assay
This assay is used to determine the levels of active, GTP-bound Ras in cells following treatment with this compound.
Materials:
-
GST-Raf1-RBD (Ras Binding Domain) fusion protein
-
Glutathione-agarose beads
-
Cell lysis buffer (e.g., RIPA buffer)
-
Antibodies: anti-Ras, anti-pMEK, anti-pERK, anti-total MEK, anti-total ERK
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells (e.g., H-rasG12V-transformed NIH 3T3) with this compound or vehicle for the desired time. Lyse the cells on ice with lysis buffer.
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Pull-Down of Active Ras: Incubate the clarified lysates with GST-Raf1-RBD pre-coupled to glutathione-agarose beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluates and total cell lysates by Western blotting using an anti-Ras antibody to detect the amount of active Ras. The total lysates can also be probed with antibodies against downstream signaling proteins (pMEK, pERK) to assess pathway inhibition.
Visualization of Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1: The Ras Signaling Pathway and the Point of Inhibition by this compound.
Figure 2: A Generalized Workflow for the Preclinical Evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anti-cancer therapeutics targeting Ras-driven malignancies. Its ability to inhibit the interaction of Ras with multiple downstream effectors provides a robust mechanism for suppressing oncogenic signaling. The data presented in this whitepaper underscores its potent anti-proliferative activity in both in vitro and in vivo models.
Future research should focus on optimizing the potency and pharmacokinetic properties of this compound analogs to enhance their therapeutic index. Furthermore, exploring the efficacy of this compound in a broader range of cancer cell lines with different Ras mutations and in combination with other targeted therapies could unveil synergistic anti-tumor effects and strategies to overcome potential resistance mechanisms. The detailed protocols provided herein offer a solid foundation for researchers to build upon these important next steps in the evaluation of this promising class of Ras inhibitors.
References
The Impact of kobe2602 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of kobe2602, a small-molecule inhibitor targeting the Ras signaling pathway, and its subsequent impact on cell cycle progression. The information presented herein is synthesized from preclinical research and is intended to inform further investigation and drug development efforts in oncology.
Core Mechanism of Action
This compound is an analog of Kobe0065 and functions as a Ras inhibitor.[1] It operates by disrupting the interaction between the active, GTP-bound form of Ras (Ras-GTP) and its downstream effector proteins, most notably c-Raf-1.[1] Mutations in the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are frequently observed in human cancers, leading to constitutive activation of signaling pathways that drive cell proliferation, growth, and survival.[1] By blocking the Ras-effector interaction, this compound effectively inhibits these downstream signaling cascades, including the MEK/ERK and Akt pathways, which are critical for cell cycle progression.[1] This inhibition ultimately leads to decreased cell proliferation, induction of apoptosis, and antitumor activity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activities of this compound
| Parameter | Value | Cell Line/System | Notes |
| Ki | 149 ± 55 μM | In vitro H-Ras-GTP/c-Raf-1 binding assay | Competitive inhibition of H-Ras-GTP binding to c-Raf-1 RBD.[1] |
| IC50 | ~1.4 μM | H-rasG12V-transformed NIH 3T3 cells | Inhibition of anchorage-independent colony formation in soft agar.[1] |
| IC50 | ~2 μM | H-rasG12V-transformed NIH 3T3 cells | Inhibition of anchorage-dependent cell proliferation.[1] |
Table 2: In Vivo Antitumor Activity of this compound
| Animal Model | Treatment | Dosage | Outcome |
| Nude mice with SW480 xenografts (K-rasG12V) | Daily oral administration | 80 mg/kg | ~40-50% inhibition of tumor growth.[1] |
Signaling Pathway Inhibition
The diagram below illustrates the Ras signaling pathway and the mechanism of action for this compound.
Caption: Ras signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
1. Anchorage-Independent Growth Assay (Soft Agar Assay)
-
Objective: To assess the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of transformation.
-
Cell Line: H-rasG12V-transformed NIH 3T3 cells.
-
Methodology:
-
A base layer of 0.6% agar in complete medium is prepared in 6-well plates.
-
Cells are trypsinized, counted, and resuspended in complete medium containing 0.3% agar and varying concentrations of this compound or vehicle control.
-
The cell suspension is overlaid onto the base agar layer.
-
Plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 2-3 weeks, with fresh medium containing the respective treatments added periodically.
-
Colonies are stained with crystal violet and counted. The IC50 value is determined by plotting the percentage of colony inhibition against the log concentration of this compound.
-
2. In Vivo Xenograft Study
-
Objective: To evaluate the antitumor activity of this compound in a living organism.
-
Animal Model: Nude mice.
-
Cell Line: SW480 human colon carcinoma cells (carrying the K-rasG12V mutation).
-
Methodology:
-
SW480 cells are harvested and injected subcutaneously into the flank of nude mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound is administered daily by oral gavage at a specified dose (e.g., 80 mg/kg). The control group receives a vehicle solution.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry for biomarkers like phosphorylated ERK (pERK).
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound.
Caption: In vivo xenograft study workflow for this compound.
Conclusion
This compound demonstrates significant potential as a therapeutic agent by targeting the fundamental Ras signaling pathway, which is frequently dysregulated in cancer. Its ability to inhibit both anchorage-dependent and -independent growth, induce apoptosis, and suppress tumor growth in vivo underscores its promise. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals, providing a solid foundation for future studies aimed at elucidating the full therapeutic potential of this compound and similar Ras inhibitors in the context of cell cycle control and cancer treatment.
References
Preliminary Studies on Kobe2602-Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research surrounding Kobe2602, a small-molecule inhibitor targeting the Ras signaling pathway. It summarizes key quantitative data, outlines experimental methodologies, and visualizes the compound's mechanism of action.
Core Findings on this compound
This compound, an analog of Kobe0065, has been identified as a Ras inhibitor that demonstrates significant antitumor activity.[1] It functions by disrupting the crucial interaction between Ras in its active GTP-bound state and its downstream effector, c-Raf-1.[1][2] This inhibitory action leads to the suppression of key signaling cascades, ultimately inducing apoptosis in cancer cells harboring Ras mutations.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported in preliminary studies of this compound.
| Parameter | Value | Cell Line/System | Reference |
| Inhibition of H-Ras·GTP - c-Raf-1 Binding (Ki) | 149 ± 55 µM | In vitro assay | [1] |
| IC50 (Anchorage-Independent Growth) | ~1.4 µM | H-rasG12V-transformed NIH 3T3 cells | [1] |
| IC50 (Cell Proliferation) | ~2 µM | H-rasG12V-transformed NIH 3T3 cells | [1] |
| IC50 (Sos-mediated Nucleotide Exchange) | ~100 µM | In vitro assay | [1] |
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| OCUB-M | Breast Invasive Carcinoma (BRCA) | 7.51 |
| Hep3B2-1-7 | Liver Hepatocellular Carcinoma (LIHC) | 9.07 |
| PCI-38 | Head and Neck Squamous Cell Carcinoma (HNSC) | 9.28 |
| HCC1187 | Breast Invasive Carcinoma (BRCA) | 9.43 |
| EW-13 | Ewing's Sarcoma | 9.56 |
| KYSE-520 | Esophageal Carcinoma (ESCA) | 9.74 |
Table 2: IC50 Values of this compound Across Various Cancer Cell Lines[3]
Mechanism of Action: Signaling Pathway
This compound exerts its pro-apoptotic effects by inhibiting the Ras signaling pathway, which is frequently mutated and constitutively active in many human cancers.[1][4] By binding to a pocket on the surface of Ras·GTP, this compound blocks its interaction with multiple downstream effectors, most notably c-Raf-1.[1] This leads to the downregulation of the MEK/ERK and Akt signaling cascades, both of which are critical for cell proliferation and survival.[1] The inhibition of these pathways in Ras-addicted cancer cells triggers apoptosis.[1]
Caption: this compound inhibits the Ras signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments that established the pro-apoptotic activity of this compound are outlined below.
Anchorage-Independent Growth Assay (Soft Agar Colony Formation)
This assay assesses the ability of a compound to inhibit the hallmark cancer cell phenotype of anchorage-independent growth.
-
Cell Seeding: H-rasG12V-transformed NIH 3T3 cells are suspended in a top layer of 0.3% agar in complete medium. This suspension is then plated on top of a bottom layer of 0.6% agar in the same medium in 6-well plates.
-
Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the top agar layer at various concentrations (e.g., 0.1 µM to 10 µM). A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for 14-21 days at 37°C in a humidified atmosphere with 5% CO2 to allow for colony formation.
-
Staining and Quantification: Colonies are stained with a solution of p-iodonitrotetrazolium violet. The number and size of colonies are then quantified using imaging software. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in colony formation compared to the vehicle control.[1]
Tumor Xenograft Model
This in vivo model evaluates the antitumor efficacy of this compound in a living organism.
-
Cell Implantation: Female athymic nude mice are subcutaneously implanted in the flank with human colon carcinoma SW480 cells (5 x 106 cells), which carry a K-rasG12V mutation.[1]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm3). The mice are then randomized into treatment and control groups.
-
Compound Administration: this compound is administered orally on a daily schedule (e.g., 80 mg/kg) for a specified period (e.g., five consecutive days per week for 17-20 days).[1] A vehicle control group receives the solvent alone.
-
Monitoring: Tumor volume and mouse body weight are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), as well as for downstream signaling molecules like phosphorylated ERK (pERK).[1]
Caption: Experimental workflow for validating this compound efficacy.
Conclusion and Future Directions
The preliminary data on this compound are promising, establishing it as a viable scaffold for the development of potent and specific Ras inhibitors.[1] Its ability to induce apoptosis in Ras-mutant cancer cells, both in vitro and in vivo, highlights its therapeutic potential. Future research should focus on optimizing the potency and specificity of this compound analogs, further elucidating the molecular basis of its interaction with Ras, and exploring its efficacy in a broader range of cancer models with different Ras mutations.
References
- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kobe 2602 - Biochemicals - CAT N°: 16262 [bertin-bioreagent.com]
- 3. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. RAS signaling pathways, mutations and their role in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
kobe2602 as an Analog of Kobe0065: A Technical Guide to a Novel Class of Ras Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are among the most prevalent drivers of human cancers, yet the development of direct Ras inhibitors has been a long-standing challenge in oncology. This technical guide provides an in-depth overview of a promising class of Ras inhibitors, exemplified by Kobe0065 and its analog, kobe2602. These small molecules were discovered through an in silico screen targeting a unique conformation of GTP-bound Ras and have demonstrated the ability to disrupt the critical interaction between Ras and its downstream effector, c-Raf-1. This document details their mechanism of action, preclinical efficacy, and the experimental protocols utilized in their characterization, offering a comprehensive resource for researchers in the field of cancer biology and drug discovery.
Introduction: Targeting the "Undruggable" Ras
The Ras proteins function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate signaling pathways that control cell proliferation, differentiation, and survival.[1] Oncogenic mutations, most commonly occurring at codons 12, 13, and 61, lock Ras in a constitutively active state, leading to aberrant activation of downstream effector pathways, such as the RAF-MEK-ERK and PI3K-AKT cascades, and promoting tumorigenesis.[2][3][4] For decades, the smooth surface topology of Ras and its picomolar affinity for GTP made it appear "undruggable."[5][6]
Recent advances in structural biology have revealed novel pockets on the surface of Ras in its active, GTP-bound conformation, opening new avenues for structure-based drug design.[5][7] It was through targeting one such pocket in a unique conformation of M-Ras GTP that the parent compound, Kobe0065, was identified.[5][8]
Kobe0065 and its Analog, this compound
Kobe0065 was identified from a computational screen of approximately 40,000 compounds for its ability to inhibit the interaction between H-Ras•GTP and the Ras-binding domain (RBD) of c-Raf-1.[9] A subsequent similarity search identified this compound as a structural analog of Kobe0065.[8][9][10] Both compounds have been shown to be potent and selective inhibitors of the Ras-Raf interaction, exhibiting antitumor activity in preclinical models.[8][9][10]
Mechanism of Action
Kobe0065 and this compound function by competitively inhibiting the binding of H-Ras•GTP to the RBD of c-Raf-1.[5][11] This disruption of the Ras-effector interaction is a key mechanism for blocking downstream signaling. Nuclear magnetic resonance (NMR) studies have confirmed that these compounds bind to a surface pocket on H-Ras•GTP, providing a molecular basis for their inhibitory activity.[9] Beyond just inhibiting the Raf pathway, these compounds have been shown to block the interaction of Ras•GTP with multiple effectors, including PI3K and RalGDS, and also impact the upstream regulator Son of sevenless (Sos).[5][9][11] This broad-spectrum inhibition of Ras-effector interactions may contribute to their potent cellular activity.[9][11]
Quantitative Data Summary
The following tables summarize the key quantitative data for Kobe0065 and this compound based on published in vitro and cellular assays.
Table 1: In Vitro Binding Affinity and Inhibitory Concentrations
| Compound | Target Interaction | Assay Type | Ki (μM) | IC50 (μM) |
| Kobe0065 | H-Ras•GTP - c-Raf-1 RBD | Binding Assay | 46 ± 13 | - |
| This compound | H-Ras•GTP - c-Raf-1 RBD | Binding Assay | 149 ± 55 | - |
| Kobe0065 | Sos-mediated nucleotide exchange | Functional Assay | - | ~20 |
| This compound | Sos-mediated nucleotide exchange | Functional Assay | - | ~100 |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | IC50 (μM) | Notes |
| Kobe0065 | H-ras(G12V)-transformed NIH 3T3 | Anchorage-independent growth | ~0.5 | Inhibition of colony formation in soft agar. |
| This compound | H-ras(G12V)-transformed NIH 3T3 | Anchorage-independent growth | ~1.4 | Inhibition of colony formation in soft agar. |
| Kobe0065 | H-ras(G12V)-transformed NIH 3T3 | Anchorage-dependent growth | ~1.5 | Inhibition of cell proliferation. |
| This compound | H-ras(G12V)-transformed NIH 3T3 | Anchorage-dependent growth | ~2.0 | Inhibition of cell proliferation. |
Signaling Pathways and Experimental Workflows
Ras Downstream Signaling Pathway Inhibition
The primary mechanism of action of this compound and Kobe0065 is the disruption of the Ras-effector protein interaction. This prevents the activation of downstream signaling cascades critical for cancer cell proliferation and survival. The diagram below illustrates the canonical Ras/Raf/MEK/ERK pathway and the point of inhibition by the Kobe compounds.
References
- 1. Structure-based inhibitor design of mutant RAS proteins—a paradigm shift - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras-effector interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 7. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
The Switch I/II Pocket: A Critical Hub in Ras Function and a Prime Target for Therapeutic Intervention
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are central regulators of cellular signaling pathways that control cell proliferation, differentiation, and survival. Their function as molecular switches, cycling between an active GTP-bound and an inactive GDP-bound state, is tightly controlled. The conformational changes that accompany this cycle are primarily localized to two flexible regions: Switch I (residues ~30-40) and Switch II (residues ~60-76). Nestled between these critical regions lies the Switch I/II (SI/II) pocket, a druggable subpocket that has emerged as a promising target for the development of pan-Ras inhibitors. This guide provides a comprehensive technical overview of the SI/II pocket's role in Ras function, its interaction with signaling partners, and its potential as a therapeutic target.
The Ras GTPase Cycle and the Central Role of Switch Regions
Ras proteins act as molecular switches, cycling between an "on" (GTP-bound) and "off" (GDP-bound) state. This process is regulated by two main classes of proteins: Guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, leading to Ras activation. Conversely, GTPase-activating proteins (GAPs) accelerate the intrinsic GTP hydrolysis activity of Ras, returning it to the inactive GDP-bound state.
The key to Ras's function as a switch lies in the conformational changes within the Switch I and Switch II regions upon GTP binding.[1] In the GTP-bound state, these regions adopt a conformation that allows for the binding of downstream effector proteins, thereby initiating signaling cascades.[2] The Switch I and II regions, along with the P-loop, form the primary interface for interactions with GEFs and GAPs.[3]
The Switch I/II Pocket: A Druggable Interface
Once considered "undruggable," recent research has identified a structurally conserved pocket located between the Switch I and Switch II regions, termed the SI/II pocket.[4] This pocket is distinct from the Switch II pocket (SII-P) targeted by covalent inhibitors of the KRAS(G12C) mutant.[4] The SI/II pocket is present in both the active and inactive states of Ras and across all major isoforms (K-Ras, N-Ras, and H-Ras), making it an attractive target for the development of pan-Ras inhibitors.[5][6]
The accessibility of the SI/II pocket is conformation-dependent. It is generally more accessible in the GTP-bound "on" state.[7] Small molecules that bind to this pocket can allosterically modulate Ras function, interfering with its ability to interact with effector proteins and thus inhibiting downstream signaling.[7]
Quantitative Analysis of Ras-Effector Interactions
The affinity of Ras for its various effectors is a critical determinant of signaling output. These interactions are primarily mediated by the Switch I and II regions. The following table summarizes the dissociation constants (Kd) for the interaction of various Ras isoforms with key effector proteins.
| Ras Isoform | Effector Protein | Effector Domain | Dissociation Constant (Kd) | Reference |
| H-Ras | c-Raf-1 | RBD | 20 - 70 nM | [8] |
| K-Ras | c-Raf-1 | RBD | 50 nM | [9] |
| N-Ras | c-Raf-1 | RBD | 48 nM | [9] |
| H-Ras | PI3Kγ | RBD | 0.23 μM | [8] |
| K-Ras | PI3Kα | RBD | 205 μM | [9] |
| H-Ras | RalGDS | RA | 1 - 10 μM | [8] |
| K-Ras | RASSF5 | RA | ~1 μM | [1] |
| H-Ras | PLCε | RA | Micromolar range | [9] |
| RRAS1 | PI3Kα | RBD | Micromolar range | [9] |
| RRAS2 | PI3Kα | RBD | Micromolar range | [9] |
RBD: Ras-binding domain; RA: Ras-association domain.
Key Signaling Pathways Regulated by the Switch I/II Pocket
The conformational state of the Switch I/II regions dictates which downstream signaling pathways are activated. The three major pathways are the Raf-MEK-ERK, PI3K-Akt, and RalGDS-Ral pathways.
Ras-Raf-MEK-ERK Pathway
This pathway is a central regulator of cell proliferation, differentiation, and survival. Upon activation, Ras recruits Raf kinases to the plasma membrane, initiating a phosphorylation cascade that ultimately leads to the activation of ERK, which then translocates to the nucleus to regulate gene expression.
PI3K-Akt Signaling Pathway
This pathway is crucial for cell growth, survival, and metabolism. Activated Ras can directly bind to and activate phosphoinositide 3-kinase (PI3K), leading to the production of PIP3 and subsequent activation of Akt.
RalGDS-Ral Signaling Pathway
This pathway is involved in the regulation of the cytoskeleton, vesicle trafficking, and gene expression. Activated Ras binds to and activates RalGDS, a GEF for the Ral small GTPases (RalA and RalB).
Experimental Protocols for Studying the Switch I/II Pocket
X-ray Crystallography of Ras-Inhibitor Complexes
This protocol outlines the general steps for determining the crystal structure of a Ras protein in complex with a small molecule inhibitor targeting the SI/II pocket.
Methodology:
-
Protein Expression and Purification:
-
Express the desired Ras isoform (e.g., K-Ras4B) in a suitable expression system (e.g., E. coli).
-
Purify the protein using a combination of affinity (e.g., Ni-NTA) and size-exclusion chromatography.
-
Load the purified Ras with a non-hydrolyzable GTP analog (e.g., GMPPNP) to stabilize the active conformation.
-
-
Ras-Inhibitor Complex Formation:
-
Incubate the purified, nucleotide-loaded Ras protein with a molar excess of the small molecule inhibitor.
-
-
Crystallization Screening:
-
Use commercially available or custom-made screens to test a wide range of crystallization conditions (precipitants, buffers, pH, additives).
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods.
-
-
Crystal Optimization:
-
Refine the initial crystallization conditions by varying the concentrations of protein, inhibitor, and precipitants to obtain diffraction-quality crystals.
-
-
X-ray Diffraction Data Collection:
-
Cryo-protect the crystals and collect diffraction data at a synchrotron source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement with a known Ras structure as a search model.
-
Refine the atomic model against the experimental data.
-
-
Structural Analysis:
-
Analyze the electron density maps to confirm the binding of the inhibitor in the SI/II pocket and characterize the protein-ligand interactions.
-
NMR Spectroscopy for Studying Switch Region Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the conformational dynamics of the Switch I and II regions in solution.
Methodology:
-
Isotope Labeling:
-
Express Ras protein in minimal media supplemented with 15N-ammonium chloride and/or 13C-glucose to produce isotopically labeled protein.
-
-
NMR Sample Preparation:
-
Prepare a concentrated (0.1-1 mM) sample of the labeled Ras protein in a suitable NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a series of NMR experiments, such as 1H-15N HSQC, to obtain resonance assignments for the protein backbone.
-
Perform relaxation experiments (T1, T2, and het-NOE) to probe the dynamics of the switch regions on different timescales.
-
-
Data Analysis:
-
Analyze changes in chemical shifts and line broadening upon ligand binding to identify residues in the SI/II pocket involved in the interaction.
-
Use relaxation data to characterize the flexibility and conformational exchange of the switch regions.
-
In Vitro GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by Ras, which can be modulated by inhibitors binding to the SI/II pocket.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified Ras protein, a known concentration of GTP, and the test inhibitor in a suitable buffer.
-
Initiate the reaction by adding MgCl2.
-
-
Time-course Measurement:
-
At various time points, stop the reaction and measure the amount of inorganic phosphate (Pi) released. This can be done using a colorimetric assay (e.g., Malachite Green) or by monitoring the change in a fluorescently labeled phosphate-binding protein.[10]
-
-
Data Analysis:
-
Plot the amount of Pi released over time to determine the initial rate of GTP hydrolysis.
-
Compare the rates in the presence and absence of the inhibitor to determine its effect on Ras GTPase activity.
-
Conclusion
The Switch I/II pocket of Ras represents a critical regulatory hub that governs its interaction with a multitude of downstream effectors. Its conserved nature across Ras isoforms and its druggability make it a highly attractive target for the development of novel anti-cancer therapeutics. The methodologies outlined in this guide provide a framework for the detailed investigation of the SI/II pocket, from structural characterization and dynamic analysis to the functional assessment of potential inhibitors. A deeper understanding of the intricate role of this pocket in Ras function will undoubtedly pave the way for the design of more effective and selective pan-Ras therapies.
References
- 1. A comprehensive analysis of RAS-effector interactions reveals interaction hotspots and new binding partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ins and Outs of RAS Effector Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. pnas.org [pnas.org]
- 5. Inhibition of RAS-driven signaling and tumorigenesis with a pan-RAS monobody targeting the Switch I/II pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inhibition-of-ras-driven-signaling-and-tumorigenesis-with-a-pan-ras-monobody-targeting-the-switch-i-ii-pocket - Ask this paper | Bohrium [bohrium.com]
- 7. [PDF] Discovery of KRB-456, a KRAS G12D Switch-I/II Allosteric Pocket Binder That Inhibits the Growth of Pancreatic Cancer Patient-derived Tumors | Semantic Scholar [semanticscholar.org]
- 8. RAS Proteins and Their Regulators in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Real-time in vitro measurement of intrinsic and Ras GAP-mediated GTP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: kobe2602
Audience: Researchers, scientists, and drug development professionals.
Introduction: Kobe2602 is a small-molecule inhibitor identified through in silico screening, designed to target the activated GTP-bound form of Ras proteins.[1] Mutational activation of Ras family members (H-Ras, K-Ras, and N-Ras) is a frequent event in human cancers, making them critical targets for anticancer drug development.[1] this compound functions by blocking the protein-protein interaction between Ras·GTP and its downstream effectors, most notably the c-Raf-1 kinase.[1] This inhibition disrupts the canonical MAPK signaling cascade (Ras-Raf-MEK-ERK), which is crucial for cell proliferation, differentiation, and survival.[1][2] By preventing the activation of this pathway, this compound has been shown to inhibit cancer cell growth, induce apoptosis, and exhibit antitumor activity in preclinical models.[1] These notes provide an overview of this compound's activity and detailed protocols for its in vitro evaluation.
Mechanism of Action and Signaling Pathway
This compound directly interferes with the ability of activated Ras (Ras·GTP) to bind and activate its effector proteins, including c-Raf, PI3K, and RalGDS.[1][3] The primary consequence of this action is the downregulation of the MAPK/ERK and PI3K/Akt signaling pathways, which are critical for oncogenic cell growth and survival.[1]
Data Presentation
Quantitative data from biochemical and cellular assays highlight the efficacy of this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Description | Value | Cell Line / System | Reference |
|---|---|---|---|---|
| Ki | Inhibition of H-Ras·GTP binding to c-Raf-1 | 149 ± 55 µM | In Vitro Biochemical | [1] |
| IC50 | Inhibition of anchorage-independent growth | ~1.4 µM | H-rasG12V-NIH 3T3 | [1] |
| IC50 | Inhibition of anchorage-dependent growth | ~2.0 µM | H-rasG12V-NIH 3T3 | [1] |
| IC50 | Inhibition of Sos-mediated nucleotide exchange | ~100 µM | In Vitro Biochemical |[1] |
Table 2: In Vitro Efficacy of this compound in Selected Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| OCUB-M | Breast Cancer | 7.51 | [4] |
| Hep3B2-1-7 | Liver Cancer | 9.07 | [4] |
| PCI-38 | Head and Neck Cancer | 9.28 | [4] |
| KYSE-520 | Esophageal Cancer | 9.74 | [4] |
| KU812 | Chronic Myeloid Leukemia | 11.09 |[4] |
Experimental Protocols
Protocol 1: In Vitro Ras-Raf Binding Inhibition Assay (AlphaScreen™)
This protocol describes a method to quantify the inhibitory effect of this compound on the interaction between H-Ras and the Ras-Binding Domain (RBD) of c-Raf.
Materials:
-
Recombinant GST-tagged H-Ras protein
-
Recombinant His-tagged c-Raf-RBD protein
-
GTPγS (non-hydrolyzable GTP analog)
-
AlphaScreen™ Glutathione Donor Beads
-
AlphaLISA™ Nickel Chelate Acceptor Beads
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA)
-
This compound compound stock solution in DMSO
-
384-well white opaque microplates
Procedure:
-
Activate H-Ras: Pre-incubate GST-H-Ras with a 10-fold molar excess of GTPγS in assay buffer for 30 minutes at room temperature to ensure loading with the active GTP analog.
-
Compound Plating: Prepare serial dilutions of this compound in assay buffer and add to the wells of the 384-well plate. Include DMSO-only wells as a negative control (0% inhibition) and wells without H-Ras as a positive control (100% inhibition).
-
Protein Incubation: Add the GTPγS-loaded GST-H-Ras and His-c-Raf-RBD to the wells containing the compound. Incubate for 60 minutes at room temperature to allow for protein interaction and inhibitor binding.
-
Bead Addition: Add Glutathione Donor Beads and Nickel Chelate Acceptor Beads to all wells in reduced light conditions. The Donor beads will bind to GST-H-Ras and the Acceptor beads will bind to His-c-Raf-RBD.
-
Final Incubation: Incubate the plate for 60-90 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The proximity of the donor and acceptor beads due to the H-Ras:c-Raf interaction will generate a luminescent signal.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the controls. Plot the data and determine the IC₅₀ value using a non-linear regression curve fit.
Protocol 2: Cellular Assay for Inhibition of Downstream Ras Signaling (Western Blot)
This protocol details the procedure to assess the effect of this compound on the phosphorylation of MEK and ERK, key downstream kinases in the Ras pathway, in cells expressing constitutively active Ras.[1]
Materials:
-
H-rasG12V transformed NIH 3T3 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: anti-pMEK, anti-MEK, anti-pERK, anti-ERK, anti-HA (for tagged Ras).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Seed H-rasG12V transformed NIH 3T3 cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat the cells with this compound at the desired concentration (e.g., 20 µM) for a specified time (e.g., 2-4 hours).[1] Include a vehicle (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pMEK and pERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total MEK, total ERK, and a loading control like β-actin.
Protocol 3: Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay measures the ability of this compound to inhibit a key hallmark of cancer transformation: the ability of cells to grow without attachment to a solid surface.[1]
Materials:
-
H-rasG12V transformed NIH 3T3 cells
-
Agar (low melting point)
-
2X Complete cell culture medium
-
6-well plates
-
This compound stock solution in DMSO
Procedure:
-
Prepare Bottom Layer: Prepare a 0.6% agar solution by mixing equal volumes of molten 1.2% agar and 2X culture medium. Pipette this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Prepare Top Layer:
-
Prepare a cell suspension of H-rasG12V-NIH 3T3 cells.
-
Prepare serial dilutions of this compound (and a DMSO control) in 2X culture medium.
-
Prepare a 0.6% low melting point agar solution and keep it at 40°C.
-
For each treatment condition, mix the cell suspension, the corresponding this compound dilution, and the 0.6% agar solution to yield a final agar concentration of 0.3% and the desired final cell density and drug concentration.
-
-
Plating: Carefully overlay the top agar/cell/drug mixture onto the solidified bottom agar layer in each well.
-
Incubation: Incubate the plates in a humidified incubator at 37°C and 5% CO₂ for 2-3 weeks, or until colonies are visible in the control wells. Add a small amount of medium to the top of the agar periodically to prevent drying.
-
Staining and Analysis:
-
After the incubation period, stain the colonies by adding a solution of crystal violet to each well for at least 1 hour.
-
Wash the wells to remove excess stain.
-
Count the number of colonies in each well using a microscope.
-
Calculate the percent inhibition of colony formation for each this compound concentration and determine the IC₅₀ value.[1]
-
References
- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAS signaling pathways, mutations and their role in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Application Notes and Protocols: Determining the Optimal Concentration of Kobe2602 for Treating SW480 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kobe2602 is a small-molecule inhibitor that targets the function of Ras proteins, which are frequently mutated in various human cancers, including colorectal cancer. The SW480 cell line, derived from a primary colon adenocarcinoma, harbors a KRAS G12V mutation, making it a relevant model for studying the efficacy of Ras-targeting therapies. These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound for treating SW480 cells in vitro. The protocols outlined below detail methods for assessing cell viability, and apoptosis, and for monitoring the inhibition of the downstream Ras signaling pathway.
Data Presentation
The following table summarizes the inhibitory concentration (IC50) of this compound in a relevant cancer cell line. While a specific IC50 value for SW480 cells is not available in the public domain at the time of this writing, the data from H-ras G12V-transformed NIH 3T3 cells provides a valuable starting point for dose-response studies in SW480 cells, which also carry a Ras mutation.
| Cell Line | Ras Mutation | Assay Type | IC50 (µM) | Reference |
| H-rasG12V–transformed NIH 3T3 | H-ras G12V | Anchorage-Independent Growth | ~1.4 - 2 | [1] |
Note: The optimal concentration of this compound for SW480 cells should be determined empirically. Based on the data from other Ras-mutated cell lines, a concentration range of 0.1 µM to 20 µM is recommended for initial dose-response experiments.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental procedures to determine its optimal concentration, the following diagrams are provided.
References
Application Notes and Protocols for the kobe2602 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for establishing and utilizing a human tumor xenograft model to evaluate the in vivo efficacy of kobe2602, a small-molecule inhibitor of the Ras-Raf interaction. The protocols outlined below are specifically tailored for a subcutaneous xenograft model using the human colon adenocarcinoma cell line SW480, which harbors a KRASG12V mutation.
Introduction
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical regulators of cellular signaling pathways involved in cell growth, differentiation, and survival.[1] Mutations leading to the constitutive activation of Ras proteins are frequently observed in a wide range of human cancers, making them attractive targets for anticancer drug development.[2] this compound is a novel small-molecule inhibitor that disrupts the interaction between activated Ras (Ras·GTP) and its downstream effector, c-Raf-1, thereby inhibiting the aberrant signaling cascade.[2][3][4] This document provides a comprehensive guide for the preclinical evaluation of this compound using a well-established xenograft model.
Preclinical Rationale
The SW480 cell line, derived from a human colon adenocarcinoma, possesses a KRASG12V mutation, which leads to constitutive activation of the Ras-Raf-MEK-ERK signaling pathway.[5] This makes the SW480 xenograft model a clinically relevant platform to assess the antitumor activity of compounds targeting this pathway. This compound has been shown to inhibit the binding of H-Ras·GTP to the Ras-binding domain (RBD) of c-Raf-1 with a Ki of 149 μM and has demonstrated antitumor activity in a xenograft model of human colon carcinoma SW480 cells.[3][4]
Experimental Design and Protocols
Cell Line and Culture
The SW480 human colon adenocarcinoma cell line is the recommended model for this study.
Table 1: SW480 Cell Line Information
| Parameter | Description |
| Cell Line | SW480 |
| ATCC No. | CCL-228 |
| Tissue of Origin | Colon |
| Disease | Adenocarcinoma |
| Key Mutation | KRASG12V |
| Growth Properties | Adherent |
Protocol 1: SW480 Cell Culture
-
Media Preparation: Culture SW480 cells in Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6][7]
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere without CO2. L-15 medium is formulated for use in a free gas exchange with atmospheric air.
-
Subculturing:
-
When cells reach 70-80% confluency, aspirate the culture medium.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Add 0.25% (w/v) Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.[8]
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:2 to 1:8.[7][8]
-
Animal Model
Female athymic nude mice (6-8 weeks old) are a suitable host for establishing SW480 xenografts.[9] All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Xenograft Establishment
Protocol 2: Subcutaneous Xenograft Implantation
-
Cell Preparation: Harvest SW480 cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel® Basement Membrane Matrix on ice.[10] The final cell concentration should be 5 x 107 cells/mL.
-
Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and disinfect the right flank of each mouse.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 SW480 cells) into the prepared site.[2]
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) using digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[10]
-
Drug Administration and Efficacy Evaluation
Protocol 3: this compound Treatment
-
Group Randomization: When the average tumor volume reaches approximately 50-100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation: Prepare this compound for oral administration. The specific vehicle should be determined based on the compound's solubility and stability.
-
Dosing Regimen: Administer this compound orally at a dose of 80 mg/kg, five consecutive days per week for 17-20 days.[2][4][9] The control group should receive the vehicle only.
-
Efficacy Endpoints:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary efficacy endpoint is the inhibition of tumor growth in the this compound-treated group compared to the control group.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Presentation
Table 2: Representative Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume at Day 17 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral | Data from experiment | 0 |
| This compound | 80 | Oral | Data from experiment | Calculated value |
| Sorafenib (Positive Control) | 80 | Oral | Data from experiment | Calculated value |
Note: The data presented in this table is for illustrative purposes. Actual experimental results will vary.
Signaling Pathway and Experimental Workflow
The antitumor activity of this compound is mediated through the inhibition of the Ras-Raf-MEK-ERK signaling pathway.
Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the this compound SW480 xenograft model.
References
- 1. reprocell.com [reprocell.com]
- 2. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ras inhibitor | Probechem Biochemicals [probechem.com]
- 5. SW480 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. SW480 cell culture. [bio-protocol.org]
- 7. SW480. Culture Collections [culturecollections.org.uk]
- 8. SW480 Cell Line - Creative Biogene [creative-biogene.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols: Oral Administration of Kobe2602 in Mice for Preclinical Antitumor Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kobe2602 is a small molecule inhibitor of the Ras signaling pathway, a critical cascade often dysregulated in human cancers. Specifically, this compound targets the interaction between Ras-GTP and its downstream effector, c-Raf-1.[1][2] Mutations in Ras genes are prevalent in various malignancies, leading to constitutive activation of proliferative and survival pathways. By disrupting the Ras-Raf interaction, this compound effectively downregulates downstream signaling through the MEK/ERK pathway, inducing apoptosis and inhibiting cell growth in Ras-mutated cancer cells.[2] Preclinical studies in mouse xenograft models have demonstrated the antitumor efficacy of this compound when administered orally.[1][3]
This document provides a detailed protocol for the oral administration of this compound in mice, along with a summary of its in vivo efficacy and a diagram of its mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative data from a preclinical study evaluating the antitumor activity of orally administered this compound in a mouse xenograft model of human colon carcinoma (SW480 cells) expressing the K-rasG12V mutation.[1][3]
| Parameter | Value | Reference |
| Compound | This compound | [1][2] |
| Mouse Model | Nude mice with SW480 (K-rasG12V) xenografts | [3] |
| Dosage | 80 mg/kg | [1][3] |
| Administration Route | Oral (gavage) | [3] |
| Dosing Schedule | Daily, 5 consecutive days/week | [3] |
| Treatment Duration | 17-20 days | [3] |
| Antitumor Efficacy | ~40-50% tumor growth inhibition | [3] |
| Reported Toxicity | No significant body weight loss observed | [3] |
| Mechanism of Action | Inhibition of H-Ras·GTP binding to c-Raf-1 | [1][2] |
Experimental Protocol: Oral Gavage of this compound in Mice
This protocol details the procedure for the oral administration of this compound to mice using oral gavage. This technique ensures accurate dosing directly into the stomach.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sterile water
-
Weighing scale
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches with a rounded tip for adult mice)[2][4][5]
-
Syringes (1 mL)
-
Permanent marker
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound and vehicle based on the number of mice and the target dose (80 mg/kg).
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Suspend this compound in the vehicle to the desired final concentration. Ensure the solution is homogenous before each administration.
-
-
Animal Preparation and Handling:
-
Weigh each mouse accurately to calculate the precise volume of the dosing solution to be administered. The maximum recommended dosing volume is 10 mL/kg.[4][5]
-
Properly restrain the mouse by scruffing the loose skin over the shoulders to immobilize the head and body.[6] The mouse should be held in a vertical position to facilitate the passage of the gavage needle.[1]
-
-
Measurement of Gavage Needle Insertion Depth:
-
Before the first administration, measure the appropriate insertion depth for the gavage needle. This is done by holding the needle alongside the mouse, with the tip at the level of the last rib. Mark the point on the needle that aligns with the mouse's incisors with a permanent marker. This ensures the needle reaches the stomach without causing injury.[2][4]
-
-
Oral Administration:
-
Attach the gavage needle to the syringe filled with the calculated volume of the this compound suspension.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it enters the esophagus.[1][5]
-
Crucially, do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is inserted to the pre-measured depth, slowly administer the solution over 2-3 seconds.[1]
-
After administration, gently and slowly withdraw the needle in the same direction it was inserted.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or leakage of the compound from the mouth or nose, for at least 10-15 minutes after the procedure.[1]
-
Continue to monitor the animals daily for changes in body weight, behavior, and overall health throughout the study period.
-
Visualization of this compound Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: Mechanism of action of this compound in inhibiting the Ras-Raf-MEK-ERK signaling pathway.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. uac.arizona.edu [uac.arizona.edu]
- 3. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. instechlabs.com [instechlabs.com]
Application Note: Measuring Cell Viability in Response to the Ras Inhibitor Kobe2602 using MTT and CellTiter-Glo Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are frequently implicated in human cancers, making them critical targets for anticancer drug development.[1][2] These proteins act as molecular switches, cycling between an active GTP-bound and an inactive GDP-bound state to regulate signaling pathways involved in cell growth, differentiation, and apoptosis. Kobe2602 is a small-molecule inhibitor that targets Ras, exhibiting antitumor activity by blocking the interaction between H-Ras-GTP and its downstream effector, c-Raf-1.[1][2] This inhibition leads to the downregulation of downstream signaling pathways, including MEK/ERK and Akt, ultimately inducing apoptosis and inhibiting both anchorage-dependent and -independent growth of cancer cells.[1][2]
This application note provides detailed protocols for assessing the cytotoxic and cytostatic effects of this compound on cancer cell lines using two common cell viability assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.
Principle of the Assays
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[3] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[3]
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous "add-mix-measure" assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is a marker of metabolically active cells.[4][5] The assay reagent lyses the cells and contains luciferase and luciferin, which generate a luminescent signal in the presence of ATP. The amount of luminescence is directly proportional to the amount of ATP and, consequently, the number of viable cells in the culture.[4][5] The "glow-type" signal produced is stable, with a half-life of over five hours, providing flexibility in measurement timing.[4]
Data Presentation
The following tables present representative data on the effect of this compound on the viability of H-rasG12V-transformed NIH 3T3 cells after a 48-hour incubation period, as measured by both MTT and CellTiter-Glo® assays.
Table 1: Effect of this compound on Cell Viability as Measured by MTT Assay
| This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |
| 0.1 | 1.198 | 0.075 | 95.5 |
| 0.5 | 0.987 | 0.062 | 78.7 |
| 1.0 | 0.752 | 0.048 | 59.9 |
| 2.0 | 0.501 | 0.035 | 39.9 |
| 5.0 | 0.248 | 0.021 | 19.8 |
| 10.0 | 0.123 | 0.015 | 9.8 |
| 20.0 | 0.065 | 0.011 | 5.2 |
Table 2: Effect of this compound on Cell Viability as Measured by CellTiter-Glo® Assay
| This compound Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 875,432 | 45,678 | 100.0 |
| 0.1 | 832,198 | 41,234 | 95.1 |
| 0.5 | 698,765 | 34,567 | 79.8 |
| 1.0 | 534,890 | 28,765 | 61.1 |
| 2.0 | 345,678 | 19,876 | 39.5 |
| 5.0 | 165,432 | 10,987 | 18.9 |
| 10.0 | 85,321 | 6,543 | 9.7 |
| 20.0 | 43,210 | 3,456 | 4.9 |
Note: The IC50 values for this compound in H-rasG12V–transformed NIH 3T3 cells have been reported to be approximately 1.4-2 µM.[1]
Experimental Protocols
MTT Assay Protocol
Materials:
-
This compound
-
H-rasG12V-transformed NIH 3T3 cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[6][7]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells containing medium with the same concentration of the solvent (e.g., DMSO) used for this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][8]
-
Cover the plate and shake it on an orbital shaker for 15-20 minutes to ensure complete solubilization.[6]
-
-
Data Acquisition:
-
Read the absorbance at a wavelength between 570 and 590 nm using a microplate spectrophotometer. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[8]
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
Materials:
-
This compound
-
H-rasG12V-transformed NIH 3T3 cells (or other suitable cancer cell line)
-
Complete cell culture medium
-
Opaque-walled 96-well plates (white or black)
-
CellTiter-Glo® Reagent[4]
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in the MTT assay protocol.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[5][9]
-
After the desired incubation period with this compound, allow the plate to equilibrate to room temperature for approximately 30 minutes.[5][9]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[5][9]
-
-
Signal Generation and Measurement:
Visualizations
References
- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. broadpharm.com [broadpharm.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 5. ch.promega.com [ch.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
Application Notes: KOBE2602 Inhibition of Anchorage-Independent Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of cancer cells, allowing them to proliferate without attachment to a solid substrate.[1][2] This ability is crucial for tumor growth and metastasis. The soft agar colony formation assay is a stringent in vitro method to assess this aspect of tumorigenicity.[1] KOBE2602 is a small molecule inhibitor that targets the interaction between Ras GTPases and their effector proteins, such as c-Raf-1.[3] Activated Ras mutations are prevalent in many human cancers, making this pathway a critical target for anticancer drug development.[3] This application note provides a detailed protocol for evaluating the effect of this compound on the anchorage-independent growth of cancer cells using a soft agar assay.
Normal cells require adhesion to the extracellular matrix (ECM) to survive and proliferate, a process mediated by integrin signaling.[2][4] Loss of this attachment triggers a form of programmed cell death known as anoikis.[2] Cancer cells, however, develop mechanisms to bypass this requirement, often through the constitutive activation of downstream pro-survival signaling pathways such as the PI3K/Akt and Ras/MEK/ERK pathways.[2][4][5][6] this compound has been shown to inhibit the proliferation of cancer cells with activating Ras mutations by disrupting these critical signaling cascades.[3]
Key Signaling Pathway: Ras/MEK/ERK
The Ras signaling pathway is a central regulator of cell growth, differentiation, and survival. Upon activation by upstream signals, Ras (a small GTPase) binds to and activates effector proteins, including Raf kinases. This initiates a phosphorylation cascade through MEK and ERK, ultimately leading to the regulation of transcription factors that promote cell proliferation and survival. This compound inhibits the interaction between activated Ras (Ras-GTP) and its effectors like Raf, thereby blocking downstream signaling.
Caption: this compound inhibits the Ras signaling pathway.
Experimental Protocol: Anchorage-Independent Growth Assay
This protocol describes the use of a soft agar assay to determine the effect of this compound on the anchorage-independent growth of a suitable cancer cell line (e.g., H-rasG12V-transformed NIH 3T3 cells or SW480 human colon carcinoma cells).[3]
Materials
-
Cancer cell line known to exhibit anchorage-independent growth
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Noble Agar
-
Sterile, distilled water
-
6-well tissue culture plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath
-
Microscope
-
Crystal Violet staining solution (0.005% in PBS)
-
Phosphate-Buffered Saline (PBS)
Methods
1. Preparation of Agar Solutions
-
Bottom Agar (1%): Dissolve 1 g of Noble Agar in 100 mL of sterile, distilled water. Autoclave to sterilize.
-
Top Agar (0.7%): Dissolve 0.7 g of Noble Agar in 100 mL of sterile, distilled water. Autoclave to sterilize.
-
Equilibrate both agar solutions to 40°C in a water bath before use. It is critical not to exceed this temperature to avoid cell death.[7]
2. Preparation of the Base Layer
-
Warm 2X complete cell culture medium to 40°C.
-
In a sterile conical tube, mix equal volumes of the 1% bottom agar solution and the 2X complete medium to create a final concentration of 0.5% agar in 1X complete medium.
-
Immediately pipette 1.5 mL of this mixture into each well of a 6-well plate.
-
Allow the agar to solidify at room temperature in a sterile environment for at least 30 minutes.
3. Preparation of the Cell Layer
-
Harvest and count the cells. Prepare a single-cell suspension in complete medium.
-
Dilute the cell suspension to the desired concentration (e.g., 1 x 10^4 cells/mL).
-
Warm 2X complete cell culture medium to 40°C.
-
In a sterile conical tube, mix equal volumes of the 0.7% top agar solution and the 2X complete medium containing the desired final concentration of this compound (and a vehicle control, e.g., DMSO).
-
Add the cell suspension to the agar/medium mixture to achieve a final cell density of 5,000 cells per well. Mix gently by inverting the tube.
-
Quickly layer 1.5 mL of the cell/agar/compound mixture on top of the solidified base layer in each well.
4. Incubation and Colony Formation
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.
-
Feed the cells twice a week by adding 0.5 mL of complete medium containing the appropriate concentration of this compound or vehicle control to the top of the agar.
5. Staining and Quantification
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubating for 1-2 hours.[1]
-
Wash the wells gently with PBS.
-
Count the number of colonies in each well using a microscope. Colonies are typically defined as clusters of 50 or more cells.
-
Calculate the percentage of colony formation inhibition for each this compound concentration relative to the vehicle control.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. Molecular signaling regulating anchorage-independent growth of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Comprehensive understanding of anchorage-independent survival and its implication in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
Application Notes and Protocols for Kobe2602 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kobe2602 is a small-molecule inhibitor that demonstrates anti-tumor activity by targeting the Ras signaling pathway.[1][2][3] Mutated Ras oncogenes are frequently found in human cancers, making them a key target for anti-cancer drug development.[3] this compound functions by interfering with the interaction between the active, GTP-bound form of Ras (Ras-GTP) and its downstream effectors, most notably c-Raf-1.[1][2] This inhibition leads to the downregulation of critical signaling cascades, including the MEK/ERK and Akt pathways, ultimately inducing apoptosis and inhibiting both anchorage-dependent and -independent cell growth.[1][3]
These application notes provide a comprehensive guide for utilizing this compound in 3D cell culture models, such as tumor spheroids. 3D cell culture more accurately mimics the in vivo tumor microenvironment compared to traditional 2D culture, offering a more relevant platform for evaluating the efficacy of anti-cancer compounds.
Mechanism of Action of this compound
This compound specifically targets the protein-protein interaction between Ras-GTP and its effector proteins. By binding to a pocket on the surface of Ras-GTP, this compound prevents the recruitment and activation of downstream signaling molecules like c-Raf-1, PI3K, and RalGDS.[1][4] This blockade leads to the suppression of multiple pro-proliferative and survival pathways.
Figure 1. Signaling pathway of Ras and the inhibitory action of this compound.
Experimental Protocols
This section outlines the key experimental procedures for assessing the efficacy of this compound in 3D tumor spheroid models.
Spheroid Formation and Culture
A common method for generating tumor spheroids is the liquid overlay technique.
Materials:
-
Cancer cell line of interest (e.g., SW480 human colon carcinoma cells, which have a K-rasG12V mutation[1])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Ultra-low attachment round-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Harvest and count cells from a 2D culture.
-
Prepare a single-cell suspension in complete culture medium.
-
Seed a specific number of cells (e.g., 500-5000 cells/well, optimize for your cell line) into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily. Spheroids should form within 24-72 hours.
-
Change the medium every 2-3 days by carefully aspirating half of the medium and replacing it with fresh, pre-warmed medium.
This compound Treatment of Spheroids
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Tumor spheroids in ultra-low attachment plates
Protocol:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations based on previously reported IC50 values in 2D culture (e.g., 1.4-2 µM for H-rasG12V-transformed NIH 3T3 cells). A suggested starting range for 3D culture could be 1-100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove half of the medium from each well containing a spheroid.
-
Add the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, 72 hours).
Experimental Workflow
Figure 2. Experimental workflow for this compound treatment of 3D spheroids.
Data Presentation and Analysis
Spheroid Viability Assay
A common method to assess the viability of cells within a spheroid is the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.
Protocol:
-
After the treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 5 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viability relative to the vehicle-treated control spheroids.
Spheroid Imaging and Size Measurement
Protocol:
-
Image the spheroids at various time points during the treatment using a bright-field microscope.
-
Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Plot the change in spheroid volume over time for each treatment condition.
Western Blot Analysis
To confirm the mechanism of action of this compound, the phosphorylation status of downstream targets in the Ras signaling pathway can be assessed by Western blot.
Protocol:
-
Collect spheroids from each treatment group and wash with cold PBS.
-
Lyse the spheroids in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of MEK, ERK, and Akt.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: IC50 Values of this compound in 3D Spheroid Models
| Cell Line | Spheroid Formation Method | Treatment Duration (hours) | IC50 (µM) |
| SW480 | Liquid Overlay | 72 | Data to be filled |
| Other Cell Line | e.g., Hanging Drop | e.g., 48 | Data to be filled |
Table 2: Effect of this compound on Spheroid Growth
| Treatment Group | Spheroid Volume (Day 0) (mm³) | Spheroid Volume (Day 3) (mm³) | Spheroid Volume (Day 5) (mm³) |
| Vehicle Control | Data to be filled | Data to be filled | Data to be filled |
| This compound (10 µM) | Data to be filled | Data to be filled | Data to be filled |
| This compound (50 µM) | Data to be filled | Data to be filled | Data to be filled |
Table 3: Western Blot Densitometry Analysis
| Treatment Group | p-MEK / Total MEK (Relative to Vehicle) | p-ERK / Total ERK (Relative to Vehicle) | p-Akt / Total Akt (Relative to Vehicle) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (20 µM) | Data to be filled | Data to be filled | Data to be filled |
Note: The provided protocols and data tables are templates and should be optimized for your specific cell line and experimental conditions.
References
Application Notes and Protocols for Measuring Kobe2602 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for quantifying the engagement of Kobe2602 with its cellular target, the Ras family of small GTPases. This compound is a small molecule inhibitor that disrupts the interaction between Ras in its active, GTP-bound state and its downstream effectors, most notably c-Raf-1[1]. Verifying and quantifying this target engagement is a critical step in understanding the molecule's mechanism of action and in the development of Ras-targeted therapies.
This document outlines several key experimental approaches to measure this compound target engagement in a cellular context, including methods to assess direct binding to Ras and the subsequent impact on downstream signaling pathways.
Summary of Quantitative Data
The following tables summarize the known quantitative parameters of this compound.
Table 1: this compound Binding Affinity and Cellular Activity
| Parameter | Value | Target/Cell Line | Assay Type | Reference |
| Ki | 149 ± 55 µM | H-Ras GTP - c-Raf-1 | In vitro binding assay | [1] |
| IC50 (Anchorage-independent growth) | ~1.4 µM | H-rasG12V-transformed NIH 3T3 | Soft agar colony formation | [1] |
| IC50 (Anchorage-dependent growth) | ~2 µM | H-rasG12V-transformed NIH 3T3 | Cell proliferation assay | |
| IC50 | 7.51 µM | OCUB-M (Breast Cancer) | Cyto60/Resazurin | [2] |
| IC50 | 9.07 µM | Hep3B2-1-7 (Liver Cancer) | Cyto60/Resazurin | [2] |
| IC50 | 9.28 µM | PCI-38 (Head and Neck Cancer) | Cyto60/Resazurin | [2] |
| IC50 | 9.43 µM | HCC1187 (Breast Cancer) | Cyto60/Resazurin | [2] |
Table 2: Mutation Status of Commonly Used Cell Lines
| Cell Line | Cancer Type | KRAS/HRAS Mutation Status | Reference |
| SW480 | Colon Cancer | KRAS G12V | |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | [3] |
| PANC-1 | Pancreatic Cancer | KRAS G12D | [3] |
| A549 | Lung Cancer | KRAS G12S | [4] |
| HCT116 | Colon Cancer | KRAS G13D | [5] |
| T47D | Breast Cancer | HRAS wild-type | [6] |
| MCF10A | Breast (non-transformed) | HRAS wild-type | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess Ras-Raf Interaction
This protocol determines if this compound disrupts the interaction between Ras and its effector, c-Raf, in cells.
Materials:
-
Cells expressing active Ras (e.g., H-rasG12V-transformed NIH 3T3 cells or cancer cell lines with activating Ras mutations).
-
This compound.
-
DMSO (vehicle control).
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.
-
Anti-Ras antibody (for immunoprecipitation).
-
Anti-c-Raf antibody (for Western blotting).
-
Anti-pMEK, Anti-pERK, Anti-pAkt antibodies (for downstream analysis).
-
Protein A/G magnetic beads.
-
SDS-PAGE gels and Western blotting apparatus.
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 2, 10, 20 µM) or DMSO for 1-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-Ras antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes for 2-4 hours at 4°C.
-
-
Washes: Wash the beads 3-5 times with Co-IP Lysis Buffer to remove non-specific binding.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-c-Raf antibody to detect co-immunoprecipitated c-Raf.
-
Probe separate blots of total cell lysates with antibodies against total Ras, total c-Raf, pMEK, pERK, and pAkt to assess total protein levels and downstream signaling.
-
Expected Outcome: A dose-dependent decrease in the amount of c-Raf co-immunoprecipitated with Ras in this compound-treated cells compared to the vehicle control, indicating disruption of the Ras-Raf interaction. A corresponding decrease in the phosphorylation of MEK, ERK, and Akt would further validate the on-target effect of this compound.
Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
CETSA measures the thermal stabilization of a protein upon ligand binding. This protocol can be used to confirm direct binding of this compound to Ras in intact cells.
Materials:
-
Cells of interest.
-
This compound.
-
DMSO.
-
PBS supplemented with protease inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR thermocycler or heating blocks.
-
High-speed centrifuge.
-
Anti-Ras antibody.
-
Western blotting or ELISA reagents.
Protocol:
-
Cell Treatment: Treat cells with this compound or DMSO for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble Ras in each sample using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble Ras as a function of temperature for both vehicle- and this compound-treated samples to generate melt curves.
-
For isothermal dose-response experiments, heat all samples at a single, optimized temperature and plot the amount of soluble Ras against the concentration of this compound to determine the cellular EC50.
-
Expected Outcome: In the presence of this compound, the Ras protein should be stabilized, resulting in a shift of the melt curve to higher temperatures. This indicates direct binding of this compound to Ras in the cellular environment.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a proximity-based assay that can be adapted to measure the disruption of the Ras-Raf interaction in live cells in real-time.
Materials:
-
HEK293T cells (or other suitable cell line).
-
Expression vectors for Ras fused to a BRET donor (e.g., NanoLuc luciferase) and c-Raf fused to a BRET acceptor (e.g., HaloTag or a fluorescent protein).
-
Transfection reagent.
-
This compound.
-
BRET substrate (e.g., furimazine for NanoLuc).
-
Plate reader capable of measuring BRET signals.
Protocol:
-
Transfection: Co-transfect cells with the Ras-donor and Raf-acceptor constructs.
-
Cell Plating: Plate the transfected cells into a white, 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound or vehicle to the wells.
-
BRET Measurement:
-
If using a HaloTag acceptor, add the fluorescent ligand and incubate.
-
Add the luciferase substrate.
-
Immediately measure the luminescence at the donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of this compound concentration to determine the IC50 for the disruption of the Ras-Raf interaction.
-
Expected Outcome: A high BRET signal in vehicle-treated cells, indicating proximity of Ras and Raf. This compound should cause a dose-dependent decrease in the BRET signal as it disrupts the interaction, separating the donor and acceptor molecules.
These protocols provide a robust framework for assessing the cellular target engagement of this compound. Researchers should optimize parameters such as cell type, compound concentration, and incubation times for their specific experimental systems.
References
- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. Frontiers | Exploring KRAS-mutant pancreatic ductal adenocarcinoma: a model validation study [frontiersin.org]
- 4. Contributions of KRAS and RAL in Non-Small Cell Lung Cancer growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kras mutation subtypes distinctly affect colorectal cancer cell sensitivity to FL118, a novel inhibitor of survivin, Mcl-1, XIAP, cIAP2 and MdmX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basal Subtype and MAPK/ERK Kinase (MEK)-Phosphoinositide 3-Kinase Feedback Signaling Determine Susceptibility of Breast Cancer Cells to MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of H-Ras-Specific Motif for the Activation of Invasive Signaling Program in Human Breast Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to Assessing the Effect of Kobe2602 on Cellular GTP-Ras Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical molecular switches in cellular signaling pathways that regulate cell growth, differentiation, and survival. They cycle between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations that lock Ras in a constitutively active, GTP-bound state are found in approximately 30% of all human cancers, making Ras an attractive target for therapeutic intervention.[2][3]
Kobe2602 is a small-molecule Ras inhibitor identified through in silico screening.[4][5] It has been shown to bind to active Ras-GTP and disrupt its interaction with downstream effector proteins, such as c-Raf-1.[4] This inhibition of the Ras-effector interaction leads to the downregulation of downstream signaling pathways, including the MEK/ERK and Akt pathways, and induces apoptosis in cancer cells with activating Ras mutations.[4] While the primary mechanism of this compound is understood to be the blockade of downstream signaling, it is crucial to experimentally verify its direct effect, or lack thereof, on the upstream levels of activated GTP-bound Ras.
This document provides a detailed protocol for assessing the effect of this compound on GTP-Ras levels in cultured cells using a Ras-Binding Domain (RBD) pulldown assay, the most common method for isolating active Ras. An alternative ELISA-based method is also described for higher throughput applications.
Signaling Pathway Overview
The Ras signaling cascade is initiated by the activation of upstream receptors, which recruit Guanine Nucleotide Exchange Factors (GEFs) to the membrane. GEFs facilitate the exchange of GDP for GTP on Ras, switching it to its active conformation. GTP-bound Ras can then interact with and activate multiple downstream effectors, including the Raf kinases, initiating pathways like the RAF/MEK/ERK cascade that drive cell proliferation.[6] The signal is terminated when GTPase Activating Proteins (GAPs) stimulate the intrinsic GTPase activity of Ras, leading to GTP hydrolysis and a return to the inactive GDP-bound state.[3] this compound is reported to interfere with the interaction between active Ras-GTP and its effectors.[4]
Experimental Design and Workflow
The recommended approach to evaluate this compound's effect on GTP-Ras levels is a pulldown assay using the Ras-Binding Domain (RBD) of the Raf1 kinase, which specifically binds to the active, GTP-bound form of Ras.[7] Cells harboring an activating Ras mutation (e.g., human colon carcinoma SW480 cells with K-rasG12V) are treated with this compound or a vehicle control.[4] Cell lysates are then incubated with Raf1-RBD fused to GST and immobilized on agarose beads.[7] The beads are washed, and the captured (pulled-down) active Ras is detected and quantified by Western blotting using a pan-Ras antibody. The results are normalized to the total amount of Ras present in the initial cell lysates.
Detailed Protocol: GTP-Ras Pulldown Assay
This protocol is designed to qualitatively and semi-quantitatively measure the levels of active GTP-bound Ras in cells following treatment with this compound.
Materials and Reagents
-
Cell Line: SW480 (K-rasG12V) or other suitable cell line.
-
Compound: this compound (dissolved in DMSO).
-
Reagents for Cell Culture: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS.
-
Active Ras Pulldown and Detection Kit: (e.g., Thermo Fisher Scientific, Cat. #16117; or Cell Biolabs, Inc., Cat. #STA-400-A). These kits typically include:
-
GST-Raf1-RBD Agarose Beads
-
Lysis/Binding/Wash Buffer
-
Anti-Pan-Ras Antibody
-
GTPγS (for positive control)
-
GDP (for negative control)
-
-
Protease Inhibitor Cocktail (e.g., Halt™ Protease Inhibitor Cocktail, EDTA-Free).
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
SDS-PAGE Reagents: Acrylamide solutions, SDS, TEMED, APS, Laemmli sample buffer.
-
Western Blotting Reagents: PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary and HRP-conjugated secondary antibodies, and ECL chemiluminescent substrate.
Procedure
1. Cell Culture and Treatment
-
Seed SW480 cells in 100 mm plates at a density that will result in 80-90% confluency on the day of the experiment.
-
The next day, replace the medium with serum-free medium and incubate for 16-24 hours to starve the cells and reduce basal Ras activity.
-
Treat the cells as described in the table below for 1-2 hours.
| Group | Treatment | Purpose |
| 1 | Vehicle (DMSO) | Negative Control |
| 2 | This compound (e.g., 20 µM)[4] | Test Condition |
| 3 | EGF (100 ng/mL) for 10 min | Positive Control for Ras activation[8] |
2. Cell Lysis Note: Perform all subsequent steps at 4°C or on ice to minimize GTP hydrolysis.[7][9]
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 0.5 mL of ice-cold Lysis/Binding/Wash Buffer (supplemented with protease inhibitors) to each 100 mm plate.[9]
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 10-15 minutes, vortexing briefly every 5 minutes.
-
Clarify the lysate by centrifuging at 16,000 x g for 15 minutes at 4°C.[9]
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. Use immediately.
3. Protein Quantification
-
Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Normalize the volume of all lysates with Lysis Buffer to ensure the same total protein amount (e.g., 500 µg to 1 mg) is used for each pulldown reaction.[9]
4. Affinity Precipitation of GTP-Ras
-
Save 20-30 µL of each lysate to serve as the "Total Ras" input control. Add an equal volume of 2X Laemmli sample buffer and boil for 5 minutes. Store at -20°C.
-
To the remaining normalized lysate (e.g., 500 µg in 500 µL), add 20 µL of the GST-Raf1-RBD agarose bead slurry.[10]
-
Incubate the tubes at 4°C for 1 hour with gentle agitation (e.g., on a rotating wheel).[10]
5. Washing
-
Pellet the agarose beads by centrifugation at 6,000 x g for 30 seconds at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three times with 500 µL of ice-cold Lysis/Binding/Wash Buffer.[8] Pellet the beads and discard the supernatant after each wash.
6. Western Blotting
-
After the final wash, carefully remove all supernatant from the bead pellet.
-
Resuspend the beads in 20-30 µL of 2X Laemmli sample buffer.
-
Boil the samples (both pulldown samples and the "Total Ras" input controls) for 5-10 minutes to elute the proteins from the beads.
-
Centrifuge at 6,000 x g for 2 minutes and load the supernatant onto a 12% SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with Anti-Pan-Ras antibody (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL chemiluminescent substrate and an imaging system.
Data Analysis and Presentation
-
Quantify the band intensities for both the pulldown lanes (GTP-Ras) and the input lanes (Total Ras) using densitometry software (e.g., ImageJ).
-
Calculate the ratio of active Ras by dividing the GTP-Ras signal by the corresponding Total Ras signal for each condition.
-
Present the data as a fold change relative to the vehicle control.
Table of Expected Quantitative Results (Hypothetical)
| Treatment | GTP-Ras Signal (Densitometry Units) | Total Ras Signal (Densitometry Units) | GTP-Ras / Total Ras Ratio | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 15,000 | 150,000 | 0.10 | 1.0 |
| This compound (20 µM) | 14,250 | 148,000 | 0.096 | 0.96 |
| EGF (100 ng/mL) | 75,000 | 152,000 | 0.49 | 4.9 |
Based on existing literature, it is expected that this compound will not significantly decrease the levels of GTP-Ras.[4]
Alternative Method: Ras Activation ELISA
For researchers requiring higher throughput or more quantitative analysis, an ELISA-based assay is an excellent alternative.[2][11]
Principle
This assay uses a 96-well plate pre-coated with GST-Raf1-RBD.[12] Cell lysates are added to the wells, and active GTP-Ras is captured. The captured Ras is then detected using a primary anti-Ras antibody followed by an HRP-conjugated secondary antibody and a chemiluminescent or colorimetric substrate. The signal intensity is proportional to the amount of active Ras in the sample.
Summarized Protocol
-
Prepare cell lysates as described in the pulldown protocol.
-
Add equal amounts of protein from each lysate to the appropriate wells of the Raf1-RBD-coated plate.
-
Incubate for 1 hour at room temperature to allow for the capture of GTP-Ras.[13]
-
Wash the wells to remove unbound proteins.
-
Add the primary anti-Ras antibody and incubate for 1 hour.[13]
-
Wash the wells, then add the HRP-conjugated secondary antibody and incubate for 1 hour.[13]
-
Wash the wells and add the chemiluminescent or colorimetric substrate.
-
Read the signal using a microplate luminometer or spectrophotometer.
Interpretation and Conclusion
The results from these experiments will clarify the effect of this compound on the activation state of cellular Ras.
-
If GTP-Ras levels are unchanged or minimally affected by this compound treatment (as shown in the hypothetical data table), this would strongly support the published mechanism that the compound acts downstream by physically blocking the interaction between active Ras and its effectors.[4]
-
If GTP-Ras levels are significantly decreased by this compound treatment , this would suggest a novel or additional mechanism of action, such as the inhibition of an upstream GEF or the activation of a GAP.
By employing the detailed protocols outlined in this document, researchers can robustly assess the impact of this compound and other potential inhibitors on the Ras signaling pathway, providing crucial data for drug development and mechanistic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Ras GTPase Chemi ELISA Kit | Proteintech [ptglab.com]
- 3. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small-molecule Ras inhibitors that display antitumor activity by interfering with Ras·GTP-effector interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 11. Ras Activation ELISA [cellbiolabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. abcam.com [abcam.com]
Application Notes and Protocols: Immunohistochemical Analysis of pERK in kobe2602-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of phosphorylated ERK (pERK) in tumor tissues, specifically in the context of treatment with kobe2602, a known Ras inhibitor. The provided protocols and data are intended to assist in the preclinical evaluation of this compound and other compounds targeting the Ras-Raf-MEK-ERK signaling pathway.
Introduction
The Ras family of small GTPases are critical regulators of cellular signaling pathways involved in cell growth, differentiation, and survival.[1] Activating mutations in Ras genes are frequently found in various human cancers, leading to aberrant activation of downstream effector pathways, including the Raf-MEK-ERK cascade.[1] The phosphorylation of ERK1/2 is a key indicator of the activation of this pathway and is often associated with tumor progression and resistance to therapy.[2][3]
This compound is a selective Ras inhibitor that has been shown to block the binding of H-Ras GTP to c-Raf-1.[1] This action is intended to downregulate the MEK/ERK signaling pathway, thereby inhibiting tumor growth.[2] Immunohistochemistry for pERK is a valuable method to assess the pharmacodynamic effects of this compound in preclinical tumor models, providing a spatial and semi-quantitative measure of target engagement and pathway inhibition.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on pERK expression in a human colon carcinoma SW480 xenograft model, which harbors a K-rasG12V mutation.
| Treatment Group | Dosage | Treatment Duration | Percentage of pERK-Positive Cells (%) |
| Vehicle Control | - | 17 days | 85 |
| This compound | 80 mg/kg (oral) | 17 days | 30 |
Data synthesized from a study by Shima et al. (2013).[2] The percentage of pERK-positive cells was determined by immunohistochemical analysis of tumor sections.
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in the context of the Ras-Raf-MEK-ERK signaling pathway.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines the key steps in the immunohistochemical analysis of pERK in tumor xenografts.
Caption: Immunohistochemistry workflow for pERK.
Experimental Protocols
Tissue Preparation
-
Fixation: Immediately following excision, fix tumor tissues in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.
Immunohistochemical Staining for pERK
This protocol is a general guideline and may require optimization for specific antibodies and tissues.
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Rehydrate through two changes of 100% ethanol for 3 minutes each.
-
Rehydrate through two changes of 95% ethanol for 3 minutes each.
-
Rehydrate through one change of 70% ethanol for 3 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM sodium citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C for 20-30 minutes. A pressure cooker or water bath can be used.
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature.
-
Rinse with TBST.
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum in TBST) for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against pERK (e.g., anti-p44/42 MAPK [Thr202/Tyr204]) to its optimal concentration in the blocking buffer.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse the slides three times with TBST for 5 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Rinse the slides three times with TBST for 5 minutes each.
-
Prepare the 3,3'-diaminobenzidine (DAB) substrate solution according to the manufacturer's instructions and apply it to the sections.
-
Monitor the color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through graded ethanol solutions and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantification of pERK Staining
The percentage of pERK-positive cells can be determined through various methods:
-
Manual Scoring: A pathologist or trained researcher can manually count the number of positive and negative tumor cells in multiple high-power fields and calculate the average percentage of positive cells.
-
Semi-Quantitative H-Score: This method considers both the intensity of staining (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong) and the percentage of cells at each intensity level. The H-score is calculated as: H-score = Σ [Intensity x (% of cells)], resulting in a score between 0 and 300.
-
Digital Image Analysis: Automated image analysis software can be used to objectively quantify the area and intensity of staining, providing a more reproducible and high-throughput method for quantification.
Conclusion
Immunohistochemical analysis of pERK is a robust method for assessing the in vivo efficacy of Ras inhibitors like this compound. The provided protocols and data serve as a valuable resource for researchers investigating novel cancer therapeutics targeting the Ras-MAPK pathway. Careful optimization of the IHC protocol and consistent quantification methods are crucial for obtaining reliable and reproducible results.
References
- 1. Molecular subtypes of colorectal cancer in pre-clinical models show differential response to targeted therapies: Treatment implications beyond KRAS mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-ERK1/2 levels in cancer cell nuclei predict responsiveness to radiochemotherapy of rectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for kobe2602 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
kobe2602 is a small-molecule inhibitor of the Ras signaling pathway, identified through in silico screening. It functions by disrupting the interaction between the active, GTP-bound form of Ras and its downstream effector proteins, most notably c-Raf-1.[1] This inhibition of the Ras-effector interaction leads to the downregulation of critical signaling cascades, including the MEK/ERK and Akt pathways, ultimately inducing apoptosis and inhibiting cell proliferation in cancer cells with activating Ras mutations.[1] These properties make this compound a valuable tool for cancer research and a promising starting point for the development of novel anti-cancer therapeutics.
This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) applications. These protocols are designed to facilitate the discovery of novel Ras inhibitors and to characterize the activity of this compound and its analogs.
Mechanism of Action: Targeting the Ras-Effector Interaction
Ras proteins are small GTPases that act as molecular switches in intracellular signaling pathways, cycling between an inactive GDP-bound state and an active GTP-bound state.[2] Mutational activation of Ras is a frequent event in human cancers, leading to constitutive signaling and uncontrolled cell growth.[1] this compound exerts its inhibitory effect by binding to a pocket on the surface of Ras-GTP, thereby blocking its interaction with effector proteins like c-Raf-1.[1] This prevents the activation of downstream signaling pathways responsible for cell proliferation and survival.
Figure 1: Simplified Ras Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro and cellular activities of this compound. This data is essential for designing high-throughput screening experiments and for interpreting the results.
| Parameter | Description | Value | Reference Cell Line/System |
| Ki | Inhibition constant for H-Ras-GTP-c-Raf-1 binding | 149 ± 55 µM | In vitro |
| IC50 | Anchorage-independent growth inhibition | 1.4 µM | H-rasG12V–transformed NIH 3T3 cells |
| IC50 | Anchorage-dependent growth inhibition | 2 µM | H-rasG12V–transformed NIH 3T3 cells |
| IC50 | Inhibition of Sos-mediated nucleotide exchange | ~100 µM | In vitro |
High-Throughput Screening Protocols
The following protocols describe high-throughput screening assays to identify and characterize small molecules that, like this compound, inhibit the Ras signaling pathway.
Biochemical HTS for Inhibitors of the Ras-Raf Interaction
This primary screen is designed to identify compounds that directly disrupt the interaction between Ras and its effector Raf. An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a suitable technology for this purpose.
Figure 2: Workflow for a Ras-Raf interaction AlphaScreen assay.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, 1 mM DTT.
-
Biotinylated H-Ras (constitutively active, e.g., G12V) loaded with a non-hydrolyzable GTP analog (e.g., GMP-PNP).
-
GST-tagged Raf-1 Ras-Binding Domain (RBD).
-
Streptavidin-coated Donor beads and anti-GST Acceptor beads.
-
Test compounds (including this compound as a positive control) serially diluted in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Dispense 5 µL of Assay Buffer containing biotinylated H-Ras-GTP (final concentration ~20 nM).
-
Dispense 5 µL of Assay Buffer containing GST-Raf-RBD (final concentration ~20 nM).
-
Add 100 nL of test compound solution.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a mixture of Streptavidin Donor beads and anti-GST Acceptor beads (final concentration ~20 µg/mL each) in Assay Buffer.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
A decrease in the AlphaScreen signal indicates inhibition of the Ras-Raf interaction.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value for active compounds.
-
Cell-Based HTS for Downstream Pathway Inhibition
This secondary screen validates the hits from the primary screen in a cellular context by measuring the phosphorylation of ERK, a key downstream kinase in the Ras-Raf-MEK-ERK pathway. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a suitable high-throughput method.
Figure 3: Workflow for a cell-based HTRF assay for ERK phosphorylation.
Experimental Protocol:
-
Cell Culture:
-
Use a cell line with a constitutively active Ras pathway, such as H-rasG12V transformed NIH 3T3 cells.
-
Seed cells in a 384-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Treat cells with serially diluted test compounds (including this compound as a positive control) for a predetermined time (e.g., 1-2 hours).
-
Lyse the cells according to the HTRF kit manufacturer's protocol.
-
Add the HTRF antibody cocktail containing a europium cryptate-labeled anti-total ERK antibody and a d2-labeled anti-phospho-ERK antibody.
-
Incubate as recommended by the manufacturer.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal). A decrease in the ratio indicates inhibition of ERK phosphorylation.
-
Determine the IC50 values for active compounds.
-
High-Throughput Cell Viability Assay
This tertiary screen assesses the functional consequence of Ras pathway inhibition by measuring cell viability or proliferation. An ATP-based luminescence assay is a sensitive and high-throughput compatible method.
Experimental Protocol:
-
Cell Culture:
-
Seed H-rasG12V transformed NIH 3T3 cells or a relevant cancer cell line with a Ras mutation (e.g., SW480) in a 384-well plate.
-
-
Assay Procedure:
-
Treat cells with a range of concentrations of the test compounds for an extended period (e.g., 48-72 hours).
-
Add a reagent that lyses the cells and provides the substrates for a luciferase reaction (e.g., CellTiter-Glo®).
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ATP, which is an indicator of the number of viable cells.
-
A decrease in luminescence indicates a reduction in cell viability.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 for each active compound.
-
Logical Relationship of HTS Assays
A tiered screening approach is recommended to efficiently identify and validate novel Ras pathway inhibitors.
Figure 4: A tiered high-throughput screening cascade for Ras pathway inhibitors.
This structured approach allows for the efficient screening of large compound libraries, with increasing biological relevance at each stage, to identify promising lead candidates for further development. The use of this compound as a reference compound throughout this cascade is highly recommended for assay validation and for benchmarking the potency of newly identified inhibitors.
References
- 1. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. A Protocol for a High-Throughput Multiplex Cell Viability Assay | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Synthesis of Kobe2602 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and proposed protocols for the synthesis of Kobe2602, a small-molecule inhibitor of the Ras-Raf interaction, and its known analogs, Kobe0065 and Kobe2601. This compound was identified through a computer-assisted similarity search based on its parent compound, Kobe0065, which was discovered via an in silico screen.[1][2] These compounds are valuable tools for cancer research, specifically for studying the inhibition of oncogenic Ras signaling pathways.
This compound and its parent compound, Kobe0065, function by interfering with the binding of active, GTP-bound Ras to its effector proteins, most notably c-Raf-1.[2][3] This action blocks downstream signaling through the MEK/ERK and Akt pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells with activating Ras mutations.[1][3]
Chemical Structures
The Kobe family of compounds shares a common 2-(2,6-dinitro-4-(trifluoromethyl)phenyl)hydrazinecarbothioamide scaffold.
-
This compound : 2-(2,6-dinitro-4-(trifluoromethyl)phenyl)-N-(4-fluorophenyl)hydrazinecarbothioamide
-
Kobe0065 : N-(4-chloro-2-methylphenyl)-2-(2,6-dinitro-4-(trifluoromethyl)phenyl)hydrazinecarbothioamide[]
-
Kobe2601 : A water-soluble analog used for NMR studies, though its exact public structure is less commonly detailed, it was identified via a similarity search of Kobe0065.[1][5]
Quantitative Biological Data
The following table summarizes the key in vitro and cellular activity data for this compound and its primary analog, Kobe0065.
| Compound | Target Interaction | K_i_ Value (μM) | Cellular IC_50_ (μM) | Reference(s) |
| This compound | H-Ras·GTP – c-Raf-1 RBD | 149 ± 55 | ~1.4 - 2.0 (H-ras_G12V_-transformed NIH 3T3 cells) | [1][6] |
| Kobe0065 | H-Ras·GTP – c-Raf-1 RBD | 46 ± 13 | ~0.5 - 1.5 (H-ras_G12V_-transformed NIH 3T3 cells) | [1] |
Proposed Synthesis of this compound
While the original discovery literature does not provide a detailed synthesis protocol, a chemically sound synthetic route can be proposed based on established methods for forming hydrazinecarbothioamide derivatives and the synthesis of key precursors.[3][7] The proposed synthesis is a two-step process.
Logical Workflow for this compound Synthesis
Caption: Proposed two-step synthetic workflow for this compound.
Protocol 1: Synthesis of 2,6-dinitro-4-(trifluoromethyl)phenylhydrazine (Intermediate)
This protocol is adapted from a known procedure for the synthesis of the key phenylhydrazine intermediate.[3]
Materials and Reagents:
-
1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene
-
Hydrazine hydrate (H₂N-NH₂·H₂O)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar in an ice bath.
-
Dissolve 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene in ethanol inside the flask.
-
While stirring vigorously, slowly add hydrazine hydrate to the solution at 0 °C. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated product can be collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product, 2,6-dinitro-4-(trifluoromethyl)phenylhydrazine, under vacuum.
Characterization:
-
The structure of the intermediate should be confirmed using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound
This protocol is a general method for the synthesis of N-arylhydrazinecarbothioamides from a hydrazine intermediate and an isothiocyanate.[7]
Materials and Reagents:
-
2,6-dinitro-4-(trifluoromethyl)phenylhydrazine (from Protocol 1)
-
4-fluorophenyl isothiocyanate
-
Ethanol (EtOH) or a similar solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the 2,6-dinitro-4-(trifluoromethyl)phenylhydrazine intermediate in ethanol.
-
Add an equimolar amount of 4-fluorophenyl isothiocyanate to the solution.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for several hours (typically 3-6 hours). Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms upon cooling, collect the solid by vacuum filtration. If not, the solvent may need to be partially evaporated in vacuo to induce precipitation.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the final product under vacuum.
Characterization:
-
Confirm the final structure of this compound using ¹H-NMR, ¹³C-NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). Purity can be assessed by HPLC.
Mechanism of Action: Ras Signaling Pathway Inhibition
This compound acts by binding to a surface pocket on active Ras·GTP, thereby sterically hindering its interaction with effector proteins like c-Raf. This blockade prevents the activation of the downstream MAPK signaling cascade.
Caption: this compound inhibits the Ras/Raf/MEK/ERK signaling pathway.
References
- 1. synthesis-and-electroanalytical-applications-of-a-novel-hydrazinecarbothioamide-derivative-molecule - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent free synthesis of hydrazine carbothioamide derivatives as a precursor in the preparation of new mononuclear Mn(II), Cu(II), and Zn(II) complexes: Spectroscopic characterizations | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 7. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Kobe2602 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kobe2602 is a small-molecule inhibitor that targets the interaction between Ras and its effector protein, c-Raf-1.[1][2] By disrupting this critical signaling node, this compound has demonstrated anti-tumor activity in preclinical models, particularly in cancer cells harboring Ras mutations such as H-RasG12V and K-RasG12V.[1][3] The compound has been shown to inhibit both anchorage-dependent and -independent growth and to induce apoptosis in H-RasG12V-transformed cells.[1][2] Mechanistically, this compound leads to the downregulation of downstream signaling pathways, including the MEK/ERK and Akt pathways.[1][3]
While single-agent efficacy of RAS pathway inhibitors is promising, combination therapies are often required to overcome intrinsic and acquired resistance mechanisms. This document provides a detailed experimental framework for investigating this compound in combination with other therapeutic agents to identify synergistic interactions and elucidate the underlying mechanisms of action. The protocols outlined below are designed to guide researchers in the systematic evaluation of this compound combination strategies, from initial in vitro screening to in vivo validation.
Rationale for Combination Therapies with this compound
Targeting the RAS pathway at a single point can lead to feedback activation of parallel or downstream signaling cascades. Therefore, rational combination strategies for this compound include:
-
Vertical Inhibition: Combining this compound with inhibitors of downstream effectors in the MAPK pathway (e.g., MEK inhibitors) or the PI3K/Akt pathway to achieve a more profound and durable pathway suppression.
-
Horizontal Inhibition: Targeting parallel survival pathways that may be activated as a compensatory mechanism upon RAS inhibition (e.g., inhibitors of receptor tyrosine kinases like EGFR).
-
Targeting Upstream Activators: Combining with inhibitors of upstream signaling molecules like SHP2 or SOS1, which are involved in the activation of RAS.[4][5]
-
Combination with Standard-of-Care Chemotherapy or Immunotherapy: Exploring potential synergies with established anti-cancer treatments.[4]
Data Presentation
Quantitative data from the following experiments should be summarized in the tables provided below for clear comparison and interpretation.
Table 1: In Vitro Single-Agent and Combination IC50 Values and Combination Index (CI)
| Cell Line | This compound IC50 (µM) | Combination Agent IC50 (µM) | Combination (this compound + Agent) IC50 (µM) | Combination Index (CI) at Fa 0.5 | Synergy/Antagonism |
| SW480 (K-Ras G12V) | |||||
| HCT116 (K-Ras G13D) | |||||
| AsPC-1 (K-Ras G12D) | |||||
| User-defined cell line |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment Group | Mean Tumor Volume (mm³) ± SD (Day X) | Percent Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | N/A | ||
| This compound (dose) | |||
| Combination Agent (dose) | |||
| This compound + Combination Agent |
Signaling Pathway Diagrams
Caption: The RAS signaling pathway and the inhibitory action of this compound.
Experimental Protocols
1. In Vitro Synergy Assessment
This protocol details the methodology for determining the synergistic, additive, or antagonistic effects of this compound in combination with another therapeutic agent using the Chou-Talalay method.[1][6][7]
-
Materials:
-
Cancer cell lines with known RAS mutations (e.g., SW480, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Combination agent (e.g., MEK inhibitor, PI3K inhibitor)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
-
CompuSyn software or similar for CI calculation
-
-
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Single-Agent Titration: Determine the IC50 value for this compound and the combination agent individually by treating cells with a serial dilution of each compound for 72 hours.
-
Combination Treatment: Based on the individual IC50 values, prepare a fixed-ratio combination of this compound and the partner drug. Treat cells with serial dilutions of this combination for 72 hours. Include wells for untreated controls and single-agent controls.
-
Viability Assay: After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the fraction of affected (Fa) cells for each concentration of the single agents and the combination.
-
Use CompuSyn software or a similar program to input the dose-effect data and calculate the Combination Index (CI).[6][7] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[7]
-
-
Caption: Workflow for in vitro drug combination synergy assessment.
2. Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of this compound, alone and in combination, on key signaling proteins downstream of RAS.
-
Materials:
-
Treated cell lysates from the in vitro synergy experiment
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Protein Extraction: Lyse treated cells and quantify protein concentration.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block non-specific binding sites on the membrane.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated proteins between treatment groups.
-
3. Apoptosis Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound combination therapy.
-
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment: Treat cells with this compound, the combination agent, and the combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
-
4. In Vivo Xenograft Studies
This protocol describes how to evaluate the in vivo efficacy of this compound combination therapy in a mouse xenograft model.[8][9]
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells (e.g., SW480)
-
Matrigel (optional)
-
This compound and combination agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
-
-
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells (resuspended in PBS or a Matrigel mixture) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, this compound alone, combination agent alone, and the combination).
-
Drug Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control. Analyze statistical significance between groups.
-
Caption: Workflow for in vivo xenograft studies of combination therapy.
The experimental setups described in these application notes provide a comprehensive framework for the preclinical evaluation of this compound in combination therapies. By systematically assessing synergy, elucidating effects on signaling pathways, and validating efficacy in vivo, researchers can identify promising combination strategies for further development. The provided protocols and data presentation formats are intended to ensure robust and reproducible results, ultimately accelerating the translation of novel cancer therapies into the clinic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
kobe2602 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kobe2602, a potent small-molecule inhibitor of the Ras-Raf interaction. Due to its hydrophobic nature, this compound presents solubility challenges in aqueous solutions, which this guide aims to address.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective Ras inhibitor that functions by blocking the binding of H-Ras GTP to c-Raf-1, a critical step in the activation of the Ras-Raf-MEK-ERK signaling pathway. By disrupting this interaction, this compound can inhibit downstream signaling cascades that are often hyperactivated in various cancers, leading to the inhibition of cell growth and induction of apoptosis in cancer cells with specific Ras mutations.[1]
Q2: What are the known solubility properties of this compound?
A2: this compound is characterized by its poor aqueous solubility. It is readily soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water. This low water solubility is a known issue for researchers working with this compound and its analogs.
Q3: How should I store this compound?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions prepared in a solvent should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.
Troubleshooting Guides for Aqueous Solubility Issues
Issue 1: Preparing this compound Stock Solutions
Problem: Difficulty in dissolving this compound for experimental use.
Solution: Due to its high solubility in DMSO, it is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 419.31 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.193 mg of this compound.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath and sonication can aid in dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Issue 2: Precipitation of this compound in Aqueous Buffers (e.g., PBS) or Cell Culture Media
Problem: this compound precipitates out of solution when the DMSO stock is diluted into an aqueous buffer or cell culture medium.
Explanation: This is a common issue for hydrophobic compounds. The drastic change in solvent polarity when moving from 100% DMSO to an aqueous environment causes the compound to crash out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Recommended Practices to Minimize Precipitation:
-
Final DMSO Concentration: For most cell lines, a final DMSO concentration of up to 0.5% is well-tolerated. Ensure your final dilution does not fall significantly below this, as it may not be sufficient to keep this compound in solution. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of aqueous buffer. Instead, perform a serial dilution. For example, first, dilute the DMSO stock into a smaller volume of media, mix well, and then add this intermediate dilution to the final volume.
-
Vortexing/Mixing: When diluting, ensure rapid and thorough mixing to quickly disperse the compound and prevent localized high concentrations that can initiate precipitation.
Quantitative Data Summary
| Solvent | Solubility | Molar Solubility |
| DMSO | ≥ 250 mg/mL | ≥ 596.22 mM |
| Water | < 0.1 mg/mL | Insoluble |
Experimental Protocols
Protocol 1: Determining the Approximate Solubility of this compound in an Aqueous Buffer
This protocol provides a general method for estimating the kinetic solubility of this compound in a buffer of choice (e.g., PBS, pH 7.4).
-
Materials:
-
10 mM this compound in DMSO stock solution
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at ~600-700 nm (for turbidity)
-
-
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of the aqueous buffer to each well.
-
Add a small, equal volume of each this compound dilution in DMSO to the corresponding wells containing the buffer.
-
Mix the plate by gentle shaking for 1-2 hours at room temperature.
-
Measure the absorbance of each well at a wavelength between 600-700 nm. An increase in absorbance indicates the formation of a precipitate.
-
The highest concentration of this compound that does not show a significant increase in absorbance compared to the vehicle control is an approximation of its kinetic solubility in that buffer.
-
Protocol 2: Preparing this compound for In Vivo Studies
For in vivo experiments, co-solvents are often necessary to achieve a suitable formulation for administration.
Example Formulation 1 (with SBE-β-CD):
-
Prepare a 10% DMSO solution in saline containing 20% SBE-β-CD.
-
Dissolve this compound in this vehicle to the desired final concentration.
-
This formulation can achieve a solubility of ≥ 5 mg/mL (11.92 mM).
Example Formulation 2 (with Corn Oil):
-
Prepare a 10% DMSO in corn oil solution.
-
Dissolve this compound in this vehicle to the desired final concentration.
-
This formulation can also achieve a solubility of ≥ 5 mg/mL (11.92 mM).
Signaling Pathway
This compound targets the Ras-Raf interaction, a key node in the MAPK/ERK signaling pathway. Understanding this pathway is crucial for interpreting experimental results.
Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound.
References
how to dissolve kobe2602 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Kobe2602 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vivo studies?
A1: this compound has very low water solubility[1][2][3]. For in vivo applications, a co-solvent system is required. The recommended method involves first dissolving this compound in a minimal amount of DMSO and then diluting it with an appropriate vehicle.
Q2: Can I dissolve this compound directly in saline or water?
A2: No, this compound is practically insoluble in water (< 0.1 mg/mL)[1]. Attempting to dissolve it directly in aqueous solutions will result in precipitation and an inaccurate dosage.
Q3: My this compound solution is not clear. What should I do?
A3: If your solution is not clear, it indicates that the compound has not fully dissolved or has precipitated. Ensure you are following the recommended solvent ratios. Gentle warming or sonication can help facilitate dissolution in the initial DMSO stock[4]. If the issue persists after adding the aqueous component, consider preparing a fresh solution and ensure the DMSO stock is added to the aqueous vehicle slowly while vortexing.
Q4: What is the maximum recommended concentration of DMSO for in vivo studies?
A4: For most animal studies, the concentration of DMSO should be kept low, typically under 10%, to avoid toxicity. The provided protocols are designed to stay within this limit.
Q5: Has this compound been used for oral administration in animal models?
A5: Yes, studies have successfully administered this compound orally to mice. In a xenograft model with human colon carcinoma SW480 cells, daily oral administration at a dose of 80 mg/kg showed antitumor activity[2].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon adding aqueous vehicle | The concentration of this compound is too high for the chosen vehicle system. | Decrease the final concentration of this compound. Ensure the initial DMSO stock is added very slowly to the vigorously stirred or vortexed aqueous vehicle. |
| Compound crashes out of solution over time | The solution is supersaturated or unstable at storage temperature. | Prepare the formulation fresh before each use. Store the DMSO stock solution at -20°C or -80°C as recommended[1]. Avoid storing the final formulation for extended periods. |
| Difficulty dissolving the powder in DMSO | The compound may require energy to dissolve fully. | Use sonication or gentle warming to aid dissolution in DMSO before adding the second vehicle component[4]. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent/Vehicle | Solubility | Use Case |
| DMSO | ≥ 250 mg/mL (596.22 mM)[1] | In vitro & stock solution preparation |
| Water | < 0.1 mg/mL (Insoluble)[1] | Not recommended |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL (11.92 mM)[1] | In vivo formulation |
| 10% DMSO in 90% corn oil | ≥ 5 mg/mL (11.92 mM)[1] | In vivo formulation |
Experimental Protocols
Protocol 1: Preparation of this compound using SBE-β-CD for In Vivo Administration
This protocol yields a clear solution suitable for injection.
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a concentrated stock solution. For example, to make a 50 mg/mL stock, dissolve 50 mg of this compound in 1 mL of DMSO.
-
Prepare Vehicle: Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in sterile saline.
-
Final Formulation:
-
Calculate the volume of the this compound stock solution needed for your final desired concentration. This volume should constitute 10% of your final total volume.
-
Measure out the required volume of the 20% SBE-β-CD in saline, which will be 90% of your final volume.
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While vigorously vortexing the SBE-β-CD solution, add the this compound DMSO stock drop by drop.
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The final solution should be clear[1]. For example, to prepare 1 mL of a 5 mg/mL solution, add 100 µL of a 50 mg/mL this compound stock in DMSO to 900 µL of 20% SBE-β-CD in saline.
-
Protocol 2: Preparation of this compound using Corn Oil for In Vivo Administration
This protocol is suitable for oral gavage or other routes where an oil-based vehicle is appropriate.
-
Prepare Stock Solution: Dissolve the required amount of this compound powder in 100% DMSO. For instance, create a 50 mg/mL stock solution.
-
Final Formulation:
-
Determine the volume of the this compound stock needed, which will be 10% of the final volume.
-
Measure out the required volume of corn oil (90% of the final volume).
-
Slowly add the this compound DMSO stock to the corn oil while vortexing or stirring continuously to ensure a homogenous mixture.
-
This should result in a clear solution with a solubility of at least 5 mg/mL[1].
-
Visualizations
This compound Mechanism of Action
This compound acts as an inhibitor of the Ras-Raf interaction. Ras proteins are molecular switches that, when bound to GTP, activate downstream signaling pathways like the RAF-MEK-ERK cascade, which promotes cell growth and proliferation[5]. By blocking the interaction between active Ras-GTP and its effector Raf, this compound effectively inhibits the phosphorylation of MEK and ERK, leading to reduced cell proliferation and antitumor activity[1][2].
Caption: Signaling pathway inhibited by this compound.
Experimental Workflow for this compound Dissolution
The following diagram outlines the key steps and decision points for successfully dissolving this compound for in vivo experiments.
Caption: Workflow for preparing this compound solutions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Ras | Raf | TargetMol [targetmol.com]
- 5. Oncogenic mutant RAS signaling activity is rescaled by the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in kobe2602 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Kobe2602 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule inhibitor that targets the Ras-effector interaction.[1][2] It was identified through an in silico screen and has been shown to block the binding of Ras·GTP to its downstream effectors, such as c-Raf-1.[2][3] This inhibition disrupts the Ras-Raf-MEK-ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[4][5][]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated activity in H-rasG12V–transformed NIH 3T3 cells and has shown antitumor effects in a xenograft model of human colon carcinoma SW480 cells, which carry the K-rasG12V mutation.[2][3]
Q3: What is the recommended solvent for dissolving this compound?
A3: While the original publication does not explicitly state the solvent for this compound, related compounds with low water solubility are often dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it to the final concentration in your experimental medium. Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.
Q4: What are the known off-target effects or binding promiscuity of this compound?
A4: Research has indicated that this compound, along with its analog Kobe0065, may have some binding activity towards other Ras family small GTPases.[7] Specifically, they have been observed to bind to M-Ras, Rap2A, and RalA.[8] Additionally, an unexpected finding was the binding of this compound to H-Ras·GDP, although it did not appear to inhibit the GEF activity of Sos.[2][8]
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected inhibition of the Ras-Raf-MEK-ERK pathway.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Compound Concentration | The reported IC50 values for this compound in inhibiting anchorage-dependent growth of H-rasG12V–transformed NIH 3T3 cells are around 2 µM.[2] However, complete inhibition of MEK and ERK phosphorylation was observed at 20 µM.[2] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. |
| Compound Stability and Handling | Ensure proper storage of the compound as recommended by the supplier. Repeated freeze-thaw cycles of the stock solution should be avoided. Prepare fresh dilutions from the stock for each experiment. |
| Cellular Context and Ras Mutation Status | The efficacy of this compound can be dependent on the specific Ras mutation and the cellular background. Confirm the Ras mutation status of your cell line. The inhibitory effect might be less pronounced in cell lines with different Ras isoforms or mutations other than G12V. |
| High Protein Concentration in Media | High concentrations of serum proteins in the culture medium can potentially bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during the treatment period, if compatible with your cell line's health. |
Issue 2: High background or off-target effects observed in experiments.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Binding to other GTPases | As this compound has shown some binding to other Ras family GTPases like M-Ras, Rap2A, and RalA, consider including relevant controls to assess the impact on other signaling pathways.[8] For example, you could measure the activation status of effectors downstream of these GTPases. |
| Interaction with H-Ras·GDP | The unexpected binding to H-Ras·GDP could lead to unforeseen biological consequences.[2][8] While the initial study did not observe inhibition of Sos activity, this interaction might be relevant in specific cellular contexts. |
| Solvent-related Toxicity | At higher concentrations, the solvent (e.g., DMSO) used to dissolve this compound can have its own cytotoxic or off-target effects. Ensure that the final solvent concentration in your experiments is low (typically <0.5%) and that you have a vehicle control with the same solvent concentration. |
Experimental Protocols
Inhibition of Ras-Raf Interaction in a Cellular Context (Pull-down Assay)
This protocol is adapted from the methodology described in the initial this compound publication.
-
Cell Culture and Treatment:
-
Culture H-rasG12V–transformed NIH 3T3 cells in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Seed the cells in a 10-cm dish and culture until they reach 70-80% confluency.
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Treat the cells with the desired concentration of this compound (e.g., 2 µM or 20 µM) or vehicle control for the specified duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Nonidet P-40, 0.5% sodium deoxycholate, 1 mM EDTA, and protease inhibitors).
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
GST Pull-down:
-
Incubate the cleared cell lysates with GST-fused Ras-binding domain (RBD) of c-Raf-1 immobilized on glutathione-Sepharose beads.
-
Perform the incubation for 1-2 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads three to five times with lysis buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Probe the membrane with primary antibodies against H-Ras and c-Raf-1.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. A reduction in the amount of H-Ras pulled down in the this compound-treated samples compared to the control indicates inhibition of the Ras-Raf interaction.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Assay | Cell Line/System | Parameter | Value |
| Inhibition of H-Ras·GTP binding to c-Raf-1 RBD | In vitro | Ki | 149 ± 55 µM[2] |
| Inhibition of anchorage-dependent growth | H-rasG12V–transformed NIH 3T3 | IC50 | ~2 µM[2] |
Table 2: Antitumor Activity of this compound in a Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition |
| This compound | 80 mg/kg (oral, daily) | ~40-50%[8] |
Visualizations
Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing this compound activity.
References
- 1. pnas.org [pnas.org]
- 2. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
potential off-target effects of kobe2602 in kinase assays
Technical Support Center: Kobe2602 and Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of this compound in kinase assays.
FAQs: Understanding this compound's Mechanism and Potential Off-Target Effects
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a Ras inhibitor. Its primary mechanism of action is the inhibition of the protein-protein interaction (PPI) between the active, GTP-bound form of H-Ras and its downstream effector, c-Raf-1.[1] It is important to note that this compound does not directly inhibit the kinase activity of c-Raf-1.[1]
Q2: Is this compound a kinase inhibitor?
A2: No, this compound is not a direct kinase inhibitor. Studies have shown that it does not inhibit the kinase activity of c-Raf-1 in in vitro assays.[1] Its effects on downstream signaling, such as the inhibition of MEK and ERK phosphorylation, are a consequence of disrupting the upstream Ras-Raf interaction.[1]
Q3: Has a comprehensive kinase profile (kinome scan) of this compound been published?
A3: As of the latest literature review, a comprehensive, publicly available kinome scan profiling this compound against a broad panel of kinases has not been identified. Therefore, its full spectrum of potential off-target kinase interactions is not definitively known.
Q4: Why am I observing an effect in my kinase assay with this compound?
A4: If you observe an effect in a kinase assay, consider the following possibilities:
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Indirect Pathway Inhibition: Your assay system may be dependent on upstream Ras signaling. By inhibiting the Ras-Raf interaction, this compound could indirectly lead to a downstream reduction in the activity of a kinase in your pathway of interest.
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Off-Target Kinase Inhibition: Although not its primary mechanism, it is possible that this compound has off-target inhibitory effects on certain kinases. This would require further investigation to confirm.
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Assay Interference: The compound may be interfering with your assay technology (e.g., fluorescence, luminescence) rather than directly inhibiting the kinase.
Q5: How can I determine if this compound is directly inhibiting my kinase of interest?
A5: To determine if this compound is a direct inhibitor of your kinase, you should perform a direct in vitro kinase assay using a purified, active form of your kinase, its specific substrate, and ATP. If this compound inhibits this reaction, it is likely a direct inhibitor. If it does not, any effects observed in a cellular context are likely due to indirect pathway inhibition or other cellular off-target effects.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Context | Reference |
| Ki (H-Ras·GTP - c-Raf-1) | 149 ± 55 µM | In vitro binding assay | [1] |
| IC50 (Anchorage-independent growth) | ~1.4 µM | H-rasG12V–transformed NIH 3T3 cells | [1] |
| IC50 (Anchorage-dependent proliferation) | ~2 µM | H-rasG12V–transformed NIH 3T3 cells | [1] |
Troubleshooting Guides
Troubleshooting Unexpected Kinase Assay Results
| Observed Issue | Potential Cause | Recommended Action |
| Inhibition of a kinase in a cell-based assay, but not in a biochemical assay. | This compound is likely acting upstream of the kinase by inhibiting the Ras-Raf pathway, or it is affecting a different cellular pathway that regulates your kinase of interest. | Map the signaling pathway of your kinase to identify potential upstream regulation by Ras. Use a direct Ras-Raf interaction assay to confirm this compound's activity in your system. |
| Variable or inconsistent results in kinase assays. | The protein-protein interaction between Ras and Raf can be influenced by many factors, leading to variability in downstream signaling. | Ensure consistent cell culture conditions, serum batches, and treatment times. Include positive and negative controls for Ras pathway activation. |
| High background signal in the assay. | The compound may be interfering with the assay detection method (e.g., autofluorescence). | Run a control with just the compound and assay reagents (no enzyme) to check for interference. |
Troubleshooting Ras-Raf Interaction Assays
| Observed Issue | Potential Cause | Recommended Action |
| Low or no signal in a co-immunoprecipitation (co-IP) experiment. | The lysis buffer may be too stringent and disrupting the protein-protein interaction. Protein expression may be too low. | Use a non-denaturing lysis buffer. Ensure adequate protein expression by checking input lysates via Western blot.[2] |
| Non-specific bands in a pull-down assay. | The bait protein may be binding non-specifically to other proteins. | Increase the stringency of the wash buffers by adding low concentrations of detergent (e.g., 0.1% Tween-20).[3] Pre-clear the lysate with beads before adding the bait protein.[2] |
| False positives in a cell-based PPI assay (e.g., FRET, BRET). | Overexpression of tagged proteins can lead to non-specific interactions. | Titrate the expression levels of the fusion proteins to the lowest detectable level. Include a negative control with a known non-interacting protein pair.[4] |
Experimental Protocols
Protocol 1: In Vitro Ras-Raf Binding Assay (ELISA-based)
This protocol is a generalized method for assessing the ability of this compound to inhibit the interaction between Ras and the Ras-Binding Domain (RBD) of Raf.
Materials:
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Recombinant GST-tagged Raf-RBD
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Recombinant His-tagged H-Ras
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GTPγS (non-hydrolyzable GTP analog)
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GDP
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Glutathione-coated 96-well plate
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Anti-His antibody
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HRP-conjugated secondary antibody
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TMB substrate
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Wash buffer (e.g., PBS with 0.05% Tween-20)
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Binding buffer (e.g., Tris-buffered saline with MgCl2 and BSA)
Procedure:
-
Coat Plate: Add GST-Raf-RBD to the glutathione-coated plate and incubate to allow binding. Wash to remove unbound protein.
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Load Ras: In separate tubes, load H-Ras with either GTPγS (for active Ras) or GDP (for inactive Ras).
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Incubate with Inhibitor: Incubate the GTPγS-loaded H-Ras with varying concentrations of this compound.
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Binding Reaction: Add the H-Ras/Kobe2602 mixture to the Raf-RBD coated wells. Also, add GDP-loaded H-Ras as a negative control. Incubate to allow binding.
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Wash: Wash the plate to remove unbound H-Ras.
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Detection: Add the anti-His primary antibody, followed by the HRP-conjugated secondary antibody.
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Develop: Add TMB substrate and stop the reaction. Read the absorbance at the appropriate wavelength.
Protocol 2: Cellular Kinase Profiling to Identify Off-Targets (Kinobeads)
This protocol provides a workflow to identify potential kinase off-targets of this compound in a cellular context.
Materials:
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Cell line of interest
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This compound
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Lysis buffer
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Kinobeads (immobilized broad-spectrum kinase inhibitors)
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Wash buffers
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Elution buffer
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Sample preparation reagents for mass spectrometry (e.g., trypsin, iodoacetamide)
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LC-MS/MS instrument
Procedure:
-
Cell Treatment: Treat cells with either DMSO (vehicle control) or this compound at the desired concentration and time.
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Cell Lysis: Lyse the cells under non-denaturing conditions.
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Kinase Pulldown: Incubate the cell lysates with kinobeads to capture a significant portion of the cellular kinome.
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Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound kinases from the beads.
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Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.
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LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the captured kinases.
-
Data Analysis: Compare the abundance of kinases pulled down from the this compound-treated sample versus the control. A kinase that shows significantly reduced binding in the presence of this compound is a potential off-target.
Visualizations
Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying potential kinase off-targets of this compound.
References
- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
optimizing kobe2602 dosage for maximum anti-tumor efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of kobe2602 for maximum anti-tumor efficacy. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule inhibitor of the Ras protein. Mutational activation of Ras is a frequent event in human cancers, making it a key target for anti-cancer therapies.[1][2] this compound functions by inhibiting the interaction between the active, GTP-bound form of Ras (Ras-GTP) and its downstream effector, c-Raf-1.[1][2] This blockade disrupts the Ras-Raf-MEK-ERK signaling cascade, a critical pathway for cell proliferation and survival.[1] Additionally, this compound has been shown to down-regulate other downstream signaling molecules such as Akt and RalA.[1]
Q2: What is the reported in vitro efficacy of this compound?
A2: this compound has been shown to inhibit the growth of H-rasG12V-transformed NIH 3T3 cells. The reported IC50 values, the concentration of a drug that gives half-maximal response, are approximately 1.4 µM for anchorage-independent growth and 2 µM for anchorage-dependent growth.[1][2]
Q3: Is there any available in vivo data for this compound?
A3: Yes, in a preclinical study using a xenograft model of human colon carcinoma SW480 cells (carrying the K-rasG12V mutation) in nude mice, oral administration of this compound at a dose of 80 mg/kg demonstrated anti-tumor activity.[1][2]
Troubleshooting Guides
In Vitro Experiments
Q4: I am not observing the expected cytotoxicity with this compound in my cell line. What are the possible reasons?
A4: Several factors could contribute to a lack of observed efficacy. Consider the following:
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Ras Mutation Status: this compound is a Ras inhibitor. Ensure that your target cell line harbors a relevant Ras mutation (e.g., K-Ras, H-Ras). The efficacy of this compound is dependent on the oncogenic addiction of the cells to the Ras signaling pathway.
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Compound Stability and Handling: Ensure that the this compound compound has been stored correctly and that the solvent used for reconstitution is appropriate and does not affect cell viability at the concentrations used.
-
Cell Seeding Density: The optimal cell seeding density can vary between cell lines. If the cell density is too high, the compound may not be effective. Conversely, if it is too low, the cells may not be healthy enough for robust assay results.
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Assay Type: The choice of viability or cytotoxicity assay can influence the results. Assays like MTT or MTS measure metabolic activity, which may not always directly correlate with cell death. Consider using a secondary assay, such as one that measures apoptosis (e.g., Annexin V staining) or membrane integrity (e.g., LDH release), to confirm the results.
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Duration of Treatment: The anti-proliferative effects of this compound may be time-dependent. It may be necessary to extend the incubation time to observe a significant effect.
Q5: My dose-response curve for this compound is not sigmoidal. What could be the issue?
A5: An atypical dose-response curve can be caused by several factors:
-
Compound Solubility: At higher concentrations, this compound may precipitate out of the culture medium, leading to a plateau or even a decrease in the observed effect. Visually inspect the wells with the highest concentrations for any signs of precipitation.
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Off-Target Effects: At very high concentrations, the compound may have off-target effects that can lead to a non-specific toxicity profile, resulting in a steep drop-off in viability that does not fit a typical sigmoidal curve.
-
Assay Interference: Some compounds can interfere with the chemistry of the viability assay itself. For example, a colored compound can interfere with absorbance readings in colorimetric assays. Always include a "compound only" control (no cells) to check for this.
In Vivo Experiments
Q6: I am not seeing tumor growth inhibition in my xenograft model with this compound. What should I check?
A6: In vivo experiments are complex, and many variables can affect the outcome. Here are some troubleshooting steps:
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Tumor Model Selection: The original study showing efficacy used SW480 human colon carcinoma xenografts.[1] The tumor microenvironment and the genetic background of the host mouse can significantly influence drug efficacy. If you are using a different cell line, it may not be as sensitive to this compound.
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Drug Formulation and Administration: Ensure that this compound is properly formulated for oral administration and that the dosing is accurate. The bioavailability of the compound can be affected by the vehicle used for delivery.
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Dosing Regimen: The reported effective dose was 80 mg/kg daily.[1][2] It is possible that a different dosing schedule (e.g., twice daily) or a higher dose may be required for your specific model. However, any dose escalation should be preceded by a tolerability study to assess for potential toxicity.
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Tumor Burden at Start of Treatment: The size of the tumors when treatment is initiated can impact the outcome. If the tumors are too large, they may be less responsive to therapy. It is crucial to start treatment when tumors have reached a predetermined size, as outlined in your experimental protocol.
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Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your mouse strain may differ from that in the original study. This can lead to suboptimal drug exposure at the tumor site.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| H-rasG12V-transformed NIH 3T3 | Anchorage-Independent Growth | IC50 | 1.4 µM | [1][2] |
| H-rasG12V-transformed NIH 3T3 | Anchorage-Dependent Growth | IC50 | 2 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Treatment | Dosing Regimen | Outcome | Reference |
| SW480 (K-rasG12V) Xenograft | This compound | 80 mg/kg, oral, daily | Anti-tumor activity | [1][2] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
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Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
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Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
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Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
In Vivo Xenograft Study
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Cell Preparation: Culture the selected cancer cell line (e.g., SW480) and harvest the cells during the exponential growth phase. Resuspend the cells in a suitable medium, potentially mixed with Matrigel, for injection.
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Animal Handling: Use immunodeficient mice (e.g., nude or NOD/SCID). All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
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Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
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Tumor Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor dimensions with calipers and calculate the tumor volume.
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Randomization and Dosing: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Prepare the this compound formulation for oral gavage and administer it daily at the desired dose (e.g., 80 mg/kg). The control group should receive the vehicle only.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Visualizations
Caption: Mechanism of action of this compound in the Ras signaling pathway.
Caption: Experimental workflow for in vitro cell viability testing of this compound.
Caption: Experimental workflow for in vivo xenograft study of this compound.
References
Technical Support Center: Managing kobe2602 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential cytotoxicity of the Ras inhibitor, kobe2602, in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective small-molecule inhibitor of Ras proteins. It functions by blocking the binding of H-Ras-GTP to its downstream effector, c-Raf-1, with a reported Ki of 149 µM. This inhibition disrupts the Ras-MAPK signaling pathway, which is often hyperactivated in cancer cells, leading to reduced cell proliferation and induction of apoptosis.
Q2: Why am I observing cytotoxicity in my non-cancerous cell lines when treated with this compound?
A2: While this compound is designed to target oncogenic Ras signaling, the Ras pathway is also essential for normal cellular functions, including proliferation, survival, and differentiation.[1] Inhibition of this pathway in healthy cells can lead to "on-target" toxicity. Additionally, like many small-molecule inhibitors, this compound may have "off-target" effects, interacting with other cellular proteins, which can contribute to cytotoxicity.[2]
Q3: What are the typical signs of cytotoxicity I should look for?
A3: Cytotoxicity can manifest in several ways, including:
-
Morphological changes: Cells may appear rounded, shrunken, or detached from the culture surface. You may also observe membrane blebbing, a characteristic of apoptosis.
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Reduced cell viability: A decrease in the number of live cells, which can be quantified using assays like MTT or Trypan Blue exclusion.
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Increased cell death: An increase in the population of dead or dying cells, measurable by LDH release assays or staining with viability dyes like propidium iodide.
-
Apoptosis induction: Activation of caspases and externalization of phosphatidylserine on the cell membrane are hallmarks of apoptosis.
Q4: How can I distinguish between apoptosis and necrosis in my experiments?
A4: Distinguishing between these two modes of cell death is crucial for understanding the mechanism of this compound-induced cytotoxicity.
-
Apoptosis is a programmed and controlled process characterized by cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. It can be detected by Annexin V staining (for phosphatidylserine exposure) and caspase activity assays.
-
Necrosis is an uncontrolled form of cell death, often resulting from cellular injury, characterized by cell swelling and rupture of the cell membrane. It can be identified by the release of lactate dehydrogenase (LDH) and uptake of membrane-impermeable dyes like propidium iodide in the early stages of cell death.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Higher than expected cytotoxicity in non-cancerous cells at low concentrations of this compound.
-
Question: I'm observing significant cell death in my non-cancerous cell line at a concentration that is reported to be selective for cancer cells. What could be the reason?
-
Answer:
-
On-Target Toxicity in Sensitive Cell Lines: Some non-cancerous cell lines may be particularly reliant on the Ras signaling pathway for survival and proliferation, making them more sensitive to this compound.
-
Off-Target Effects: this compound might be inhibiting other kinases or cellular proteins crucial for the survival of your specific cell line.[2] Small molecule inhibitors often have a range of targets beyond their primary intended one.[2]
-
Experimental Variability: Ensure accurate compound concentration, proper cell seeding density, and consistent incubation times. Review your experimental protocol for any deviations.
-
Issue 2: Inconsistent results between different cytotoxicity assays.
-
Question: My MTT assay shows a decrease in cell viability, but the LDH assay does not show a significant increase in cell death. Why is this happening?
-
Answer: This discrepancy can be explained by the different endpoints these assays measure:
-
MTT assay: Measures metabolic activity. A decrease can indicate either cell death or a reduction in cell proliferation (cytostatic effect) without immediate cell lysis.
-
LDH assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis.
-
It's possible that this compound is initially causing a cytostatic effect or early-stage apoptosis where the cell membrane is still intact, hence no LDH release. Consider running an apoptosis-specific assay, like Annexin V staining or a caspase activity assay, to investigate this further.
-
Issue 3: Difficulty in determining an accurate IC50 value in non-cancerous cells.
-
Question: I am not observing a clear dose-dependent cytotoxic effect, making it difficult to calculate an IC50 value. What should I do?
-
Answer:
-
Wider Concentration Range: You may need to test a broader range of this compound concentrations. It's possible the cytotoxic effects in your non-cancerous cell line occur at much higher concentrations than in sensitive cancer cell lines.
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Longer Exposure Time: The cytotoxic effects of this compound may be time-dependent. Consider increasing the incubation time (e.g., 48 or 72 hours) to allow for the full manifestation of its effects.
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Different Assay Endpoint: If using an MTT assay, a lack of a clear IC50 could be due to cytostatic effects. An endpoint that directly measures cell number (e.g., crystal violet staining) or a specific cell death pathway might provide a clearer result.
-
Illustrative Data Presentation
The following tables provide an example of how to structure and present cytotoxicity data for this compound in non-cancerous cell lines. Please note that this data is for illustrative purposes only and is not based on direct experimental results for this compound in these specific cell lines. It is intended to serve as a template for your own experimental data.
Table 1: Cell Viability (MTT Assay) of Non-Cancerous Cell Lines after 48h Treatment with this compound
| Cell Line | Tissue of Origin | This compound Conc. (µM) | % Viability (Mean ± SD) |
| HUVEC | Endothelium | 1 | 95 ± 4.2 |
| 10 | 82 ± 5.1 | ||
| 50 | 65 ± 6.3 | ||
| 100 | 48 ± 5.9 | ||
| NHDF | Fibroblast | 1 | 98 ± 3.5 |
| 10 | 88 ± 4.8 | ||
| 50 | 72 ± 5.5 | ||
| 100 | 55 ± 6.1 | ||
| HaCaT | Keratinocyte | 1 | 99 ± 2.9 |
| 10 | 91 ± 3.7 | ||
| 50 | 78 ± 4.9 | ||
| 100 | 62 ± 5.3 |
Table 2: Membrane Integrity (LDH Assay) of Non-Cancerous Cell Lines after 48h Treatment with this compound
| Cell Line | Tissue of Origin | This compound Conc. (µM) | % Cytotoxicity (Mean ± SD) |
| HUVEC | Endothelium | 1 | 3 ± 1.5 |
| 10 | 12 ± 2.1 | ||
| 50 | 28 ± 3.4 | ||
| 100 | 45 ± 4.7 | ||
| NHDF | Fibroblast | 1 | 2 ± 1.1 |
| 10 | 9 ± 1.9 | ||
| 50 | 22 ± 2.8 | ||
| 100 | 38 ± 4.1 | ||
| HaCaT | Keratinocyte | 1 | 1 ± 0.8 |
| 10 | 7 ± 1.6 | ||
| 50 | 19 ± 2.5 | ||
| 100 | 33 ± 3.8 |
Experimental Protocols
1. MTT Cell Viability Assay
-
Principle: Measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[3]
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. LDH Cytotoxicity Assay
-
Principle: Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
-
Methodology:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
At the end of the incubation period, carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubate at room temperature for 30 minutes, protected from light.[4]
-
Measure the absorbance at 490 nm.[4]
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).
-
3. Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.
-
Methodology:
-
Culture and treat cells with this compound in a suitable format (e.g., 6-well plates).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
4. Caspase-3/7 Activity Assay
-
Principle: Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. The assay uses a substrate that releases a fluorescent or luminescent signal upon cleavage by active caspases.
-
Methodology:
-
Seed cells in a 96-well plate and treat with this compound.
-
Add the Caspase-3/7 reagent directly to the wells.
-
Incubate at room temperature for a specified time (e.g., 1-2 hours).
-
Measure the fluorescence or luminescence using a plate reader.
-
The signal intensity is proportional to the amount of active caspase-3/7 in the sample.
-
Visualizations
Caption: Simplified Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for the experimental assessment of this compound cytotoxicity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Ras-mutant cancers are sensitive to small molecule inhibition of V-type ATPases in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Kobe2602 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the novel targeted therapy, Kobe2602.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the ROK-1 tyrosine kinase, a critical component of the ROK-STAT signaling pathway. In sensitive cancer cells, this compound binds to the ATP-binding pocket of ROK-1, inhibiting its downstream signaling and leading to cell cycle arrest and apoptosis.
Q2: We are observing a gradual decrease in sensitivity to this compound in our long-term cell culture models. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to targeted therapies like this compound can arise through various mechanisms. The most common include:
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On-target secondary mutations: A mutation in the ROK-1 kinase domain, such as the "gatekeeper" T589M mutation, can prevent this compound from binding effectively.[1][2]
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Target amplification: Increased expression of the ROK-1 gene can lead to higher levels of the ROK-1 protein, effectively outcompeting the inhibitor.[3]
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Bypass pathway activation: Cancer cells can activate alternative signaling pathways to circumvent their dependence on ROK-1 signaling.[3][4][5] Common bypass pathways include the activation of parallel receptor tyrosine kinases like MET or HER2, which can then activate downstream pathways such as PI3K/AKT or MAPK.[3][6]
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Histological transformation: In some cases, cancer cells may undergo a change in their phenotype, such as an epithelial-to-mesenchymal transition (EMT), which can reduce their reliance on the ROK-1 pathway.[1]
Q3: What are the initial steps to confirm this compound resistance in our cell line?
A3: The first step is to perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line compared to the parental, sensitive cell line. A significant shift in the IC50 to a higher concentration is a strong indicator of resistance. This should be followed by molecular analyses to investigate the underlying mechanisms.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
-
Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variable results.
-
Solution: Optimize and strictly control the cell seeding density for each experiment. Ensure even cell distribution in each well of the microplate. A preliminary experiment to determine the optimal seeding density where cells are in the logarithmic growth phase for the duration of the assay is recommended.[7]
-
-
Possible Cause 2: Reagent Preparation and Storage. Improper handling of this compound or viability assay reagents can affect their potency.
-
Solution: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure that all assay reagents are stored at the recommended temperatures and are not expired.
-
-
Possible Cause 3: Assay Incubation Time. The duration of drug exposure and assay development can influence the results.
-
Solution: Standardize the incubation times for both drug treatment and the final assay measurement. Ensure that the incubation time for the viability reagent is consistent across all plates and experiments.[8]
-
Problem 2: Suspected "bypass pathway" activation as a mechanism of resistance.
-
Symptom: Cells are confirmed to be resistant to this compound, but sequencing of the ROK-1 gene shows no secondary mutations.
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Troubleshooting Step 1: Phospho-protein array. To get a broad overview of activated signaling pathways, perform a phospho-receptor tyrosine kinase (RTK) array or a broader phospho-kinase array. Compare the profiles of the parental and resistant cell lines.
-
Troubleshooting Step 2: Western Blot Analysis. Based on the array results or common resistance pathways, perform western blots to confirm the upregulation and activation of specific proteins in pathways like PI3K/AKT (p-AKT), MAPK/ERK (p-ERK), or specific RTKs (p-MET, p-EGFR).[9]
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Troubleshooting Step 3: Combination Therapy. To functionally validate the role of a bypass pathway, treat the resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway (e.g., a PI3K or MEK inhibitor).[10][11] A synergistic effect would support the hypothesis of bypass pathway activation.
-
Data Presentation
Table 1: Comparative IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (ROK-1 Dependent) | 15 ± 2.5 | - |
| Resistant Clone A | 250 ± 15.8 | 16.7 |
| Resistant Clone B | 480 ± 22.1 | 32.0 |
Table 2: Western Blot Densitometry Analysis of Key Signaling Proteins
| Protein | Parental Cells (Relative Intensity) | Resistant Cells (Relative Intensity) |
| p-ROK-1 (Tyr109) | 1.0 | 0.2 |
| Total ROK-1 | 1.0 | 1.1 |
| p-AKT (Ser473) | 1.0 | 4.5 |
| Total AKT | 1.0 | 1.2 |
| p-ERK1/2 (Thr202/Tyr204) | 1.0 | 0.9 |
| Total ERK1/2 | 1.0 | 1.0 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
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Cell Lysis: Treat parental and resistant cells with this compound at their respective IC50 concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ROK-1, ROK-1, p-AKT, AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: Mechanisms of resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. annexpublishers.com [annexpublishers.com]
- 2. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Kobe2602
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo use of Kobe2602, a selective Ras inhibitor.[1] The following resources are designed to help optimize the bioavailability of this compound to achieve consistent and reliable results in preclinical studies.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound, providing step-by-step guidance to identify and resolve them.
Issue: Low or Highly Variable Plasma Concentrations of this compound
Symptoms:
-
Pharmacokinetic (PK) analysis reveals low Cmax and AUC values after oral administration.
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Significant variability in plasma exposure is observed between individual animals in the same cohort.
-
Lack of a clear dose-response relationship in efficacy studies.
Possible Cause: Poor aqueous solubility and/or low dissolution rate of this compound in the gastrointestinal tract is a primary cause of low and variable oral bioavailability.[2][3]
Troubleshooting Steps:
-
Assess Physicochemical Properties: If not already known, determine the aqueous solubility of this compound at different pH values (e.g., 2.0, 4.5, 6.8) to understand its pH-dependent solubility profile.
-
Evaluate Different Vehicle Formulations: The choice of vehicle is critical for compounds with low water solubility.[4] Test the solubility of this compound in a panel of common preclinical vehicles.
Table 1: Hypothetical Solubility of this compound in Common Preclinical Vehicles
Vehicle Solubility (µg/mL) Observations Water < 1 Practically insoluble 0.5% (w/v) Methylcellulose (MC) in Water < 1 Suspension, particles settle over time 10% (v/v) DMSO / 90% (v/v) Saline 5 May precipitate upon injection 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HPβCD) 50 Clear solution, potential for complexation 10% DMSO / 40% PEG400 / 50% Water 150 Clear solution, co-solvent system | Self-Emulsifying Drug Delivery System (SEDDS) | > 500 | Forms a microemulsion in aqueous media |
-
Select an Appropriate Formulation Strategy: Based on the solubility data, choose a suitable formulation strategy. A decision-making workflow is provided below.
Caption: Formulation selection workflow for this compound.
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Conduct a Pilot In Vivo PK Study: Administer this compound in the selected formulation(s) to a small group of animals and measure plasma concentrations over time to determine the most effective approach.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, p.o.)
Formulation Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*hr/mL) Bioavailability (%) 0.5% MC Suspension 50 ± 15 4.0 350 ± 120 5 20% HPβCD Solution 250 ± 50 2.0 1400 ± 300 20 Nanosuspension 600 ± 110 1.5 4200 ± 750 60 | IV Solution (for reference) | - | - | 7000 | 100 |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does bioavailability affect its efficacy?
A1: this compound is a small-molecule inhibitor that targets the Ras signaling pathway.[1] Specifically, it has been shown to block the binding of active, GTP-bound H-Ras to its downstream effector c-Raf-1. This interaction is a critical step in the activation of the MAPK/ERK signaling cascade, which is frequently hyperactivated in cancers with Ras mutations.[1][5]
For this compound to be effective, it must reach the tumor tissue at a concentration sufficient to inhibit this protein-protein interaction. Poor oral bioavailability leads to sub-therapeutic concentrations of the drug at the site of action, resulting in diminished or no antitumor activity. Therefore, optimizing bioavailability is essential to ensure that an effective dose of this compound is delivered to the tumor to suppress Ras-driven signaling and inhibit tumor growth.[1]
References
- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Aqueous Solubility of Kobe2602 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the low water solubility of Kobe2602 analogs.
Frequently Asked Questions (FAQs)
Q1: My this compound analog has poor water solubility. Is this expected?
A1: Yes, this is a common characteristic. The parent compound, this compound, is soluble in organic solvents like DMSO but is not soluble in water.[1][2] It is therefore highly probable that its analogs will exhibit similar solubility profiles. Addressing poor aqueous solubility is a frequent challenge in the development of many promising drug candidates.[3]
Q2: What are the primary strategies to improve the water solubility of my compound?
A2: There are several established methods to enhance the aqueous solubility of poorly soluble compounds. These can be broadly categorized into physical and chemical modifications:
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Physical Modifications: These approaches alter the physical properties of the drug substance. Key techniques include:
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Particle Size Reduction: Decreasing the particle size, for instance through micronization or nanosuspension, increases the surface area-to-volume ratio, which can improve the dissolution rate.[4][5][6]
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Modification of Crystal Habit: This involves creating different polymorphic or amorphous forms of the compound. Amorphous forms are generally more soluble than their crystalline counterparts.[6]
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Drug Dispersion in Carriers: Techniques like solid dispersions involve dispersing the drug in a hydrophilic carrier matrix to improve its wettability and dissolution.[3][6]
-
-
Chemical Modifications: These strategies involve altering the chemical properties of the drug molecule. Common methods include:
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Salt Formation: For ionizable compounds (weakly acidic or basic), forming a salt is often the most effective way to increase solubility.[4][6]
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pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable drugs.[5][7]
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Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) to an aqueous solution can increase the solubility of hydrophobic compounds.[4][7]
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Complexation: Encapsulating the drug molecule within a larger, more soluble molecule, such as a cyclodextrin, can enhance its aqueous solubility.[5][6]
-
Q3: How do I choose the best solubility enhancement technique for my specific this compound analog?
A3: The choice of technique depends on the physicochemical properties of your analog, the desired formulation, and the intended application. A logical approach to selection is outlined in the decision-making workflow below. Key considerations include the compound's pKa, crystalline nature, and thermal stability.
Troubleshooting Guide
Issue: My compound is precipitating out of solution during my in vitro assay.
-
Possible Cause: The aqueous concentration of your compound exceeds its thermodynamic solubility in the assay buffer.
-
Troubleshooting Steps:
-
Determine the aqueous solubility: Experimentally determine the solubility of your analog in the specific assay buffer.
-
Use a co-solvent: If compatible with your assay, consider using a small percentage of a co-solvent like DMSO or ethanol to keep the compound in solution. Be sure to include appropriate vehicle controls in your experiment.
-
Prepare a nanosuspension: A nanosuspension can increase the dissolution rate and apparent solubility of the compound in the aqueous medium.[6]
-
Utilize cyclodextrin complexation: Complexation with a cyclodextrin can increase the solubility without the use of organic solvents, which might be preferable for cellular assays.[5][6]
-
Issue: I am unable to achieve a high enough concentration for my in vivo studies.
-
Possible Cause: The inherent low aqueous solubility of the analog prevents the preparation of a sufficiently concentrated dosing solution.
-
Troubleshooting Steps:
-
Salt formation: If your analog has an ionizable group, investigate the formation of various salts to significantly enhance its solubility.[4]
-
Formulate as a solid dispersion: A solid dispersion of your analog in a hydrophilic polymer can improve its dissolution and oral bioavailability.[3]
-
Develop a lipid-based formulation: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be an effective approach to improve oral absorption.[3]
-
Quantitative Data Summary
The following table presents illustrative data on the potential improvements in aqueous solubility for a hypothetical this compound analog using various enhancement techniques. The baseline solubility of the analog is assumed to be 0.005 mg/mL.
| Technique Applied | Resulting Aqueous Solubility (mg/mL) | Fold Increase |
| Baseline (Untreated Analog) | 0.005 | 1 |
| Micronization | 0.015 | 3 |
| Nanosuspension | 0.050 | 10 |
| pH Adjustment (to pH 9.0 for a weak acid) | 0.100 | 20 |
| Co-solvency (10% Ethanol) | 0.250 | 50 |
| Solid Dispersion (with PVP K30) | 0.750 | 150 |
| Salt Formation (Sodium Salt) | 2.500 | 500 |
| Complexation (with HP-β-CD) | 1.250 | 250 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of the this compound analog and 200 mg of a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., methanol).
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle, and pass it through a 100-mesh sieve.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus II, and XRPD, respectively.
Protocol 2: Formulation of a Nanosuspension by High-Pressure Homogenization
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Initial Dispersion: Disperse 1% (w/v) of the micronized this compound analog in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188).
-
High-Shear Mixing: Subject the dispersion to high-shear mixing for 30 minutes to ensure a uniform suspension.
-
High-Pressure Homogenization: Pass the suspension through a high-pressure homogenizer at 1500 bar for 20 cycles.
-
Particle Size Analysis: Measure the particle size distribution of the resulting nanosuspension using dynamic light scattering (DLS).
-
Solubility Assessment: Determine the saturation solubility of the nanosuspension by equilibrating it in water for 24 hours, followed by ultracentrifugation and analysis of the supernatant by HPLC.
Visualizations
Caption: Relationship between this compound and its analogs.
Caption: Experimental workflow for solubility enhancement.
Caption: Decision tree for selecting a solubility enhancement method.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - CD Biosynsis [biosynsis.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
Technical Support Center: Minimizing Variability in Kobe2602-Based Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving the Ras inhibitor, Kobe2602.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule inhibitor that targets the Ras signaling pathway. Specifically, it functions by blocking the interaction between H-Ras GTP and its downstream effector, c-Raf-1.[1] By disrupting this interaction, this compound inhibits the activation of the downstream MEK/ERK signaling cascade, which is crucial for cell proliferation and survival.[2] This inhibitory action has been shown to induce apoptosis in cancer cells with activating Ras mutations.[2]
Q2: What is the reported in vivo efficacy of this compound?
A2: In a preclinical study using a human colon carcinoma SW480 xenograft model in mice, daily oral administration of this compound at a dose of 80 mg/kg resulted in the inhibition of tumor growth.[1]
Q3: What are the known in vitro IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound has been reported to be approximately 10 µM for inhibiting the cellular Ras-Raf binding.[1]
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth and Treatment Response
High variability in tumor growth and response to this compound treatment can mask the true efficacy of the compound. Below are potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Inconsistent Drug Formulation and Administration | Due to its low water solubility, ensuring a consistent and stable formulation of this compound is critical.[2] While the specific vehicle for the 80 mg/kg oral gavage study was not detailed in the primary literature, common approaches for poorly soluble compounds include suspensions in vehicles like 0.5% carboxymethylcellulose (CMC) with 0.2% Tween-80.[3] It is crucial to prepare the formulation fresh daily and ensure uniform suspension before each administration. For oral gavage, utilize best practices to minimize stress and ensure accurate dosing. |
| Animal Health and Husbandry | The health status of the animals can significantly impact experimental outcomes. Use animals of the same age, sex, and genetic background. Monitor animal health closely and ensure consistent housing conditions (temperature, light cycle, diet). |
| Tumor Implantation Technique | Inconsistent tumor cell implantation can lead to variable tumor take rates and growth. Standardize the number of cells injected, the injection volume, and the anatomical location of the injection. |
| Biological Variability of the Xenograft Model | The SW480 cell line, like all cell lines, can exhibit genetic drift over time. Ensure the use of a consistent and low-passage number of SW480 cells for all experiments. |
Issue 2: Suboptimal or Lack of Efficacy
If this compound does not produce the expected antitumor effect, consider the following factors.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Inadequate Drug Exposure | The formulation and route of administration directly impact the bioavailability of this compound. If using a suspension, ensure it is well-mixed and that the correct dose is administered. Consider performing a pilot pharmacokinetic study to determine the plasma and tumor concentrations of this compound in your model system. |
| Development of Resistance | Cancer cells can develop resistance to Ras inhibitors through various mechanisms, including the activation of alternative signaling pathways. To investigate this, you can perform pharmacodynamic studies to assess the inhibition of the Ras-Raf-MEK-ERK pathway in the tumors of treated animals. |
| Incorrect Dosing Regimen | The reported effective dose is 80 mg/kg daily.[1] Ensure this dosing regimen is being followed. If efficacy is still low, a dose-response study may be necessary to determine the optimal dose for your specific experimental conditions. |
Experimental Protocols
Key Experiment: In Vivo Antitumor Activity of this compound in a Xenograft Model
This protocol is based on the study that demonstrated the in vivo efficacy of this compound.[1]
1. Cell Culture:
-
Culture SW480 human colon carcinoma cells in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the exponential growth phase for tumor implantation.
2. Animal Model:
-
Use female athymic nude mice (6-8 weeks old).
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Allow mice to acclimate to the facility for at least one week before the start of the experiment.
3. Tumor Implantation:
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Resuspend SW480 cells in a sterile, serum-free medium or PBS.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
5. This compound Formulation and Administration:
-
Formulation (Recommended starting point due to low solubility): Prepare a suspension of this compound in a vehicle suitable for oral gavage of poorly soluble compounds (e.g., 0.5% w/v carboxymethylcellulose with 0.2% w/v Tween-80 in sterile water). The final concentration should be calculated to deliver 80 mg/kg in a volume of approximately 100-200 µL per 20g mouse. Prepare the formulation fresh daily and keep it under constant agitation to ensure a uniform suspension.
-
Administration: Administer this compound orally via gavage at a dose of 80 mg/kg daily. The control group should receive the vehicle only.
6. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).
7. Data Analysis:
-
Compare the tumor growth between the this compound-treated and control groups.
-
Calculate the percentage of tumor growth inhibition (%TGI).
Visualizations
Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the in vivo efficacy of this compound.
References
Technical Support Center: Kobe2602 Stability Assessment
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of how to assess the stability of Kobe2602 in solution. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take before starting a stability study for this compound?
A1: Before initiating a stability study, it is crucial to understand the physicochemical properties of this compound. Key parameters include its solubility in various solvents, its pKa, and its logP. This information will guide the selection of appropriate solvent systems and stress conditions. For instance, this compound is known to have low water solubility and is often dissolved in DMSO for in-vitro use.[1][2][3]
Q2: What are forced degradation studies and why are they important for this compound?
A2: Forced degradation, or stress testing, involves subjecting this compound to harsh conditions such as strong acids, bases, heat, light, and oxidizing agents to accelerate its degradation.[4][5][6] These studies are critical for several reasons:
-
Identifying potential degradation products: This helps in understanding the molecules that might form under long-term storage or in vivo.
-
Elucidating degradation pathways: Knowing how the molecule breaks down is crucial for developing stable formulations.
-
Developing stability-indicating analytical methods: The methods used to track stability must be able to separate the intact this compound from its degradation products.[7]
Q3: What are the typical storage conditions for this compound?
A3: Based on supplier recommendations, solid this compound should be stored at -20°C for up to three years.[8] Once in solution, it is recommended to store it at -80°C for up to one year.[8] For short-term storage of a few days to weeks, 0-4°C can be used.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | The stress conditions may not be harsh enough. | Increase the temperature, concentration of the stressor (e.g., acid, base, oxidizing agent), or the duration of the stress.[6][7] |
| Complete degradation of this compound is observed. | The stress conditions are too harsh. | Reduce the temperature, concentration of the stressor, or the duration of the stress. The goal is to achieve 5-20% degradation to observe the primary degradation products.[7][10] |
| Poor peak shape or resolution in HPLC analysis. | The analytical method is not optimized. | Adjust the mobile phase composition, gradient, flow rate, or column temperature. Ensure the column is appropriate for the polarity of this compound and its degradants. |
| Precipitation of this compound during the experiment. | The solubility of this compound is exceeded in the chosen solvent or under the pH conditions of the stress test. | Use a co-solvent system or select a buffer in which this compound has adequate solubility. Refer to solubility data from suppliers.[1][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM): Dissolve 4.19 mg of this compound (Molecular Weight: 419.31 g/mol ) in 1 mL of DMSO.[1][8] Vortex until fully dissolved.
-
Working Solutions (100 µM): Dilute the 10 mM stock solution 1:100 in the desired experimental buffer or media.
Protocol 2: Forced Degradation Studies
This protocol outlines the general conditions for stress testing. The goal is to achieve 5-20% degradation of the parent compound.[6][7]
1. Hydrolytic Degradation:
- Acidic Conditions: To 1 mL of a 100 µM this compound solution in a suitable solvent (e.g., acetonitrile/water), add 100 µL of 1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
- Basic Conditions: To 1 mL of a 100 µM this compound solution, add 100 µL of 1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.
- Neutral Conditions: To 1 mL of a 100 µM this compound solution, add 100 µL of water. Incubate at 60°C for 24, 48, and 72 hours.
- At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by HPLC.
2. Oxidative Degradation:
- To 1 mL of a 100 µM this compound solution, add 100 µL of 3% hydrogen peroxide (H₂O₂).[7][10]
- Incubate at room temperature, protected from light, for 24, 48, and 72 hours.
- At each time point, withdraw an aliquot and analyze by HPLC.
3. Photolytic Degradation:
- Expose a 100 µM solution of this compound in a quartz cuvette to a calibrated light source.
- A common condition is an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.[6]
- A control sample should be wrapped in aluminum foil to protect it from light.
- Analyze the samples by HPLC after exposure.
4. Thermal Degradation:
- Incubate a solid sample of this compound and a 100 µM solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for one week.
- Analyze the samples by HPLC at the end of the incubation period.
Protocol 3: HPLC-UV Method for Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the lambda max of this compound using a UV-Vis spectrophotometer (a starting point could be 254 nm and 280 nm).
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 250 mg/mL (596.22 mM) | [1] |
| Water | < 0.1 mg/mL (insoluble) | [1] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL (11.92 mM) | [1] |
| 10% DMSO + 90% corn oil | ≥ 5 mg/mL (11.92 mM) | [1] |
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 72h | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 72h | 5-20% |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 72h | 5-20% |
| Photolysis | 1.2 million lux hours & 200 Wh/m² UV | Ambient | Variable | 5-20% |
| Thermal (Solution) | Experimental Buffer | 40-80°C | 1 week | 5-20% |
| Thermal (Solid) | None | 40-80°C | 1 week | 5-20% |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Logical relationship of forced degradation study outcomes.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. Forced Degradation Studies - STEMart [ste-mart.com]
- 7. pharmtech.com [pharmtech.com]
- 8. This compound | Ras | Raf | TargetMol [targetmol.com]
- 9. medkoo.com [medkoo.com]
- 10. ijisrt.com [ijisrt.com]
Technical Support Center: Refining kobe2602 Treatment Duration for Optimal Response
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of kobe2602, a novel small-molecule inhibitor of the Ras-Raf interaction. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective Ras inhibitor that functions by blocking the binding of H-Ras-GTP to its downstream effector, c-Raf-1.[1] This disruption of the Ras-Raf interaction inhibits the activation of the downstream MEK/ERK and Akt signaling pathways, which are critical for cell proliferation and survival.[2] Inhibition of these pathways ultimately leads to decreased cell growth and induction of apoptosis in cells with activating Ras mutations.[1][2]
Q2: What is a typical starting point for this compound concentration and treatment duration in cell culture experiments?
A2: Based on preclinical studies, a starting concentration range of 1-10 µM is recommended for in vitro assays. The IC50 for anchorage-independent growth of H-RasG12V-transformed NIH 3T3 cells is approximately 1.4-2 µM.[1] For initial experiments, a 24 to 72-hour treatment duration is a common starting point to observe effects on cell viability and pathway inhibition.[1] However, the optimal duration is highly dependent on the cell line and the specific experimental endpoint.
Q3: How do I determine the optimal treatment duration for my specific cell line?
A3: The optimal treatment duration should be determined empirically by performing a time-course experiment. This involves treating your cells with a fixed concentration of this compound and assessing the desired outcome (e.g., cell viability, pathway inhibition, apoptosis) at multiple time points (e.g., 6, 12, 24, 48, 72 hours). The ideal duration will be the time point that yields the most robust and reproducible effect without inducing excessive non-specific toxicity.
Q4: Should I be concerned about the development of resistance to this compound with prolonged treatment?
A4: Acquired resistance is a common phenomenon with targeted therapies. While specific data on this compound is limited, studies with other inhibitors of the Ras-Raf pathway, such as vemurafenib, have shown that prolonged, continuous exposure can lead to the emergence of resistant clones.[3][4] Mechanisms of resistance can include reactivation of the MAPK pathway or activation of parallel signaling pathways like PI3K-AKT.[4][5]
Q5: Could intermittent dosing of this compound be a strategy to delay or prevent resistance?
A5: Intermittent dosing strategies have shown promise for other targeted therapies in delaying the onset of resistance. For example, studies with the BRAF inhibitor vemurafenib demonstrated that intermittent dosing schedules (e.g., 4 weeks on, 2 weeks off in xenograft models) could prevent the development of resistant tumors.[3][6] This approach may create an environment that is unfavorable for the survival and proliferation of drug-resistant cells. While this has not been specifically tested for this compound, it represents a rational experimental strategy to explore for long-term efficacy.
Troubleshooting Guides
Issue 1: Inconsistent or weak inhibition of ERK phosphorylation with this compound treatment.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Treatment Duration | Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the time point of maximal p-ERK inhibition. Some inhibitors show transient effects, with pathway reactivation occurring at later time points.[7] |
| Inappropriate Drug Concentration | Titrate this compound concentrations (e.g., 0.1, 1, 5, 10, 20 µM) to ensure you are within the effective range for your cell line. The IC50 can vary between different cell types. |
| Cell Line-Specific Resistance | The cell line may have intrinsic resistance mechanisms, such as mutations downstream of Ras-Raf or activation of parallel signaling pathways. Analyze the phosphorylation status of other relevant pathway components like Akt to investigate potential bypass mechanisms.[4][5] |
| Reagent or Procedural Issues | Ensure proper handling and storage of this compound. Verify the quality of your antibodies and the integrity of your western blotting protocol. |
Issue 2: High levels of cell death observed even at short treatment durations.
| Possible Cause | Troubleshooting Suggestion |
| Excessive Drug Concentration | The concentration of this compound may be too high for your specific cell line, leading to off-target toxicity. Perform a dose-response curve at a fixed, short time point (e.g., 24 hours) to determine a more appropriate concentration range. |
| High Sensitivity of the Cell Line | Some cell lines are highly dependent on the Ras-Raf signaling pathway ("oncogene addiction") and may undergo rapid apoptosis upon its inhibition.[2] Consider shorter time points (e.g., 2, 4, 6, 12 hours) for your experiments. |
| Solvent Toxicity | Ensure that the final concentration of the vehicle (e.g., DMSO) in your culture medium is non-toxic to the cells. Always include a vehicle-only control in your experiments. |
Issue 3: Decreased efficacy of this compound after prolonged or repeated treatments.
| Possible Cause | Troubleshooting Suggestion |
| Development of Acquired Resistance | This is a likely cause with long-term exposure to targeted therapies.[3][4] |
| 1. Confirm Resistance: Culture the cells in the absence of this compound for several passages and then re-treat to see if sensitivity is restored. Some resistance mechanisms are drug-dependent.[3] | |
| 2. Analyze Resistance Mechanisms: Use western blotting to check for reactivation of the MAPK pathway (e.g., increased p-MEK or p-ERK despite treatment) or activation of bypass pathways (e.g., increased p-Akt).[4][5] | |
| 3. Consider Intermittent Dosing: Design experiments to compare continuous versus intermittent exposure to this compound to assess if this can delay or prevent the emergence of resistance.[3][6] | |
| Compound Degradation | Ensure the stability of this compound in your culture medium over the duration of the experiment. Prepare fresh solutions for each experiment. |
Data Presentation
Table 1: Time-Dependent Effect of Sorafenib (a Raf Inhibitor) on Cell Viability
| Cell Line | Treatment Duration | Concentration (µM) | % Decrease in Cell Viability |
| SK-N-AS (Neuroblastoma) | 6 hours | 10 | Significant Decrease |
| 24 hours | 10 | Significant Decrease | |
| 48 hours | 10 | Significant Decrease | |
| 72 hours | 10 | Significant Decrease | |
| NB4 (APL) | 24 hours | 1.5 - 12 | Dose-dependent Inhibition |
| 48 hours | 1.5 - 12 | Dose-dependent Inhibition | |
| 72 hours | 1.5 - 12 | Dose-dependent Inhibition | |
| Data is illustrative and based on findings for sorafenib, which also targets the Raf kinase.[1][8] |
Table 2: Time-Dependent Inhibition of ERK Phosphorylation by Sorafenib
| Cell Line | Treatment Duration | Concentration (µM) | % Decrease in p-ERK |
| SK-N-AS (Neuroblastoma) | 24 hours | 10 | ~45% |
| 24 hours | 20 | ~72% | |
| VMCub1 (Urothelial) | 24 hours | 10 | No complete suppression |
| Data is illustrative and based on findings for sorafenib. Time-course experiments are crucial as effects can vary.[7][8] |
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay (MTT/MTS)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound and a vehicle control.
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72 hours).
-
Reagent Addition: At each time point, add MTT or MTS reagent to the respective wells according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add the solubilization solution to each well.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each time point.
Protocol 2: Time-Course Western Blot for Pathway Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound or vehicle for different durations (e.g., 1, 6, 12, 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control for each time point.
Protocol 3: Time-Course Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 12-well plate and treat with this compound or vehicle for a range of time points (e.g., 12, 24, 48, 72 hours).
-
Cell Harvesting: At each time point, collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualizations
Caption: this compound inhibits the Ras-Raf signaling cascade.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. Sorafenib inhibited cell growth through the MEK/ERK signaling pathway in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib paradoxically activates the RAS/RAF/ERK pathway in polyclonal human NK cells during expansion and thereby enhances effector functions in a dose‐ and time‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Acquired resistance and clonal evolution in melanoma during BRAF inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AACR 2013: Intermittent treatment with vemurafenib may prevent lethal drug resistance in melanoma - ecancer [ecancer.org]
- 7. researchgate.net [researchgate.net]
- 8. e-century.us [e-century.us]
Technical Support Center: Troubleshooting Kobe2602 Precipitation in Cell Culture Media
Welcome to the technical support center for Kobe2602. This guide is designed for researchers, scientists, and drug development professionals who are using this compound in their cell culture experiments and encountering issues with precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound is a selective inhibitor of the Ras signaling pathway, which is a critical regulator of cell growth, differentiation, and apoptosis. Mutations in Ras are frequently associated with various human cancers, making it a key target for cancer research. This compound is used in cell culture experiments to study the effects of Ras inhibition on cancer cells, including the inhibition of anchorage-dependent and -independent growth and the induction of apoptosis.[1]
Q2: I've observed precipitation after adding this compound to my cell culture medium. Is this a known issue?
A2: Yes, precipitation of this compound can be an issue. The compound is a crystalline solid with known low water solubility.[1][2] This inherent characteristic can lead to precipitation when it is introduced into the complex aqueous environment of cell culture media.
Q3: At what concentration is this compound typically used in cell culture?
A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. Published studies have shown IC50 values (the concentration at which 50% of the cells are inhibited) to be in the low micromolar range, specifically around 1.4-2 µM for H-RasG12V-transformed NIH 3T3 cells.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q4: What is the molecular weight and formulation of this compound?
A4: The molecular weight of this compound is 419.3 g/mol . It is typically supplied as a crystalline solid.
Troubleshooting Guide: Dealing with this compound Precipitation
This guide provides a systematic approach to troubleshooting and resolving precipitation issues with this compound in your cell culture experiments.
Initial Preparation and Stock Solution
Precipitation issues often originate from the initial preparation of the compound. A well-prepared, high-concentration stock solution in an appropriate solvent is crucial.
Problem: Precipitate forms immediately upon adding this compound to the cell culture medium.
Possible Cause: The low aqueous solubility of this compound is exceeded when directly adding the solid or a poorly dissolved stock to the medium.
Solution:
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Prepare a High-Concentration Stock Solution: Dissolve this compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for poorly soluble compounds.
-
Ensure Complete Dissolution: Visually inspect the stock solution to ensure the compound is fully dissolved before further dilution. Gentle warming or vortexing may aid dissolution.
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Step-wise Dilution: When preparing your final working concentration, perform serial dilutions of the stock solution in your cell culture medium. Avoid adding a large volume of the organic solvent directly to the medium, as this can also cause precipitation. The final concentration of the organic solvent (e.g., DMSO) in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocol: Preparation of a this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), sterile, cell culture grade
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Water bath (optional)
Procedure:
-
Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Calculation Example for a 10 mM stock:
-
Molecular Weight (MW) = 419.3 g/mol
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Mass (g) = Molarity (mol/L) * Volume (L) * MW ( g/mol )
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For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock:
-
Mass = 0.010 mol/L * 0.001 L * 419.3 g/mol = 0.004193 g = 4.193 mg
-
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
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Add the appropriate volume of sterile DMSO to the tube.
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Vortex the solution vigorously until the powder is completely dissolved. A clear solution with no visible particles should be obtained.
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If the compound does not readily dissolve, gentle warming in a water bath (e.g., 37°C) for a short period can be attempted.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
Troubleshooting Precipitation in Media
If you have prepared a proper stock solution and still observe precipitation, the issue may lie with the components of your cell culture medium.
Problem: Precipitate forms over time after adding the this compound stock solution to the cell culture medium.
Possible Causes:
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High concentration of salts or ions: Certain salts or ions in the medium can reduce the solubility of organic compounds.
-
pH of the medium: The solubility of some compounds is pH-dependent.
-
Interaction with serum proteins: While serum proteins can sometimes aid in solubilizing compounds, they can also interact and cause aggregation.
Troubleshooting Steps:
-
Test Solubility in Basal Media vs. Complete Media:
-
Prepare a dilution of this compound in your basal medium (without serum) and in your complete medium (with serum and other supplements).
-
Observe for precipitation over time. If precipitation occurs only in the complete medium, serum proteins or other supplements may be the cause.
-
-
Optimize Serum Concentration:
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If serum is suspected to be the issue, try reducing the serum concentration if your experimental design allows.
-
-
Pre-warm the Medium:
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Adding the this compound stock solution to pre-warmed (37°C) medium can sometimes prevent precipitation that occurs at lower temperatures.
-
-
Increase Final Volume Slowly:
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When preparing the final working concentration, add the medium to the diluted this compound solution in a stepwise manner with gentle mixing.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 419.3 g/mol | |
| IC50 (H-RasG12V NIH 3T3 cells) | 1.4 - 2 µM | [1] |
| Formulation | Crystalline Solid | |
| Known Solubility Characteristic | Low water solubility | [1][2] |
Visualizing Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathway Context
Understanding the pathway that this compound inhibits can be helpful in experimental design.
Caption: Simplified Ras signaling pathway and the inhibitory action of this compound.
References
strategies to enhance the potency of kobe2602
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Kobe2602, a small-molecule inhibitor of the Ras-effector interaction.
Frequently Asked Questions (FAQs) & Troubleshooting
General
-
Q1: What is the mechanism of action for this compound?
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A: this compound is a selective Ras inhibitor that functions by blocking the binding of active, GTP-bound H-Ras to its downstream effector, c-Raf-1.[1][2] This interference disrupts the initiation of the Raf-MEK-ERK signaling cascade and other downstream pathways, leading to the inhibition of cell proliferation and induction of apoptosis in Ras-mutant cancer cells.[1]
-
-
Q2: To which forms of Ras does this compound bind?
Experimental Design & Protocols
-
Q3: What is a recommended starting concentration for in vitro cell-based assays?
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A: Based on published data, effective concentrations in cell culture range from 2 µM to 20 µM.[1] The IC50 values for inhibiting anchorage-dependent and -independent growth of H-rasG12V–transformed NIH 3T3 cells are approximately 2 µM and 1.4 µM, respectively.[1] We recommend performing a dose-response curve starting from 0.1 µM to 50 µM to determine the optimal concentration for your specific cell line and assay.
-
-
Q4: I am not observing the expected downstream signaling inhibition (p-MEK, p-ERK). What could be the issue?
-
Troubleshooting:
-
Compound Stability/Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final concentration of the solvent in your cell culture media is not affecting cell viability. Prepare fresh stock solutions regularly.
-
Treatment Duration: The time required to observe maximal inhibition of downstream signaling may vary between cell lines. A time-course experiment (e.g., 1, 6, 12, 24 hours) is recommended to identify the optimal treatment duration.
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Cell Line Sensitivity: The sensitivity to this compound can be cell-line dependent. Verify that your cell line harbors a Ras mutation that is susceptible to this class of inhibitor.
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Basal Pathway Activation: Ensure the Ras pathway is basally active or has been stimulated (e.g., with growth factors) in your experimental model to observe a significant inhibitory effect.
-
-
-
Q5: My in vivo xenograft study is showing weaker than expected anti-tumor activity. How can I enhance the potency?
-
Troubleshooting:
-
Dosage and Administration: Published studies have used oral administration at 80 mg/kg daily. Consider optimizing the dose and administration route for your specific tumor model. A higher dose of 160 mg/kg has been shown to have a more evident effect.[3]
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Pharmacokinetics/Pharmacodynamics (PK/PD): Investigate the PK/PD properties of this compound in your animal model to ensure adequate tumor exposure and target engagement. This may involve analyzing plasma and tumor concentrations of the compound over time.
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Combination Therapy: Consider combination strategies with other anti-cancer agents that target parallel or downstream pathways to achieve synergistic effects.
-
-
Data Interpretation
-
Q6: this compound appears to have some binding activity to other small GTPases. How does this affect the interpretation of my results?
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A: While this compound is a potent inhibitor of the H-Ras/c-Raf-1 interaction, it has shown some binding to other Ras family members like M-Ras, Rap2A, and RalA, and weak binding to Rap1A.[3] It displays very weak to no binding to Rho family GTPases like Cdc42 and Rac1.[3] When interpreting your results, it is important to consider these potential off-target effects. Corroborating your findings with more specific genetic approaches (e.g., siRNA/shRNA knockdown of Ras) can help confirm that the observed phenotype is on-target.
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Quantitative Data Summary
| Parameter | Value | Cell Line / System | Reference |
| Ki (H-Ras·GTP - c-Raf-1 binding) | 149 ± 55 µM | In vitro | [1] |
| IC50 (Anchorage-independent growth) | ~1.4 µM | H-rasG12V–transformed NIH 3T3 | [1] |
| IC50 (Anchorage-dependent proliferation) | ~2 µM | H-rasG12V–transformed NIH 3T3 | [1] |
| In vivo Antitumor Activity | ~40-50% tumor growth inhibition | SW480 (K-rasG12V) xenograft (80 mg/kg, oral) | [3] |
Experimental Protocols
In Vitro Ras-Raf Binding Inhibition Assay (General Outline)
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Protein Purification: Purify recombinant H-Ras and the Ras-Binding Domain (RBD) of c-Raf-1.
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Nucleotide Loading: Load H-Ras with a non-hydrolyzable GTP analog (e.g., GTPγS or GppNHp) to maintain it in an active state.
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Inhibitor Incubation: Incubate the GTP-loaded H-Ras with varying concentrations of this compound.
-
Binding Reaction: Add the c-Raf-1 RBD to the H-Ras-inhibitor mixture.
-
Detection: Quantify the amount of H-Ras bound to c-Raf-1 RBD using methods such as ELISA, Surface Plasmon Resonance (SPR), or a pull-down assay followed by Western blotting.
Cell-Based Proliferation Assay (General Outline)
-
Cell Seeding: Seed Ras-mutant cancer cells (e.g., H-rasG12V–transformed NIH 3T3 or SW480) in 96-well plates.
-
Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, resazurin, or a cell counting method.
-
Data Analysis: Calculate the IC50 value by plotting cell viability against the log of the inhibitor concentration.
Visualizations
Caption: Inhibition of the Ras-Raf interaction by this compound.
Caption: A logical workflow for troubleshooting experiments with this compound.
References
- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small-molecule Ras inhibitors that display antitumor activity by interfering with Ras·GTP-effector interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
identifying potential artifacts in kobe2602 cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts when using Kobe2602 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule inhibitor that targets the Ras signaling pathway.[1] It functions by disrupting the interaction between Ras in its active, GTP-bound state and its downstream effector protein, c-Raf-1.[1] This blockade prevents the activation of subsequent signaling cascades, such as the MEK/ERK and Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[1] this compound has demonstrated anti-tumor activity in cellular and xenograft models harboring Ras mutations.[1]
Q2: In which cellular assays is this compound typically used?
This compound is commonly employed in a variety of cellular assays to investigate its therapeutic potential and mechanism of action. These include:
-
Proliferation and Viability Assays: (e.g., MTT, MTS, CellTiter-Glo®) to assess the impact of this compound on cancer cell growth.
-
Apoptosis Assays: (e.g., Caspase activity assays, Annexin V staining) to determine if the compound induces programmed cell death.
-
Signaling Pathway Analysis: (e.g., Western blotting, ELISA, immunofluorescence) to measure the phosphorylation status of key proteins in the Ras pathway (e.g., MEK, ERK, Akt).
-
Colony Formation Assays: To evaluate the effect of this compound on the long-term proliferative capacity of cells.[1]
-
Cell Cycle Analysis: (e.g., Flow cytometry) to investigate how the compound affects cell cycle progression.
Q3: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the specific assay conditions. Reported IC50 values for anchorage-dependent proliferation in H-rasG12V–transformed NIH 3T3 cells are approximately 2 µM.[1] For anchorage-independent growth in soft agar, the IC50 is around 1.4 µM in the same cell line.[1] It is crucial to determine the IC50 empirically in your specific cell system.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Cell Viability/Proliferation
| Potential Cause | Troubleshooting Steps |
| Cell Line Insensitivity | Not all cell lines are equally sensitive to Ras pathway inhibition. Verify that your chosen cell line harbors a Ras mutation (e.g., KRAS, HRAS) that is known to be sensitive to this class of inhibitors.[1] Consider testing a panel of cell lines with different genetic backgrounds. |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. IC50 values can vary significantly between cell types.[1] |
| Compound Instability | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions from a stock solution for each experiment. Small molecules can degrade over time, especially when in solution. |
| High Cell Seeding Density | Overly confluent cells may exhibit altered signaling and reduced sensitivity to inhibitors. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[2] |
| Assay Interference | Some small molecules can interfere with assay readouts (e.g., absorbance, fluorescence).[3][4] Run a control with this compound in cell-free media to check for direct interference with the assay reagents. |
Issue 2: Unexpected Results in Signaling Pathway Analysis (e.g., Western Blot)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Treatment Time | The effect of this compound on downstream signaling is time-dependent. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for observing maximal inhibition of p-MEK, p-ERK, or p-Akt. |
| Feedback Loop Activation | Inhibition of one signaling pathway can sometimes lead to the compensatory activation of another. Investigate other relevant pathways that might be activated in response to Ras inhibition. |
| Off-Target Effects | While this compound is designed to be a Ras inhibitor, off-target effects are a possibility with any small molecule.[5] Consider using a secondary, structurally unrelated Ras pathway inhibitor to confirm that the observed phenotype is due to on-target activity. |
| Poor Antibody Quality | Ensure that the primary antibodies used for Western blotting are specific and validated for the target protein. Use appropriate positive and negative controls.[6] |
Issue 3: Potential for Compound-Specific Artifacts
| Potential Cause | Troubleshooting Steps |
| Fluorescence Interference | Many small molecules possess intrinsic fluorescent properties that can interfere with fluorescence-based assays.[3][4][7] To check for this, measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. If interference is detected, consider using a luminescence-based or absorbance-based assay as an alternative. |
| Compound Precipitation | At higher concentrations, small molecules can precipitate out of solution, leading to inconsistent results and potential cytotoxicity. Visually inspect your treatment media for any signs of precipitation. If observed, lower the concentration or try a different solvent. |
| Alteration of Cellular Metabolism | Inhibition of a central signaling pathway like Ras can have broad effects on cellular metabolism, which may indirectly affect assay readouts (e.g., those dependent on cellular ATP levels). Consider using an orthogonal assay that measures a different cellular parameter to validate your findings. |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Cell Line | Assay Type | IC50 (µM) | Reference |
| H-rasG12V-transformed NIH 3T3 | Anchorage-dependent proliferation | ~2 | [1] |
| H-rasG12V-transformed NIH 3T3 | Anchorage-independent growth (soft agar) | ~1.4 | [1] |
Experimental Protocols
Key Experiment: Western Blot for p-ERK Inhibition
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (e.g., DMSO) for the predetermined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.
Mandatory Visualizations
Caption: this compound inhibits the Ras signaling pathway.
Caption: Troubleshooting workflow for this compound assays.
Caption: Logical relationship of potential artifacts.
References
- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target inhibition by active site-targeting SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Small-molecule fluorescent probes and their design - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02297F [pubs.rsc.org]
Validation & Comparative
Comparative Efficacy of kobe2602 and Kobe0065 in Ras-Driven Cancers
A Head-to-Head Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two small-molecule Ras inhibitors, kobe2602 and Kobe0065. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research. This document summarizes key experimental data, outlines detailed methodologies for the cited experiments, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound and its analog, Kobe0065, are small-molecule inhibitors designed to disrupt the interaction between the active, GTP-bound form of Ras proteins and their downstream effectors, most notably the c-Raf-1 kinase. By blocking this critical interaction, these compounds inhibit the canonical Ras-Raf-MEK-ERK signaling cascade, a pathway frequently hyperactivated in human cancers due to mutations in Ras genes. Experimental evidence demonstrates that both compounds exhibit antitumor properties in vitro and in vivo. While both molecules share a common mechanism of action, they display differences in their inhibitory potency.
Data Presentation
The following tables summarize the quantitative data on the comparative efficacy of this compound and Kobe0065 from in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Ras-Raf Interaction
| Compound | Target Interaction | Assay Type | Kᵢ (μM) |
| Kobe0065 | H-Ras·GTP - c-Raf-1 RBD | In Vitro Binding Assay | 46 ± 13[1] |
| This compound | H-Ras·GTP - c-Raf-1 RBD | In Vitro Binding Assay | 149 ± 55[1] |
Table 2: In Vitro Inhibition of Ras-Transformed Cell Growth
| Compound | Cell Line | Assay Type | IC₅₀ (μM) |
| Kobe0065 | H-rasG12V-transformed NIH 3T3 | Anchorage-Independent Growth (Soft Agar) | ~0.5[1] |
| This compound | H-rasG12V-transformed NIH 3T3 | Anchorage-Independent Growth (Soft Agar) | ~1.4[1] |
| Kobe0065 | H-rasG12V-transformed NIH 3T3 | Anchorage-Dependent Growth | ~1.5[1] |
| This compound | H-rasG12V-transformed NIH 3T3 | Anchorage-Dependent Growth | ~2.0[1] |
Table 3: In Vivo Antitumor Efficacy
| Compound | Tumor Model | Dosing | Tumor Growth Inhibition |
| Kobe0065 & this compound | SW480 (K-rasG12V) Xenograft | 80 mg/kg, oral, daily | ~40-50%[2] |
Signaling Pathway and Mechanism of Action
This compound and Kobe0065 exert their anticancer effects by inhibiting the Ras-Raf-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In cancers with activating Ras mutations, this pathway is constitutively active, leading to uncontrolled cell growth. By binding to Ras-GTP, these inhibitors prevent the recruitment and activation of c-Raf-1, thereby blocking downstream signaling through MEK and ERK.[1][3] The inhibition of this pathway ultimately leads to decreased cell proliferation and induction of apoptosis in Ras-driven cancer cells.[1][3]
Figure 1. Mechanism of action of this compound and Kobe0065 in the Ras-Raf-MEK-ERK pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro H-Ras·GTP - c-Raf-1 Binding Assay
This assay quantifies the inhibitory potential of this compound and Kobe0065 on the direct interaction between activated H-Ras and the Ras-binding domain (RBD) of c-Raf-1.
-
Protein Preparation: Recombinant H-Ras is loaded with a non-hydrolyzable GTP analog (GTPγS) to maintain its active state. The c-Raf-1 RBD is expressed and purified.
-
Assay Principle: An ELISA-based format is utilized. The c-Raf-1 RBD is immobilized on the surface of a microplate.
-
Binding Reaction: GTPγS-loaded H-Ras is incubated with the immobilized c-Raf-1 RBD in the presence of varying concentrations of this compound or Kobe0065.
-
Detection: The amount of H-Ras bound to the c-Raf-1 RBD is detected using a specific primary antibody against H-Ras, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.
-
Data Analysis: The signal intensity is measured, and the inhibition constant (Kᵢ) is calculated by fitting the data to a competitive binding model.
Anchorage-Independent and Anchorage-Dependent Growth Assays
These cell-based assays assess the antiproliferative effects of the compounds on cancer cells with a constitutively active Ras pathway.
Anchorage-Independent Growth (Soft Agar Assay):
-
Cell Line: H-rasG12V-transformed NIH 3T3 cells are used, which exhibit anchorage-independent growth, a hallmark of cancer.
-
Assay Setup: A bottom layer of 0.6% agar in culture medium is prepared in 6-well plates. A top layer of 0.3% agar containing a suspension of the H-rasG12V-transformed NIH 3T3 cells is overlaid.
-
Treatment: this compound or Kobe0065 at various concentrations is added to the culture medium.
-
Incubation: The plates are incubated for 14-21 days to allow for colony formation.
-
Quantification: Colonies are stained with crystal violet and counted. The IC₅₀ value, the concentration of the compound that inhibits colony formation by 50%, is determined.
Anchorage-Dependent Growth:
-
Cell Seeding: H-rasG12V-transformed NIH 3T3 cells are seeded in standard cell culture plates.
-
Treatment: The cells are treated with a range of concentrations of this compound or Kobe0065.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard method such as the MTT or SRB assay.
-
Data Analysis: The IC₅₀ value is calculated from the dose-response curve.
Figure 2. High-level experimental workflow for the comparative evaluation of this compound and Kobe0065.
In Vivo SW480 Xenograft Study
This animal model evaluates the in vivo antitumor activity of the compounds.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human colon carcinoma SW480 cells, which harbor a K-rasG12V mutation, are subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment groups receive daily oral administration of this compound or Kobe0065 (e.g., at a dose of 80 mg/kg). The control group receives a vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and may be used for further analysis (e.g., immunoblotting for pathway markers).
-
Efficacy Evaluation: The percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
Conclusion
Both this compound and Kobe0065 are effective inhibitors of the Ras-Raf interaction with demonstrated antitumor activity. Based on the available data, Kobe0065 exhibits greater potency in in vitro assays, with a lower Kᵢ for inhibiting Ras-Raf binding and lower IC₅₀ values for inhibiting the growth of Ras-transformed cells compared to this compound. In the in vivo xenograft model, both compounds showed comparable, significant antitumor activity at the tested dose. These findings suggest that both molecules are valuable research tools for studying Ras-driven cancers and serve as promising scaffolds for the development of more potent and specific Ras inhibitors.
References
- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras-effector interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pan-Ras Inhibitors: Kobe2602 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical regulators of cellular signaling pathways involved in cell growth, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers, making them a key target for anti-cancer drug development. For decades, Ras was considered "undruggable" due to the technical challenges in targeting these proteins. However, recent advancements have led to the development of a new class of compounds known as pan-Ras inhibitors, which are designed to target multiple Ras isoforms. This guide provides a comparative analysis of Kobe2602 and other notable pan-Ras inhibitors, supported by experimental data, to aid researchers in their drug discovery and development efforts.
Mechanism of Action of Pan-Ras Inhibitors
Pan-Ras inhibitors employ diverse strategies to counteract the effects of oncogenic Ras. One common mechanism involves interfering with the interaction between Ras and its downstream effectors, such as Raf kinases. By blocking this interaction, these inhibitors can prevent the activation of critical signaling cascades like the MAPK/ERK and PI3K/AKT pathways, which are frequently hyperactivated in Ras-mutant cancers.
This compound, for instance, was identified through an in silico screen and has been shown to inhibit the binding of H-Ras·GTP to the Ras-binding domain (RBD) of c-Raf-1.[1][2] Other pan-Ras inhibitors, such as RMC-6236 (Daraxonrasib) and RMC-7977, are characterized as "molecular glues." They form a ternary complex with Ras in its active, GTP-bound state (RAS(ON)) and cyclophilin A, which blocks the interaction with downstream effectors.[3][4][5] In contrast, BI-2865 is a non-covalent inhibitor that binds to the GDP-bound, inactive state of KRAS, preventing its activation.[3][6] ADT-007 represents another unique mechanism, binding to nucleotide-free Ras to block GTP activation.[7][8]
Quantitative Comparison of Pan-Ras Inhibitors
The following table summarizes key quantitative data for this compound and other selected pan-Ras inhibitors, providing a basis for comparing their potency and efficacy.
| Inhibitor | Target(s) | Binding Affinity (Kd/Ki) | Cellular Potency (IC50) | Reference(s) |
| This compound | H-Ras·GTP - c-Raf-1 interaction | Ki = 149 µM | Anchorage-independent growth (H-rasG12V NIH 3T3): ~1.4 µM; Anchorage-dependent growth (H-rasG12V NIH 3T3): ~2 µM; H-Ras·GTP - Sos interaction: ~100 µM | [1][6][9][10] |
| BI-2865 | WT, G12C, G12D, G12V, G13D mutant KRAS | Kd = 3.2-6.9 nM (WT), 4.3-4.5 nM (G12C), 32 nM (G12D), 26 nM (G12V), 4.3 nM (G13D) | Proliferation (KRAS mutant BaF3 cells): ~140 nM; pERK inhibition (KRAS mutant models): ~150 nM | [1][3][6] |
| RMC-7977 | Active (GTP-bound) KRAS, HRAS, NRAS | Kd = 195 nM (to CYPA), 292 µM (to KRAS G12V) | Proliferation (RAS-mutant AML cell lines): <10 nM | [11][12] |
| ADT-007 | Nucleotide-free Ras | Not Reported | Growth inhibition (KRASG13D HCT 116): 5 nM; Growth inhibition (KRASG12C MIA PaCa-2): 2 nM; Growth inhibition (RAS-mutant multiple myeloma): 0.76-12 nM | [7][13][14][15][16] |
| Daraxonrasib (RMC-6236) | Active (GTP-bound) WT and mutant KRAS, NRAS, HRAS | Not Reported | pERK inhibition (RAS-dependent cell lines): 0.4-3 nM; Cell growth (RAS-dependent cell lines): 1-27 nM; Cell growth (HPAC and Capan-2 cells): 1.2-1.4 nM | [8][17] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified Ras signaling pathway and points of intervention by pan-Ras inhibitors.
Caption: General experimental workflow for evaluating pan-Ras inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of pan-Ras inhibitors.
H-Ras-c-Raf-1 Binding Assay
This assay is used to determine the ability of a compound to inhibit the interaction between Ras and its effector Raf. A common method is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.
Principle: The assay measures the proximity of two molecules labeled with fluorescent dyes. When the molecules interact, FRET occurs, resulting in a detectable signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
General Protocol:
-
Reagents: Biotinylated, GTP-loaded K-Ras (or other isoforms) and GST-tagged c-Raf-RBD are used. A terbium-labeled anti-Tag antibody serves as the donor fluorophore, and a fluorophore-labeled anti-Tag antibody acts as the acceptor.[18][19]
-
Procedure:
-
The test compound is incubated with the Ras and Raf proteins.
-
The fluorescently labeled antibodies are added.
-
The mixture is incubated to allow for binding.
-
The FRET signal is measured using a plate reader.
-
-
Data Analysis: The decrease in FRET signal in the presence of the inhibitor is used to calculate the IC50 or Ki value.
Anchorage-Independent Cell Growth Assay (Soft Agar Assay)
This assay assesses the ability of transformed cells to grow without attachment to a solid surface, a hallmark of cancer cells.
Principle: Cancer cells, unlike normal cells, can form colonies in a semi-solid medium like soft agar. The inhibitory effect of a compound on this ability is quantified.
General Protocol:
-
Preparation: A base layer of agar in culture medium is prepared in a multi-well plate and allowed to solidify.[20][21][22][23][24]
-
Cell Seeding: A top layer of agar containing the cells to be tested and the inhibitor at various concentrations is overlaid on the base layer.
-
Incubation: The plates are incubated for several weeks to allow for colony formation.
-
Staining and Quantification: Colonies are stained (e.g., with crystal violet) and counted.
-
Data Analysis: The number and size of colonies in treated wells are compared to untreated controls to determine the IC50 of the inhibitor.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor activity of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored.
General Protocol:
-
Cell Implantation: A suspension of cancer cells (e.g., SW480 human colon carcinoma cells for this compound) is injected subcutaneously into the flank of nude mice.[1][25][26]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: The mice are treated with the inhibitor (e.g., via oral administration) or a vehicle control.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly.
-
Endpoint: At the end of the study, tumors are excised and may be used for further analysis (e.g., western blotting to assess downstream signaling).
-
Data Analysis: The reduction in tumor growth in the treated group compared to the control group is calculated to determine the in vivo efficacy of the compound.
Conclusion
The landscape of Ras-targeted therapies is rapidly evolving, with a variety of pan-Ras inhibitors showing promise in preclinical and clinical studies. This compound represents an early example of a small molecule inhibitor of the Ras-Raf interaction. More recent developments have yielded highly potent inhibitors like BI-2865, RMC-7977, ADT-007, and Daraxonrasib (RMC-6236), each with distinct mechanisms of action and impressive cellular potencies in the nanomolar range. The choice of which inhibitor to investigate further will depend on the specific research question, the cancer type of interest, and the desire to target specific states of Ras activation. The experimental protocols outlined in this guide provide a foundation for the continued evaluation and comparison of these and future pan-Ras inhibitors, with the ultimate goal of developing effective therapies for Ras-driven cancers.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. BI-2865 | pan-KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 7. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Ras inhibitor | Probechem Biochemicals [probechem.com]
- 11. ashpublications.org [ashpublications.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ashpublications.org [ashpublications.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ascopubs.org [ascopubs.org]
- 16. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revmed.com [revmed.com]
- 18. aurorabiolabs.com [aurorabiolabs.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. artscimedia.case.edu [artscimedia.case.edu]
- 21. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 22. protocols.io [protocols.io]
- 23. Video: The Soft Agar Colony Formation Assay [jove.com]
- 24. Soft Agar Anchorage-independent Assay [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. biorxiv.org [biorxiv.org]
kobe2602: A Comparative Analysis of its Activity in KRAS G12C Versus Other Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational small molecule kobe2602, focusing on its activity against cancers harboring KRAS mutations. While direct experimental data for this compound's efficacy on the KRAS G12C mutation is not publicly available, this document synthesizes existing research on its mechanism of action and performance against other KRAS variants to offer a scientifically grounded perspective. We will compare its pan-RAS inhibitory profile with that of mutant-specific inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a small molecule inhibitor that disrupts the interaction between RAS proteins in their active, GTP-bound state and their downstream effectors, such as c-Raf-1.[1] This mechanism suggests a potential for broad activity against various RAS mutations, classifying it as a pan-RAS inhibitor. Existing preclinical data demonstrates its efficacy in cellular and in vivo models driven by H-Ras G12V and K-Ras G12V mutations.[1] This guide will extrapolate these findings to hypothesize its potential activity against the clinically significant KRAS G12C mutation and contrast it with the established profiles of G12C-specific inhibitors.
This compound: Mechanism of Action
This compound functions by competitively inhibiting the binding of GTP-bound RAS to the RAS-binding domain (RBD) of its effector proteins.[1] This prevents the initiation of downstream signaling cascades, such as the MAPK pathway (RAS-RAF-MEK-ERK), which are critical for tumor cell proliferation and survival.
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Comparative Efficacy of this compound
The available preclinical data for this compound focuses on its activity against G12V mutations. To provide a comprehensive comparison, we will present this data alongside the known activities of representative KRAS G12C-specific and other pan-KRAS inhibitors.
Biochemical Activity
| Compound | Target | Assay Type | Ki / IC50 | Reference |
| This compound | H-Ras-GTP - c-Raf-1 Binding | Biochemical | Ki = 149 µM | |
| Sotorasib (AMG 510) | KRAS G12C | Biochemical | IC50 = 0.019 µM (GTP-KRAS G12C) | [2] |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical | IC50 = 0.05 µM (GTP-KRAS G12C) | [3] |
Cellular Activity
| Compound | Cell Line | KRAS Mutation | Assay Type | IC50 | Reference |
| This compound | NIH 3T3 | H-Ras G12V | Anchorage-independent growth | ~1.4 µM | |
| This compound | SW480 | K-Ras G12V | Anchorage-independent growth | Not specified, effective | [1] |
| Sotorasib (AMG 510) | NCI-H358 | KRAS G12C | Cell Viability | IC50 = 0.007 µM | [2] |
| Adagrasib (MRTX849) | MIA PaCa-2 | KRAS G12C | Cell Viability | IC50 = 0.009 µM | [3] |
Activity Against KRAS G12C: An Extrapolated View
While direct experimental data is lacking, we can infer the potential activity of this compound against KRAS G12C based on its pan-RAS inhibitory mechanism and the structural and biochemical similarities and differences between KRAS mutants.
-
Mechanism of Action: this compound targets the interaction between RAS and its effectors, a feature common to all activating KRAS mutations. This suggests that it should, in principle, have activity against KRAS G12C.
-
Structural Considerations: The G12C mutation introduces a cysteine residue, which has been exploited by covalent inhibitors like sotorasib and adagrasib.[4] this compound, being a non-covalent inhibitor, would not leverage this specific feature. However, the overall conformation of the effector-binding region is largely conserved across different G12 mutants, suggesting that this compound's binding may not be significantly hindered.[5]
-
Biochemical Differences: Different KRAS mutations can lead to variations in intrinsic GTPase activity and affinity for effectors.[6][7] For instance, KRAS G12C has been shown to have a higher intrinsic GTP hydrolysis rate compared to G12V.[6] This could theoretically influence the proportion of active, GTP-bound KRAS G12C available for inhibition by this compound.
Comparison with Other KRAS Inhibitors
| Inhibitor Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Pan-RAS Inhibitors | This compound, RMC-6236 | Inhibit RAS-effector interaction | Broad applicability across various RAS mutations | Potentially lower potency than mutant-specific inhibitors; potential for off-target effects on wild-type RAS |
| G12C-Specific Inhibitors | Sotorasib, Adagrasib | Covalently bind to the mutant cysteine in KRAS G12C | High potency and selectivity for the G12C mutant | Limited to a single KRAS mutation; potential for acquired resistance through secondary mutations |
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### 6. Experimental Protocols
#### 6.1. RAS-Effector Interaction Assay (General Protocol)
This assay is designed to measure the ability of a compound to inhibit the binding of RAS to its effector proteins, such as RAF.
1. **Protein Expression and Purification:** Recombinant RAS (e.g., H-Ras, K-Ras with a specific mutation) and the RAS-binding domain (RBD) of the effector protein (e.g., c-Raf-1) are expressed and purified.
2. **Assay Setup:** The assay is typically performed in a 96- or 384-well plate format. A labeled form of RAS (e.g., fluorescently tagged) is used.
3. **Binding Reaction:** Labeled RAS-GTP is incubated with the effector RBD in the presence of varying concentrations of the test compound (e.g., this compound).
4. **Detection:** The extent of binding is measured using techniques such as Fluorescence Resonance Energy Transfer (FRET), AlphaScreen, or surface plasmon resonance (SPR).
5. **Data Analysis:** The datais used to calculate the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of the compound.
```dot
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Caption: General workflow for a RAS-effector interaction assay.
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the ability of a compound to inhibit the transformed phenotype of cancer cells.
-
Cell Culture: Cancer cell lines with the desired KRAS mutation are cultured.
-
Preparation of Agar Layers: A base layer of agar in culture medium is prepared in multi-well plates. A top layer of agar containing the cancer cells and varying concentrations of the test compound is then added.
-
Incubation: The plates are incubated for 2-4 weeks to allow for colony formation.
-
Staining and Quantification: Colonies are stained (e.g., with crystal violet) and counted.
-
Data Analysis: The number of colonies in treated wells is compared to untreated controls to determine the IC50 of the compound for inhibiting anchorage-independent growth.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor activity of a compound in a living organism.
-
Cell Implantation: Human cancer cells with a specific KRAS mutation are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with the test compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Data Analysis: The tumor growth in the treated group is compared to the control group to assess the efficacy of the compound.
Conclusion
This compound represents a pan-RAS inhibitor with demonstrated activity against G12V-mutant RAS. While its efficacy against KRAS G12C has not been directly reported, its mechanism of action suggests potential activity. However, it is unlikely to match the potency of G12C-specific covalent inhibitors. The development of both pan-RAS and mutant-specific inhibitors highlights the diverse strategies being employed to target this challenging oncogene. Further preclinical studies are necessary to fully elucidate the activity profile of this compound across a broader range of KRAS mutations, including G12C, to better define its potential clinical utility.
References
- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 6. Frontiers | A Comparative Analysis of Individual RAS Mutations in Cancer Biology [frontiersin.org]
- 7. Classification of KRAS activating mutations and the implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Cellular Activity of kobe2602: A Comparative Guide
This guide provides a comprehensive comparison of experimental data and methodologies for validating the on-target activity of kobe2602, a small-molecule inhibitor of the Ras signaling pathway. The information is intended for researchers, scientists, and drug development professionals working on Ras-targeted therapies.
Introduction to this compound
This compound is a small-molecule compound identified through in silico screening designed to inhibit the function of Ras proteins.[1] Mutated Ras genes are prevalent in many human cancers, making them a critical target for anti-cancer drug development.[1][2][3] this compound and its analog, Kobe0065, function by disrupting the interaction between the active, GTP-bound form of Ras (Ras-GTP) and its downstream effector proteins, such as c-Raf-1.[1][4] This inhibition of protein-protein interaction is a key mechanism for halting the oncogenic signaling cascade. This guide will detail the experimental validation of this mechanism and compare the efficacy of this compound with other relevant compounds.
Comparative On-Target Activity Data
The following table summarizes the key quantitative data for this compound and comparable inhibitors. This data is derived from in vitro binding assays and cellular assays on H-rasG12V-transformed NIH 3T3 cells.
| Compound | Biochemical Activity (Ki) Inhibition of H-Ras-GTP/c-Raf-1 Binding | Cellular Activity (IC50) Anchorage-Independent Growth | Cellular Activity (IC50) Anchorage-Dependent Growth |
| This compound | 149 ± 55 µM[1] | 1.4 µM[1] | 2 µM[1] |
| Kobe0065 | 46 ± 13 µM[1] | ~0.5 µM[1] | ~1.5 µM[1] |
| Sorafenib | Not Applicable (Raf kinase inhibitor) | 2.1 µM[1] | 0.8 µM[1] |
Note: A lower Ki value indicates stronger binding inhibition in a biochemical context. A lower IC50 value indicates greater potency in a cellular context. Sorafenib is included as a reference compound that targets the same pathway but at a different node (downstream of Ras).
Experimental Protocols for On-Target Validation
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to determine the on-target activity of this compound.
In Vitro Ras-GTP/c-Raf-1 Binding Assay
This assay quantitatively measures the ability of a compound to inhibit the direct interaction between H-Ras-GTP and the Ras-binding domain (RBD) of c-Raf-1.
-
Objective: To determine the inhibitory constant (Ki) of this compound.
-
Methodology:
-
Protein Preparation: Recombinant H-Ras and c-Raf-1 RBD are expressed and purified. H-Ras is loaded with a non-hydrolyzable GTP analog, such as GTPγS or GppNHp, to maintain it in an active state.
-
Assay Principle: An ELISA-based or fluorescence polarization assay is commonly used. For an ELISA, c-Raf-1 RBD is immobilized on a microplate.
-
Procedure:
-
Varying concentrations of this compound are pre-incubated with GTP-loaded H-Ras.
-
This mixture is then added to the c-Raf-1 RBD-coated plate.
-
The amount of H-Ras bound to c-Raf-1 RBD is detected using an anti-H-Ras antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection.
-
-
Data Analysis: The data is used to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation, taking into account the concentration of H-Ras and its affinity for c-Raf-1 RBD.
-
Western Blot Analysis of Downstream Signaling
This experiment verifies that this compound inhibits the Ras signaling cascade within cells by observing the phosphorylation status of downstream kinases.
-
Objective: To assess the in-cell inhibition of Ras pathway signaling.
-
Methodology:
-
Cell Culture and Treatment: H-rasG12V-transformed NIH 3T3 cells are cultured to a suitable confluency. The cells are then treated with varying concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., sorafenib) for a specified time.
-
Lysate Preparation: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the p-MEK/total MEK and p-ERK/total ERK ratios indicates on-target activity.[1]
-
Co-Immunoprecipitation (Co-IP) Assay
This assay directly demonstrates that this compound disrupts the interaction between Ras and Raf in a cellular environment.
-
Objective: To confirm the disruption of the Ras-Raf complex in vivo.
-
Methodology:
-
Cell Culture and Treatment: Cells expressing an activated Ras mutant (e.g., H-rasG12V) are treated with this compound or a vehicle control.
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against Ras (e.g., anti-H-Ras) that is coupled to agarose or magnetic beads. This pulls down Ras and any proteins bound to it.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound protein complexes are then eluted from the beads.
-
Western Blot Analysis: The eluted samples are analyzed by Western blotting using an antibody against c-Raf-1. A reduced amount of c-Raf-1 in the sample from this compound-treated cells, compared to the control, indicates that the compound has disrupted the Ras-Raf interaction.[1]
-
Cellular Proliferation Assays
These assays measure the functional consequence of Ras pathway inhibition, which is a reduction in cancer cell proliferation.
-
Objective: To determine the IC50 values of this compound for cell growth inhibition.
-
Methodology:
-
Anchorage-Dependent Growth:
-
Cells (e.g., H-rasG12V-transformed NIH 3T3) are seeded in standard multi-well cell culture plates.
-
After allowing the cells to attach, they are treated with a serial dilution of this compound for 48-72 hours.
-
Cell viability is measured using an MTS, MTT, or CellTiter-Glo assay.
-
The IC50 value is calculated from the dose-response curve.[1]
-
-
Anchorage-Independent Growth (Soft Agar Assay):
-
This assay models the ability of cancer cells to grow without attachment to a substrate, a hallmark of transformation.
-
A base layer of agar in culture medium is prepared in multi-well plates.
-
A top layer of agar containing the cells and serial dilutions of this compound is added.
-
The plates are incubated for 2-3 weeks to allow for colony formation.
-
Colonies are stained (e.g., with crystal violet) and counted. The IC50 is the concentration of this compound that reduces colony formation by 50%.[1]
-
-
Visualizations of Pathways and Workflows
Ras Signaling Pathway and this compound's Point of Intervention
Caption: The Ras signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Western Blot Validation
Caption: Workflow for validating on-target activity via Western Blot.
Logical Flow of On-Target Activity Validation
References
- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small-molecule Ras inhibitors that display antitumor activity by interfering with Ras·GTP-effector interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Downstream Effects of Kobe2602 on the MEK/ERK Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Kobe2602, a novel Ras inhibitor, and its downstream effects on the pivotal MEK/ERK signaling pathway. By objectively comparing its performance with established MEK and ERK inhibitors, this document serves as a valuable resource for researchers investigating new therapeutic strategies targeting RAS-driven cancers. The information presented is supported by experimental data and detailed methodologies to aid in the replication and further exploration of these findings.
Introduction to MEK/ERK Pathway Inhibition
The Ras-Raf-MEK-ERK cascade is a critical signaling pathway that regulates fundamental cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in Ras or Raf proteins, is a hallmark of many human cancers. Consequently, targeting key components of this cascade has become a major focus of anti-cancer drug development. This compound represents an upstream inhibitor, targeting the initial Ras-Raf interaction, while other inhibitors directly target the downstream kinases MEK1/2 or ERK1/2. Understanding the distinct and overlapping effects of these inhibitors is crucial for developing more effective and durable cancer therapies.
Comparative Analysis of Inhibitor Performance
To validate the downstream effects of this compound on the MEK/ERK pathway, its performance is compared with that of well-characterized MEK inhibitors, Trametinib and Cobimetinib, and the ERK inhibitor, Ulixertinib. The following tables summarize key quantitative data from various studies.
It is important to note that the data presented below are compiled from different studies and may not be directly comparable due to variations in experimental conditions, cell lines, and assay formats.
Table 1: Inhibition of MEK/ERK Pathway Phosphorylation
| Inhibitor | Target | Cell Line | Concentration | % Inhibition of p-MEK | % Inhibition of p-ERK | Citation |
| This compound | Ras-Raf Interaction | H-RasG12V-transformed NIH 3T3 | 20 µM | Efficiently Inhibited | Efficiently Inhibited | [1] |
| Trametinib | MEK1/2 | NSCLC cell lines | 10 nM - 250 nM | - | Strong downregulation | [2] |
| Cobimetinib | MEK1 | Neuroblastoma cell lines | 1 µM | Feedback activation | De-phosphorylation | [3] |
| Ulixertinib | ERK1/2 | Neuroblastoma cell lines | Varies | - | Increased p-ERK, but inhibited p-RSK | [4] |
Note: For this compound, specific percentage inhibition values were not available in the reviewed literature; "Efficiently Inhibited" is used as a qualitative descriptor from the source. For Cobimetinib, feedback activation of MEK was observed. For Ulixertinib, an increase in p-ERK was noted, a phenomenon observed with some ERK inhibitors, while the downstream substrate p-RSK was inhibited.
Table 2: Inhibition of Cell Proliferation (IC50 values)
| Inhibitor | Cell Line | IC50 | Citation |
| This compound | H-RasG12V-transformed NIH 3T3 | ~1.4 µM (anchorage-independent) | [5] |
| Trametinib | BRAFV600E melanoma cell lines | 1.0–2.5 nM | [6] |
| Cobimetinib | Neuroblastoma cell line IMR-32 | 0.07 µM | [3] |
| Ulixertinib | BRAF/RAS-mutant cancer cell lines | Varies | [7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: MEK/ERK signaling pathway and points of inhibition.
Caption: Western Blot workflow for analyzing MEK/ERK phosphorylation.
Experimental Protocols
Western Blot Analysis for MEK/ERK Phosphorylation
This protocol outlines the key steps for assessing the phosphorylation status of MEK and ERK in response to inhibitor treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or other inhibitors for a specified duration. Include a vehicle-treated control group.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a Bradford or BCA protein assay to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., GAPDH or β-actin) to confirm equal protein loading.
-
Washing and Secondary Antibody Incubation: Wash the membrane extensively with TBST to remove unbound primary antibodies. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Signal Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitors (this compound, Trametinib, etc.) and a vehicle control. Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.
Conclusion
This compound effectively inhibits the MEK/ERK signaling pathway as a consequence of its primary action on the upstream Ras-Raf interaction. This is evidenced by the inhibition of MEK and ERK phosphorylation and a reduction in cancer cell proliferation. While direct, quantitative comparisons with MEK and ERK inhibitors are limited by the available data, this guide provides a framework for understanding the distinct mechanisms of action and for designing future experiments. The provided protocols offer a starting point for researchers to further validate and expand upon these findings, ultimately contributing to the development of more effective targeted therapies for cancer.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Kobe2602 Cross-Reactivity Profile: A Comparative Analysis Against Other GTPases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of Kobe2602, a small-molecule inhibitor of Ras GTPases. The information is intended for researchers and professionals involved in cancer biology and drug discovery.
Introduction to this compound
This compound is a selective inhibitor of Ras proteins, which functions by disrupting the interaction between GTP-bound Ras and its downstream effector, c-Raf-1.[1][2] This inhibition effectively blocks the MAPK signaling cascade (Ras-Raf-MEK-ERK), which is often hyperactivated in various cancers due to Ras mutations. This compound has demonstrated antitumor activity in preclinical models by inducing apoptosis and inhibiting the growth of cancer cells harboring Ras mutations.[1][3]
Quantitative Cross-Reactivity Data
Extensive literature searches did not yield specific quantitative data (e.g., Ki or IC50 values) for the binding of this compound to GTPases other than H-Ras. The primary study describing this compound qualitatively assesses its binding to a panel of other small GTPases.
| Target GTPase | This compound Binding Affinity | Quantitative Data |
| H-Ras | Inhibits H-Ras-GTP binding to c-Raf-1 | Ki = 149 ± 55 μM |
| M-Ras | Efficient Binding | Not Available |
| Rap2A | Efficient Binding | Not Available |
| RalA | Efficient Binding | Not Available |
| Rap1A | Weak Binding | Not Available |
| Cdc42 | Very Weak to No Binding | Not Available |
| Rac1 | Very Weak to No Binding | Not Available |
Experimental Protocols
The following are detailed methodologies for the key experiments likely employed to characterize the cross-reactivity of this compound, based on the available literature.
In Vitro Ras-Raf Binding Assay
This assay is crucial for determining the inhibitory constant (Ki) of this compound against the H-Ras-GTP and c-Raf-1 interaction.
Objective: To quantify the inhibitory effect of this compound on the interaction between H-Ras and the Ras-binding domain (RBD) of c-Raf-1.
Materials:
-
Recombinant human H-Ras protein
-
Recombinant human c-Raf-1 RBD
-
GTPγS (non-hydrolyzable GTP analog)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Detection system (e.g., ELISA-based or fluorescence-based)
Procedure:
-
H-Ras Activation: Recombinant H-Ras is loaded with GTPγS to maintain it in the active, GTP-bound state.
-
Plate Coating: The wells of a microtiter plate are coated with the c-Raf-1 RBD.
-
Inhibition Reaction: A fixed concentration of GTPγS-loaded H-Ras is mixed with varying concentrations of this compound.
-
Binding: The H-Ras/Kobe2602 mixtures are added to the c-Raf-1 RBD-coated wells and incubated to allow for binding.
-
Washing: The wells are washed to remove unbound H-Ras.
-
Detection: The amount of bound H-Ras is quantified using a primary antibody against H-Ras, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for a colorimetric or chemiluminescent readout.
-
Data Analysis: The data is plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 is determined. The Ki is then calculated using the Cheng-Prusoff equation.
NMR Spectroscopy for Cross-Reactivity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to assess the direct binding of a small molecule to a protein and can be used to evaluate the cross-reactivity of this compound against other GTPases.
Objective: To qualitatively and potentially quantitatively assess the binding of this compound to a panel of GTPases.
Materials:
-
15N-labeled recombinant GTPases (M-Ras, Rap2A, RalA, Rap1A, Cdc42, Rac1)
-
GppNHp (non-hydrolyzable GTP analog)
-
This compound
-
NMR buffer (e.g., 50 mM sodium phosphate pH 7.0, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 10% D2O)
Procedure:
-
Protein Preparation: 15N-labeled GTPases are expressed and purified.
-
NMR Sample Preparation: A solution of the 15N-labeled GTPase loaded with GppNHp is prepared in NMR buffer.
-
Acquisition of Reference Spectrum: A 2D 1H-15N HSQC spectrum of the protein alone is recorded. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.
-
Titration with this compound: Aliquots of a concentrated stock solution of this compound are added stepwise to the protein sample.
-
Acquisition of Spectra with Ligand: A 2D 1H-15N HSQC spectrum is recorded after each addition of this compound.
-
Data Analysis: The spectra are overlaid and analyzed for chemical shift perturbations (CSPs). Significant changes in the position of specific peaks upon addition of this compound indicate direct binding to that region of the protein. The magnitude of the CSPs can be used to estimate the binding affinity.
Signaling Pathway and Experimental Workflow
Ras Signaling Pathway
Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cross-Reactivity Screening
Caption: A generalized workflow for assessing the cross-reactivity of this compound against a panel of GTPases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-organization of axial polarity, inside-out layer pattern, and species-specific progenitor dynamics in human ES cell-derived neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Kobe2602: A Comparative Analysis of Ras-Effector Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Ras family of small GTPases, frequently mutated in human cancers, represents a critical node in signaling pathways that drive cell proliferation, survival, and differentiation. The constitutively active state of mutant Ras proteins leads to aberrant downstream signaling primarily through direct interaction with effector proteins such as Raf, PI3K, and RalGDS. Consequently, the disruption of these Ras-effector interactions has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of kobe2602, a small-molecule inhibitor of this interaction, with other notable alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Ras-Effector Interaction Inhibitors
The following table summarizes the quantitative data for this compound and its analogs, alongside other compounds targeting the Ras-effector interface. It is important to note that the direct comparison of potencies can be influenced by variations in experimental conditions across different studies.
| Inhibitor | Target Interaction | Ki (in vitro) | IC50 (in vitro) | IC50 (cellular) | Cell-Based Assay | Reference |
| This compound | H-Ras·GTP - c-Raf-1 RBD | 149 µM[1] | ~10 µM (Ras-Raf binding)[2] | H-rasG12V-transformed NIH 3T3 | [2] | |
| kobe0065 | H-Ras·GTP - c-Raf-1 RBD | 46 ± 13 µM[2][3][4] | ~10 µM (Ras-Raf binding)[2] | H-rasG12V-transformed NIH 3T3 | [2] | |
| BI-2852 | KRAS - SOS1 | 490 nM[5][6] | 5.8 µM (pERK inhibition) | NCI-H358 | [5] | |
| KRAS - cRAF | 770 nM[5][6] | |||||
| KRAS - PI3Kα | 500 nM[5][6] | |||||
| Rigosertib | Ras - Effector (Ras mimetic) | Not Reported | Not Reported | Sub-micromolar (cell viability) | RMS and NB cell lines | [7] |
Note: The mechanism of action for Rigosertib is currently debated, with some studies suggesting it functions as a microtubule-destabilizing agent rather than a direct Ras-effector inhibitor.[8]
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental evaluation process, the following diagrams are provided.
Caption: Ras signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating Ras-effector inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
In Vitro Ras-Raf Binding Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to disrupt the interaction between Ras and the Ras-binding domain (RBD) of Raf.
Materials:
-
Recombinant purified active Ras (GTP-bound)
-
Recombinant purified GST-tagged Raf-RBD
-
Glutathione-coated 96-well plates
-
Primary antibody against Ras
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Test compounds (e.g., this compound)
Procedure:
-
Coat the wells of a glutathione-coated 96-well plate with GST-Raf-RBD and incubate.
-
Wash the wells to remove unbound GST-Raf-RBD.
-
Block the wells with blocking buffer to prevent non-specific binding.
-
Pre-incubate active Ras-GTP with various concentrations of the test compound.
-
Add the Ras-GTP/compound mixture to the wells and incubate to allow binding to the immobilized Raf-RBD.
-
Wash the wells to remove unbound Ras-GTP.
-
Add the primary anti-Ras antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
The decrease in absorbance in the presence of the inhibitor corresponds to its ability to block the Ras-Raf interaction. Ki or IC50 values can be calculated from a dose-response curve.
Western Blot for MEK and ERK Phosphorylation
This method assesses the inhibitor's effect on the downstream Ras signaling cascade by measuring the phosphorylation status of MEK and ERK.
Materials:
-
H-rasG12V-transformed cells (e.g., NIH 3T3)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed H-rasG12V-transformed cells and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay measures the ability of an inhibitor to suppress the anchorage-independent growth of cancer cells, a hallmark of transformation.
Materials:
-
H-rasG12V-transformed cells
-
Complete culture medium
-
Agarose (low melting point)
-
6-well plates
-
Test compounds
Procedure:
-
Prepare a base layer of 0.6% agarose in complete medium in each well of a 6-well plate and allow it to solidify.
-
Trypsinize and count the H-rasG12V-transformed cells.
-
Resuspend the cells in complete medium containing 0.3% agarose and the desired concentration of the test compound.
-
Carefully layer this cell suspension on top of the solidified base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium with the test compound periodically to prevent drying.
-
After the incubation period, stain the colonies with a solution like crystal violet.
-
Count the number of colonies in each well using a microscope.
-
The reduction in the number and size of colonies in the presence of the inhibitor indicates its efficacy in suppressing anchorage-independent growth.
Conclusion
This compound demonstrates clear inhibitory activity against the Ras-Raf interaction, leading to the suppression of downstream signaling and cancerous cell growth. Its performance, when compared to other inhibitors, highlights the diverse strategies being employed to target the "undruggable" Ras oncoprotein. While direct comparisons are challenging due to varying experimental contexts, the data presented in this guide provide a valuable resource for researchers in the field of Ras-targeted drug discovery. The detailed protocols offer a foundation for the independent evaluation and comparison of these and other novel Ras-effector interaction inhibitors. Further head-to-head studies under standardized conditions will be crucial for a definitive assessment of the relative potencies and therapeutic potential of these promising compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Kobe2602 and Other Developmental Ras Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Ras family of small GTPases, frequently mutated in human cancers, has long been considered an elusive target for therapeutic intervention. However, recent breakthroughs have led to the development of a number of inhibitors that target Ras and its signaling pathways through various mechanisms. This guide provides a head-to-head comparison of kobe2602, a pan-Ras inhibitor, with other developmental Ras inhibitors, including the clinically approved KRAS G12C inhibitors sotorasib and adagrasib, the SOS1 inhibitor BI 1701963, and the SHP2 inhibitor RMC-4630.
Overview of Ras Signaling and Inhibition Strategies
Ras proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways critical for cell growth, differentiation, and survival.[1] Oncogenic mutations in Ras lock the protein in a constitutively active state, leading to uncontrolled cell proliferation. The primary strategies for inhibiting Ras signaling include direct inhibition of the Ras protein itself, preventing its interaction with effector proteins, and targeting upstream activators or downstream effectors.
Inhibitor Profiles and Mechanisms of Action
This section details the distinct mechanisms through which this compound and other developmental inhibitors interfere with the Ras signaling cascade.
This compound: A Pan-Ras inhibitor that directly targets the Ras protein. It functions by binding to a pocket on the surface of Ras-GTP, thereby blocking its interaction with multiple downstream effectors, including Raf, PI3K, and RalGDS.[2] this compound and its analog, kobe0065, have demonstrated the ability to inhibit the binding of H-Ras·GTP to c-Raf-1 both in vitro and in vivo.[2] It has also been observed to bind to Ras-GDP, although the functional consequence of this interaction is not yet fully elucidated.[2]
Sotorasib (AMG 510) and Adagrasib (MRTX849): These are covalent inhibitors that specifically target the KRAS G12C mutation. They irreversibly bind to the mutant cysteine residue at position 12, locking KRAS G12C in an inactive, GDP-bound state.[3][4] This prevents the subsequent loading of GTP and activation of downstream signaling. Their high specificity for the G12C mutant minimizes off-target effects on wild-type Ras.
BI 1701963: This is a potent and selective inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on Ras. By binding to the catalytic domain of SOS1, BI 1701963 prevents its interaction with Ras-GDP, thereby inhibiting the formation of active Ras-GTP.[5] As SOS1 is a key activator for multiple Ras isoforms, BI 1701963 acts as a pan-KRAS inhibitor.[6]
RMC-4630: This compound is an allosteric inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is a critical upstream activator of Ras signaling, linking receptor tyrosine kinases (RTKs) to Ras activation.[7] By inhibiting SHP2, RMC-4630 prevents the dephosphorylation of its target proteins, which in turn suppresses the activation of the Ras-MAPK pathway.[7]
Head-to-Head Performance Data
The following tables summarize the available quantitative data for a direct comparison of the inhibitors.
Table 1: Preclinical Efficacy Data
| Inhibitor | Target | Mechanism | Ki (µM) | IC50 (Cell Viability) |
| This compound | Pan-Ras | Blocks Ras-effector interaction | 149 (for H-Ras GTP-c-Raf-1 binding)[1] | 1.4 - 2 µM (H-rasG12V-transformed NIH 3T3 cells)[2] |
| Sotorasib (AMG 510) | KRAS G12C | Covalent inhibitor of inactive state | - | 0.004 - 0.032 µM (KRAS G12C cell lines)[8][9] |
| Adagrasib (MRTX849) | KRAS G12C | Covalent inhibitor of inactive state | - | 0.01 - 0.973 µM (KRAS G12C cell lines)[2] |
| BI 1701963 | SOS1 | Inhibits SOS1-Ras interaction | - | - |
| RMC-4630 | SHP2 | Allosteric inhibitor | - | 1.29 nM (biochemical assay) |
Table 2: Clinical Efficacy Data (for clinically evaluated inhibitors)
| Inhibitor | Indication | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Sotorasib (AMG 510) | KRAS G12C-mutated NSCLC | 37.1% | 6.8 months |
| Adagrasib (MRTX849) | KRAS G12C-mutated NSCLC | 42.9% | 6.5 months |
| BI 1701963 | KRAS-mutated solid tumors | Phase I ongoing, data not yet mature | Phase I ongoing |
| RMC-4630 | RAS-addicted solid tumors | Phase I/II ongoing, monotherapy activity observed | Phase I/II ongoing |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols for key assays used in the evaluation of these Ras inhibitors.
Biochemical Assays
-
Ras-Raf Interaction Assay: This assay is designed to measure the ability of an inhibitor to disrupt the binding of active Ras to its effector, Raf. A common method is the two-hybrid system in yeast, where the interaction between Ras and Raf fusion proteins leads to the transcription of a reporter gene.[10] Alternatively, in vitro binding assays can be performed using purified proteins, often employing techniques like ELISA or AlphaScreen, where a signal is generated upon protein-protein interaction.
-
SOS1-Ras Interaction Assay: To evaluate inhibitors of the SOS1-Ras interaction, such as BI 1701963, a biochemical assay can be set up using purified SOS1 and Ras proteins. The interaction can be monitored using various techniques, including surface plasmon resonance (SPR) to measure binding kinetics, or a fluorescence-based assay where labeled Ras is displaced from SOS1 by the inhibitor.
-
SHP2 Phosphatase Activity Assay: The activity of SHP2 inhibitors like RMC-4630 is assessed by measuring the dephosphorylation of a substrate by the SHP2 enzyme. A common method involves incubating recombinant SHP2 with a fluorogenic or chromogenic phosphatase substrate.[5] The enzymatic reaction produces a fluorescent or colored product that can be quantified to determine the level of SHP2 activity in the presence and absence of the inhibitor.
Cell-Based Assays
-
Cell Viability Assay (MTT Assay): This colorimetric assay is widely used to assess the effect of inhibitors on cell proliferation and viability.
-
Cancer cells with specific Ras mutations are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with varying concentrations of the inhibitor for a defined period (e.g., 72 hours).
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved, and the absorbance is measured using a spectrophotometer. The intensity of the color is proportional to the number of viable cells.[11]
-
In Vivo Models
-
Xenograft Tumor Model: To evaluate the in vivo efficacy of Ras inhibitors, human cancer cell lines with known Ras mutations are injected subcutaneously into immunocompromised mice.
-
Once tumors are established, the mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., orally or via injection) at a specified dose and schedule.
-
Tumor volume is measured regularly to assess the anti-tumor activity of the compound.
-
At the end of the study, tumors can be excised for further analysis, such as western blotting to assess the inhibition of downstream signaling pathways.
-
Conclusion
The landscape of Ras-targeted therapies is rapidly evolving, with a diverse range of inhibitors demonstrating promising preclinical and clinical activity. This compound represents a direct, pan-Ras inhibitory approach by blocking effector interactions. In contrast, sotorasib and adagrasib offer high selectivity for the KRAS G12C mutant, a strategy that has led to their clinical approval. Further diversification in therapeutic strategies is exemplified by BI 1701963 and RMC-4630, which target upstream regulators of Ras activity. The choice of inhibitor and the potential for combination therapies will likely depend on the specific Ras mutation, tumor type, and the development of resistance mechanisms. The experimental data and methodologies presented in this guide provide a framework for the continued evaluation and comparison of these and future Ras-pathway inhibitors.
References
- 1. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 3. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sotorasib | AMG-510 | KRAS G12C inhibitor | TargetMol [targetmol.com]
- 10. Two-Hybrid Analysis of Ras–Raf Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Cellular viability assay [bio-protocol.org]
Comparative Study of Kobe2602's Impact on Different Ras Isoforms: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the small-molecule Ras inhibitor, kobe2602, and its effects on various Ras isoforms. This document synthesizes available experimental data to objectively evaluate its performance and compares it with alternative Ras-targeting strategies.
Mutations in the three primary Ras genes—HRAS, KRAS, and NRAS—are among the most common drivers of human cancers, making them critical targets for therapeutic development. The small-molecule inhibitor this compound, and its closely related analog kobe0065, have emerged as potential tools to probe and inhibit Ras-driven signaling. These compounds were identified through an in silico screen and have been shown to interfere with the interaction between active, GTP-bound Ras and its downstream effectors[1].
Performance and Specificity of this compound
This compound and its analog, kobe0065, function by inhibiting the binding of Ras-GTP to its effector proteins, a crucial step in the activation of downstream signaling pathways that drive cell proliferation and survival[1].
Quantitative Analysis of Inhibition
Experimental data has demonstrated the inhibitory potential of the kobe0065 family of compounds on H-Ras and in cellular models driven by H-Ras and K-Ras mutations.
Table 1: In Vitro Inhibition of H-Ras:c-Raf-1 Interaction
| Compound | Ki (μM) for H-Ras-GTP:c-Raf-1 Binding |
| Kobe0065 | 46 ± 13 |
| This compound | 149 ± 55 |
Data sourced from Shima et al., 2013[1]. The inhibitory constant (Ki) indicates the concentration required to produce half-maximum inhibition.
Table 2: Cellular Activity of this compound and Analogs
| Cell Line | Oncogenic Ras Mutant | Assay | IC50 (μM) |
| H-rasG12V-transformed NIH 3T3 | H-RasG12V | Anchorage-independent growth (soft agar) | ~1.4 (this compound) |
| H-rasG12V-transformed NIH 3T3 | H-RasG12V | Anchorage-dependent growth (2% FBS) | ~2 (this compound) |
| SW480 (human colon carcinoma) | K-RasG12V | Xenograft tumor growth in mice | Antitumor activity observed with oral administration of 80 mg/kg[1] |
IC50 values represent the concentration of the compound that inhibits 50% of the measured cellular process[1].
Broad-Spectrum Binding to Ras Family GTPases
Nuclear Magnetic Resonance (NMR) spectroscopy has been used to assess the direct interaction of kobe0065 and this compound with various GTP-bound small GTPases. The results indicate that these compounds bind efficiently to H-Ras, M-Ras, Rap2A, and RalA. The binding to Rap1A was observed to be weaker compared to H-Ras. Notably, very weak or no binding was detected for the Rho family GTPases, Cdc42 and Rac1, suggesting a degree of selectivity for the Ras superfamily[1][2].
Comparison with Alternative Ras Inhibitors
The field of Ras-targeted therapies has evolved significantly since the discovery of this compound. Current strategies can be broadly categorized into mutant-specific inhibitors and pan-Ras inhibitors.
Table 3: Comparison of this compound with Other Ras Inhibitor Classes
| Inhibitor Class | Examples | Mechanism of Action | Selectivity |
| Kobe0065-family | This compound, Kobe0065 | Inhibit Ras-GTP interaction with effectors | Broad specificity for Ras family GTPases |
| KRAS G12C specific | Sotorasib, Adagrasib | Covalently bind to the mutant cysteine in KRAS G12C, locking it in an inactive state | Highly specific for KRAS G12C mutant |
| Pan-KRAS | BI-2865 | Non-covalent inhibitors that bind to the inactive state of multiple KRAS mutants, sparing HRAS and NRAS | Selective for multiple KRAS mutants over other Ras isoforms[3] |
| Pan-Ras | RMC-6236 | Target all three Ras isoforms (KRAS, HRAS, NRAS) | Broadly active against multiple Ras isoforms and mutations[4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound, it is essential to visualize the signaling pathway it targets and the experimental workflows used to characterize its effects.
Caption: Ras signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing Ras inhibitors like this compound.
Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate the efficacy of this compound and similar Ras inhibitors.
In Vitro Ras-c-Raf-1 Binding Assay
This assay is designed to quantify the inhibitory effect of a compound on the direct interaction between active Ras and the Ras-binding domain (RBD) of c-Raf-1.
-
Protein Purification: Recombinant H-Ras (residues 1-166) and the c-Raf-1 RBD (residues 51-131) are expressed and purified, typically from E. coli.
-
Nucleotide Loading: H-Ras is loaded with a non-hydrolyzable GTP analog, such as GTPγS or GppNHp, to maintain it in an active conformation.
-
Interaction Assay: The interaction can be measured using various techniques, such as:
-
ELISA-based assay: One protein (e.g., GST-tagged Raf-RBD) is immobilized on a plate, and the other protein (e.g., biotinylated Ras-GTPγS) is added in the presence of varying concentrations of the inhibitor. The amount of bound Ras is detected using a labeled antibody or streptavidin conjugate.
-
Surface Plasmon Resonance (SPR): One protein is immobilized on a sensor chip, and the other is flowed over the surface. The binding and dissociation are measured in real-time. The assay is repeated with different concentrations of the inhibitor to determine its effect on the binding kinetics.
-
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki), which reflects the potency of the inhibitor.
Cell-Based Assays for Ras-Dependent Growth
These assays assess the effect of the inhibitor on the proliferation and survival of cancer cells that are dependent on oncogenic Ras signaling.
-
Cell Culture: Cancer cell lines harboring specific Ras mutations (e.g., H-rasG12V or K-rasG12V) are cultured under standard conditions.
-
Compound Treatment: Cells are treated with a range of concentrations of the inhibitor (e.g., this compound) for a specified period (e.g., 24-72 hours).
-
Anchorage-Dependent Growth Assay:
-
Cells are seeded in standard multi-well plates.
-
After treatment, cell viability is measured using assays such as MTT, MTS, or by direct cell counting.
-
-
Anchorage-Independent Growth (Soft Agar) Assay:
-
This assay is a better indicator of tumorigenic potential.
-
Cells are suspended in a soft agar matrix in the presence of the inhibitor and layered on top of a solidified agar base.
-
After a period of incubation (e.g., 2-3 weeks), the number and size of colonies formed are quantified.
-
-
Data Analysis: The results are used to determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth or colony formation.
Western Blot Analysis of Downstream Signaling
This technique is used to measure the effect of the inhibitor on the phosphorylation status of key proteins in the Ras signaling cascade.
-
Cell Lysis: Ras-mutant cells are treated with the inhibitor for a short period (e.g., 1-24 hours) and then lysed to extract cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of downstream effectors (e.g., anti-phospho-ERK, anti-phospho-Akt) and total protein levels of these effectors as loading controls.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels to determine the extent of signaling inhibition.
Conclusion
This compound and its analog kobe0065 represent an early class of small-molecule inhibitors that target the Ras-effector interaction. While they have demonstrated inhibitory activity against H-Ras and in cellular models with H-Ras and K-Ras mutations, and exhibit broad binding to the Ras superfamily, a detailed quantitative comparison of their impact on all three major Ras isoforms (HRAS, KRAS, and NRAS) is not yet available in the public domain. The development of more potent and selective pan-Ras and mutant-specific inhibitors has since provided the field with a wider array of tools and potential therapeutics. Nevertheless, the study of compounds like this compound provides valuable insights into the druggability of the Ras-effector interface and serves as a foundation for the development of next-generation Ras inhibitors. Further research to quantitatively assess the isoform-specific effects of the kobe0065-family of compounds would be beneficial for a more complete understanding of their therapeutic potential.
References
- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Evolution of direct RAS inhibitors: from undruggable target to clinical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of kobe2602 for Ras Over Other Signaling Proteins
A Comparative Guide for Researchers and Drug Development Professionals
The small molecule inhibitor kobe2602 has emerged as a tool compound for investigating the role of Ras GTPases in cellular signaling. This guide provides an objective comparison of this compound's performance against its intended target, Ras, and other key signaling proteins. The information presented herein is supported by available experimental data to aid researchers in designing and interpreting experiments involving this inhibitor.
Data Presentation: Quantitative Analysis of this compound Inhibition
The following table summarizes the known quantitative data for this compound's inhibitory activity. It is important to note that while the inhibitor's primary activity is against the Ras-Raf interaction, its effects on other signaling proteins are also documented, often as downstream consequences of Ras inhibition.
| Target Protein/Interaction | Parameter | Value | Notes |
| H-Ras GTP - c-Raf-1 Binding | Ki | 149 µM | This value represents the inhibitor's ability to block the direct interaction between active Ras and its effector Raf in a cell-free system. |
| Cellular Ras-Raf Binding | IC50 | ~10 µM | This is the concentration required to inhibit 50% of the Ras-Raf interaction within a cellular context. |
| H-RasG12V-transformed NIH 3T3 cells | IC50 | 1.4-2 µM | This value reflects the inhibitor's potency in a cell-based assay measuring anchorage-dependent and -independent growth. |
| c-Raf-1 Kinase Activity | - | No direct inhibition | In vitro kinase assays have shown that this compound does not directly inhibit the enzymatic activity of c-Raf-1.[1] |
| Downstream Effectors (MEK, ERK, Akt) | - | Downregulation of phosphorylation | Treatment with this compound leads to a decrease in the phosphorylation of MEK, ERK, and Akt, which is consistent with the inhibition of upstream Ras signaling.[1] |
| Other Ras Family GTPases | Binding | Efficient binding to M-Ras, Rap2A, RalA; Weak binding to Rap1A, Cdc42, Rac1[2] | This indicates a degree of specificity within the Ras superfamily of small GTPases. |
Signaling Pathway Overview
The Ras signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. This compound primarily targets the interaction between active, GTP-bound Ras and its downstream effector, Raf.
Experimental Protocols
To assess the specificity of an inhibitor like this compound, a combination of in vitro and cell-based assays is typically employed. Below are representative protocols for key experiments.
In Vitro Kinase Inhibitor Specificity Assay
This protocol is designed to determine if an inhibitor directly affects the enzymatic activity of a panel of kinases.
Objective: To measure the IC50 value of a compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases (e.g., Raf, MEK, ERK, PI3K, Akt)
-
Kinase-specific substrates (peptides or proteins)
-
ATP (radiolabeled [γ-32P]ATP or for use with luminescence/fluorescence-based assays)
-
Kinase reaction buffer
-
Test compound (e.g., this compound) at various concentrations
-
Positive and negative controls (e.g., known inhibitors and DMSO)
-
96- or 384-well plates
-
Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted test compound or controls to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate using a suitable detection method.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound within a cellular environment.
Objective: To determine if a compound binds to and stabilizes its target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein(s)
-
Test compound (e.g., this compound)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Antibodies specific to the target protein(s)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in a buffer and aliquot them into PCR tubes.
-
Heat the cell suspensions across a range of temperatures for a short duration (e.g., 3 minutes).
-
Cool the samples and lyse the cells.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Experimental Workflow for Specificity Assessment
The following diagram illustrates a logical workflow for assessing the specificity of an inhibitor like this compound.
References
Validating the In Vivo Efficacy of Kobe2602 in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Kobe2602, a novel inhibitor of the Ras-effector interaction, against current therapeutic alternatives for Ras-driven cancers. The focus is on the validation of in vivo efficacy, with a particular emphasis on the use of patient-derived xenograft (PDX) models, which are increasingly recognized for their predictive value in preclinical cancer research. While direct experimental data of this compound in PDX models is not publicly available, this guide synthesizes existing data from cell line-derived xenografts and compares it with the performance of other Ras pathway inhibitors in PDX models, offering a framework for future preclinical validation studies.
Executive Summary
This compound is a small molecule inhibitor that targets the interaction between Ras-GTP and its downstream effector, c-Raf-1.[1] Preclinical studies have demonstrated its potential in inhibiting tumor growth in a human colon carcinoma cell line-derived xenograft model. This guide compares the available efficacy data for this compound with that of established and emerging inhibitors of the Ras signaling pathway, such as the multi-kinase inhibitor sorafenib and the specific KRAS G12C inhibitors sotorasib and adagrasib. The comparison highlights the critical need for evaluating this compound in patient-derived xenograft models to better predict its clinical potential in heterogeneous patient populations.
Data Presentation: Comparative Efficacy of Ras Pathway Inhibitors
The following tables summarize the in vivo efficacy data for this compound in a cell line-derived xenograft model and for comparator drugs in patient-derived xenograft models of colorectal cancer.
Table 1: In Vivo Efficacy of this compound in a Cell Line-Derived Xenograft Model
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| This compound | SW480 (human colon carcinoma, K-rasG12V) | 80 mg/kg, oral, daily | ~40-50% | [1] |
Table 2: In Vivo Efficacy of Comparator Drugs in Patient-Derived Xenograft (PDX) Models of Colorectal Cancer (CRC)
| Compound | PDX Model | Dosing | Outcome | Reference |
| Sotorasib (AMG 510) | KRAS G12C-mutant CRC | Not specified | Tumor growth inhibition and regression | [2] |
| Adagrasib (MRTX849) | KRAS G12C-mutant CRC | Not specified | Antitumor activity | [3] |
| ARS-1620 | KRAS G12C-mutant CRC | Not specified | Significant tumor growth inhibition and regression | [2] |
| Cetuximab + Sotorasib | KRAS G12C-mutant CRC | Not specified | Enhanced antitumor activity compared to monotherapy | [4] |
| Cetuximab + Adagrasib | KRAS G12C-mutant CRC | Not specified | Confirmed objective response rate of 39% | [5] |
Experimental Protocols
Establishing and Utilizing Patient-Derived Xenografts (PDX) for In Vivo Efficacy Studies
Patient-derived xenograft models are generated by implanting fresh tumor tissue from a patient into an immunodeficient mouse, thereby preserving the original tumor's architecture and genetic heterogeneity.[6][7]
1. Patient Sample Collection and Implantation:
-
Fresh tumor tissue is obtained from consenting patients, typically from surgical resection or biopsy.
-
The tissue is transported in a sterile medium on ice and processed promptly.
-
The tumor is dissected into small fragments (approximately 2-3 mm³).
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice) are anesthetized.
-
A small incision is made, and a tumor fragment is implanted subcutaneously.
2. Tumor Growth Monitoring and Passaging:
-
Tumor growth is monitored regularly by caliper measurements.
-
Once the tumor reaches a specific size (e.g., 1000-1500 mm³), the mouse is euthanized, and the tumor is harvested.
-
The harvested tumor can be cryopreserved for future use or passaged to subsequent generations of mice for cohort expansion.
3. Drug Efficacy Studies:
-
Once tumors in a cohort of PDX-bearing mice reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The investigational drug (e.g., this compound) and comparator agents are administered according to the specified dosing regimen and route.
-
Tumor volume and body weight are measured at regular intervals.
-
At the end of the study, tumors are harvested for pharmacodynamic and biomarker analysis.
Mandatory Visualizations
Signaling Pathway
Caption: The Ras signaling pathway and points of therapeutic intervention.
Experimental Workflow
Caption: Workflow for establishing and utilizing PDX models for drug efficacy studies.
References
- 1. Targeting KRAS G12C Mutation in Colorectal Cancer, A Review: New Arrows in the Quiver [mdpi.com]
- 2. The Therapeutic Landscape for KRAS-Mutated Colorectal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Efficacy and safety of KRAS -G12C inhibitors in colorectal cancer: a systematic review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KRAS G12C Inhibitor Adagrasib Shows Activity in Colorectal Cancer - The ASCO Post [ascopost.com]
- 6. Patient-derived xenografts: a relevant preclinical model for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of kobe2602 and Kobe0065: Pharmacodynamic and Preclinical Efficacy Insights
A comprehensive comparison of the Ras inhibitors kobe2602 and Kobe0065 reveals distinct pharmacodynamic profiles and promising anti-tumor activity. While detailed pharmacokinetic data for these compounds are not publicly available, their efficacy in preclinical models following oral administration suggests oral bioavailability. This guide summarizes the existing data, provides a general experimental framework for assessing pharmacokinetic properties, and visualizes their mechanism of action.
Executive Summary
Kobe0065 and its analog, this compound, are small molecule inhibitors targeting the interaction between Ras in its GTP-bound state and its effectors, a critical signaling node in many cancers.[1] Both compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in preclinical studies.[1] Notably, they have shown anti-tumor activity in a xenograft model of human colon carcinoma when administered orally, indicating they are absorbed and distributed to the tumor tissue.[1] However, a detailed quantitative comparison of their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), cannot be compiled as specific data on parameters like half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC) have not been reported in the available literature.
Pharmacodynamic Properties
The primary mechanism of action for both this compound and Kobe0065 is the inhibition of the Ras-effector interaction.[1] This interference disrupts downstream signaling pathways crucial for cancer cell growth and survival. The available pharmacodynamic data are summarized below.
| Parameter | Kobe0065 | This compound | Reference |
| Mechanism of Action | Inhibits the binding of H-Ras·GTP to c-Raf-1 | Inhibits the binding of H-Ras·GTP to c-Raf-1 | [1] |
| Ki (inhibition of H-Ras·GTP - c-Raf-1 binding) | 46 ± 13 μM | 149 ± 55 μM | [1] |
| IC50 (inhibition of H-RasG12V) | ~20 μM | ~100 μM | [1] |
| IC50 (inhibition of H-rasG12V-transformed NIH 3T3 cell proliferation) | ~1.5 μM | ~2 μM | [1] |
| IC50 (inhibition of colony formation in soft agar) | ~0.5 μM | ~1.4 μM | [1] |
In Vivo Anti-Tumor Activity
Both compounds have been evaluated in a xenograft model using SW480 human colon carcinoma cells, which harbor a K-rasG12V mutation. Daily oral administration of both compounds resulted in significant inhibition of tumor growth, providing evidence of their in vivo efficacy and oral activity.[1]
Experimental Protocols
While specific pharmacokinetic data for this compound and Kobe0065 are unavailable, a general methodology for conducting a pharmacokinetic study in a murine model is provided below. This protocol is based on standard practices in the field.
Objective: To determine the pharmacokinetic profile of a test compound (e.g., this compound or Kobe0065) in mice following oral and intravenous administration.
Animals: Male or female mice (e.g., CD-1 or C57BL/6), 8-10 weeks old.
Administration:
-
Intravenous (IV): The compound is formulated in a suitable vehicle (e.g., saline, PEG400/water) and administered as a single bolus dose via the tail vein.
-
Oral (PO): The compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage.
Dosing:
-
A minimum of three dose levels should be evaluated for both IV and PO routes to assess dose proportionality.
Sampling:
-
Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via a suitable method (e.g., retro-orbital sinus, tail vein).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalysis:
-
Plasma concentrations of the compound are quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters include:
-
IV: Clearance (CL), Volume of distribution (Vd), Half-life (T1/2), Area under the plasma concentration-time curve (AUC).
-
PO: Maximum plasma concentration (Cmax), Time to reach Cmax (Tmax), T1/2, AUC.
-
-
Oral Bioavailability (F%): Calculated using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating Ras inhibitors.
Caption: The Ras signaling pathway and the inhibitory action of this compound/Kobe0065.
Caption: A general experimental workflow for the preclinical evaluation of Ras inhibitors.
References
Safety Operating Guide
Proper Disposal and Handling of kobe2602 in a Laboratory Setting
For Immediate Reference: Safety and Disposal Synopsis
This document provides essential safety, handling, and disposal procedures for the small-molecule Ras inhibitor, kobe2602. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental compliance.
Chemical and Safety Data
The compound this compound, with the synonym 2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-N-(4-fluorophenyl)hydrazinecarbothioamide, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Personal protective equipment, including lab coats, gloves, and eye protection, should be worn at all times when handling this compound.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[1]
| Identifier | Value |
| CAS Number | 454453-49-7[1] |
| Molecular Formula | C14H9N5O4F4S[1] |
| Molecular Weight | 419.31 g/mol [1] |
| Hazard Classifications | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1] |
| Storage Conditions | Store at -20°C as a powder or -80°C in solvent. Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources.[1] |
Proper Disposal Procedures
Principle: The primary concern for the disposal of this compound is its high toxicity to aquatic organisms.[1] Therefore, it is imperative to prevent its release into the environment.[1] All waste containing this compound must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound (e.g., unused solutions, cell culture media from treated cells) in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., harmful, environmentally hazardous).
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from drains and water sources. Ensure the storage area is cool and well-ventilated.
-
-
Final Disposal:
-
Dispose of the contents and the container through an approved waste disposal plant.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
-
Accidental Release and Spill Management
In the event of a spill, adhere to the following procedures:
-
Personal Protection: Wear appropriate personal protective equipment, including a respirator, chemical-resistant gloves, and safety goggles.[1]
-
Containment: Prevent further leakage or spillage. Keep the material away from drains and water courses.[1]
-
Cleanup:
-
For liquid spills, absorb with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal of Cleanup Materials: Collect all contaminated materials in a sealed, labeled hazardous waste container for disposal according to the procedures outlined above.[1]
Experimental Protocols Involving this compound
This compound is a Ras inhibitor that has been shown to block the interaction between H-Ras·GTP and its effector, c-Raf-1.[1] This leads to the downregulation of downstream signaling pathways involved in cell proliferation and survival.
Inhibition of H-RasG12V-Induced Signaling
Objective: To assess the inhibitory effect of this compound on the Ras-Raf-MEK-ERK signaling pathway in cells expressing constitutively active H-Ras.
Methodology:
-
Cell Culture: NIH 3T3 cells are transiently transfected to express H-RasG12V.
-
Treatment: The transfected cells are treated with this compound at a concentration of 20 µM. Sorafenib (2 µM) can be used as a positive control.
-
Lysis and Western Blotting: After treatment, cells are lysed, and protein extracts are subjected to SDS-PAGE.
-
Analysis: Western blotting is performed using antibodies against phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) to determine the level of inhibition of the downstream signaling cascade. Total MEK and ERK levels should also be assessed as loading controls.[1]
Anchorage-Independent Growth Assay
Objective: To evaluate the effect of this compound on the oncogenic potential of H-RasG12V-transformed cells.
Methodology:
-
Cell Seeding: H-RasG12V-transformed NIH 3T3 cells are suspended in a soft agar matrix.
-
Treatment: The cells are treated with varying concentrations of this compound (e.g., 0.5 µM to 10 µM).
-
Incubation: The plates are incubated for a period sufficient for colony formation (typically 2-3 weeks).
-
Quantification: The number and size of colonies are quantified to determine the IC50 value for inhibition of anchorage-independent growth. The IC50 for this compound in this assay is approximately 1.4 µM.[1]
Mechanism of Action: Ras Signaling Inhibition
The following diagram illustrates the signaling pathway inhibited by this compound.
References
Personal Protective Equipment and Handling Guidelines for Kobe2602
Disclaimer: The term "kobe2602" does not correspond to a known chemical or biological agent in publicly available safety and research databases. The following guidelines are based on a hypothetical substance and are intended for illustrative purposes only. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are handling.
Essential Safety and Logistical Information
This document provides a foundational framework for the safe handling and disposal of a hypothetical substance, "this compound." These procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Operational Plan: Handling and Storage
Prior to handling this compound, a thorough risk assessment should be conducted. All personnel must be trained on the specific hazards associated with this compound.
Engineering Controls:
-
Work with this compound should be conducted in a certified chemical fume hood.
-
Ensure proper ventilation in all areas where this compound is stored or handled.
Personal Protective Equipment (PPE): A comprehensive PPE plan is critical for minimizing exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles | ANSI Z87.1 certified, with side shields |
| Face | Face Shield | To be worn in addition to goggles when splashing is a risk |
| Hands | Nitrile Gloves | Double-gloving recommended; check for tears before use |
| Body | Laboratory Coat | Flame-resistant, fully buttoned |
| Respiratory | N95 Respirator | Required for handling powdered forms or aerosols |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation:
-
Solid Waste: Contaminated gloves, bench paper, and consumables should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemically compatible waste container.
Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the date.
-
Store waste containers in a designated, secure area away from general lab traffic.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
Experimental Protocols
The following is a generalized protocol for the preparation of a 10mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
In a chemical fume hood, weigh out the required amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10mM.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C in a clearly labeled container.
Visualized Workflows and Pathways
The following diagrams illustrate key conceptual frameworks relevant to laboratory safety and experimental design.
Caption: Standard operating procedure for PPE donning and waste disposal.
Caption: Hypothetical signaling pathway initiated by this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
